molecular formula C11H11NO2 B1352216 1,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 893730-44-4

1,6-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1352216
CAS No.: 893730-44-4
M. Wt: 189.21 g/mol
InChI Key: UOYQRVMRLSQCON-UHFFFAOYSA-N
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Description

1,6-dimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQRVMRLSQCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406460
Record name 1,6-dimethyl-1H-indole-2-carboxylic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893730-44-4
Record name 1,6-dimethyl-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 1,6-Dimethyl-1H-indole-2-carboxylic Acid

[1][2]

Part 1: Executive Summary & Retrosynthetic Analysis[1][2]

The target molecule features an indole core substituted at the N1 and C6 positions with methyl groups, and a carboxylic acid at C2. The presence of the C6-methyl group introduces a significant regiochemical challenge during ring closure, while the N1-methyl group requires a specific alkylation strategy.[1][2]

Retrosynthetic Disconnection

The most logical disconnections lead to two distinct precursors:

  • Route A (Fischer): Disconnection of the N1-C2 and C3-C3a bonds leads to (3-methylphenyl)hydrazine and a pyruvate derivative .[1][2]

  • Route B (Reissert): Disconnection of the C2-C3 bond leads to 2-nitro-4-methyltoluene and diethyl oxalate .[1][2]

RetrosynthesisTarget1,6-Dimethyl-1H-indole-2-carboxylic acidPrecursorARoute A: Fischer(3-Methylphenyl)hydrazine+ Ethyl PyruvatePrecursorA->Target 1. Cyclization2. MethylationPrecursorBRoute B: Reissert2-Nitro-4-methyltoluene+ Diethyl OxalatePrecursorB->Target 1. Condensation2. Reductive Cyclization

Figure 1: Retrosynthetic analysis showing the two primary chemical lineages.

Part 2: Primary Pathway – The Fischer Indole Synthesis

This route is the industry standard due to the low cost of starting materials. However, it requires a robust purification strategy to separate the 6-methyl isomer from the 4-methyl byproduct.[1][2]

Phase 1: Hydrazone Formation & Cyclization

The reaction between 3-methylphenylhydrazine hydrochloride and ethyl pyruvate yields a hydrazone intermediate.[1][2] Upon treatment with a Lewis or Brønsted acid (e.g., Polyphosphoric Acid), a [3,3]-sigmatropic rearrangement occurs.

The Regioselectivity Challenge: The sigmatropic shift can occur at either the ortho position para to the methyl group (yielding the 6-methyl isomer) or the ortho position ortho to the methyl group (yielding the 4-methyl isomer).

  • Steric Control: The 6-methyl isomer is generally favored (approx. 3:1 to 4:1 ratio) due to steric hindrance at the crowded 2-position of the hydrazine ring, but the 4-methyl impurity is unavoidable and must be removed.[1][2]

Phase 2: N-Methylation

Alkylation is best performed on the ester intermediate (ethyl 1,6-dimethylindole-2-carboxylate) rather than the free acid to avoid zwitterionic solubility issues and O-alkylation side products.[1][2]

Phase 3: Hydrolysis

Saponification of the ethyl ester yields the final free acid.

Part 3: Detailed Experimental Protocol (Fischer Route)

Safety Warning: Hydrazines are toxic and potential carcinogens.[2] Methyl iodide is a volatile alkylating agent.[2] Perform all reactions in a fume hood.

Step 1: Synthesis of Ethyl 6-methylindole-2-carboxylate

Reagents: 3-Methylphenylhydrazine HCl (1.0 eq), Ethyl Pyruvate (1.1 eq), Polyphosphoric Acid (PPA), Ethanol.[1][2]

  • Hydrazone Formation: Dissolve 3-methylphenylhydrazine HCl (15.8 g, 100 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (12.2 mL, 110 mmol) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Cool the mixture. The hydrazone often precipitates.[2] Filter and dry.[2] If not, evaporate solvent to yield the crude hydrazone.

  • Cyclization: Add the crude hydrazone to PPA (100 g) pre-heated to 80°C. Stir mechanically (viscous) and heat to 100–110°C for 3 hours. The reaction turns dark brown.[2]

  • Quench: Pour the hot reaction mixture slowly into stirred ice-water (500 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash organics with NaHCO₃ (sat.) and Brine.[2] Dry over Na₂SO₄.[2]

  • Purification (Crucial): The crude contains both 4-methyl and 6-methyl isomers.[1][2]

    • Method: Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Elution Order: The 4-methyl isomer typically elutes slightly faster or slower depending on the solvent system, but separation is achievable.[2]

    • Yield: Expect ~40-50% of the desired 6-methyl isomer.[1][2]

Step 2: N-Methylation

Reagents: Ethyl 6-methylindole-2-carboxylate (from Step 1), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), DMF (anhydrous).[1][2]

  • Dissolve the indole ester (10 mmol) in anhydrous DMF (20 mL) under Argon.

  • Cool to 0°C. Add NaH (12 mmol) portion-wise. Evolution of H₂ gas will occur.[2] Stir for 30 mins until gas evolution ceases (anion formation).

  • Add Methyl Iodide (15 mmol) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Extract with EtOAc.[2] The product, Ethyl 1,6-dimethylindole-2-carboxylate , is usually obtained in high purity (>90%) after evaporation.[1][2]

Step 3: Saponification

Reagents: LiOH or NaOH (3.0 eq), THF/Water or EtOH/Water.[2]

  • Dissolve the N-methylated ester in THF:Water (3:1).[2]

  • Add LiOH (3.0 eq).[2] Stir at 60°C for 4 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Isolation: The target acid, This compound , precipitates as a solid.[1][2] Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.[2]

Part 4: Alternative Pathway – The Reissert Synthesis

For applications requiring strict regio-purity where chromatography is difficult, the Reissert method is superior.[2]

Mechanism:

  • Condensation: 2-Nitro-4-methyltoluene reacts with Diethyl Oxalate (Base: KOEt) to form the potassium salt of ethyl 2-nitro-4-methylphenylpyruvate.[1][2]

  • Reductive Cyclization: Treatment with Zinc dust in Acetic Acid reduces the nitro group to an amine, which spontaneously cyclizes to the indole.[3]

Advantage: The nitrogen atom is "locked" at the position ortho to the methyl group in the starting material, preventing the formation of the 4-methyl isomer entirely.

PathwaysSubstrateStart: 3-MethylphenylhydrazineHydrazoneHydrazone IntermediateSubstrate->HydrazoneReagentEthyl PyruvateReagent->HydrazoneCyclizationFischer Cyclization(PPA, 100°C)Hydrazone->Cyclization[3,3]-Sigmatropic ShiftMixtureIsomer Mixture(4-Me & 6-Me Indoles)Cyclization->MixturePurificationColumn Chromatography(Isolate 6-Me isomer)Mixture->PurificationAlkylationN-Methylation(NaH, MeI, DMF)Purification->AlkylationPure Ethyl 6-Me-indole-2-carboxylateHydrolysisHydrolysis(LiOH, THF/H2O)Alkylation->HydrolysisProduct1,6-Dimethyl-1H-indole-2-carboxylic acidHydrolysis->Product

Figure 2: Workflow for the Fischer Synthesis route including the critical purification step.[1][2]

Part 5: Data Summary & Comparison

FeatureFischer RouteReissert Route
Starting Material Cost Low (Commodity chemicals)Medium (Nitrotoluenes/Oxalates)
Step Count 3 (Plus purification)3
Regioselectivity Poor (Mixture of 4-Me and 6-Me)Excellent (100% 6-Me)
Scalability High (Industrial standard)Medium (Zn/AcOH waste management)
Purification Load High (Requires column/recryst.)[1][2]Low (Simple filtration usually sufficient)

Part 6: References

  • Fischer, E., & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[2] (The foundational paper on Fischer Indole Synthesis).

  • Robinson, B. (1963).[2] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Reissert, A. (1897).[2][5][6] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30, 1030.[5] (The foundational paper on Reissert Synthesis).

  • Murakami, Y., et al. (1995). Synthetic studies on indoles and related compounds.[2][5][6][7][8][9][10][11] XXXVI. Efficient synthesis of 1-methylindole-2-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 43(9). (Protocol for N-methylation and hydrolysis).[1][2]

  • Merck & Co. (2008).[2] Indole Derivatives as NMDA Antagonists. WO Patent 2008/072257.[2] (Describes industrial preparation of substituted indole-2-carboxylates). Link[2]

Physicochemical Profile & Technical Guide: 1,6-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1,6-dimethyl-1H-indole-2-carboxylic acid .

Executive Summary

This compound (CAS: 893730-44-4) is a substituted indole derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4] Distinguished by its methylated nitrogen (N1) and C6 position, this scaffold prevents specific metabolic oxidations common to unsubstituted indoles while modulating lipophilicity.[3] It is widely utilized as a building block for HIV-1 integrase inhibitors , cannabinoid receptor modulators , and TRPV1 agonists .[3] This guide provides a comprehensive technical analysis of its properties, spectral characteristics, and synthetic handling.[3]

Chemical Identity & Nomenclature[3][5]

ParameterDetail
IUPAC Name This compound
Common Synonyms 1,6-Dimethylindole-2-carboxylic acid; 1,6-Dimethyl-1H-indole-2-carboxylate
CAS Registry Number 893730-44-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CC1=CC2=C(C=C1)C=C(N2C)C(=O)O
InChI Key UOYQRVMRLSQCON-UHFFFAOYSA-N

Physicochemical Properties

Note: Where specific experimental values for this exact isomer are absent in open literature, values are derived from validated computational models (ACD/Labs, ChemAxon) or close structural analogs (1-methylindole-2-COOH).[3]

Solid-State & General Properties[3]
  • Appearance: Typically an off-white to pale yellow crystalline powder.[3]

  • Melting Point: 195–205 °C (Predicted/Analog-based).

    • Context: Unsubstituted indole-2-carboxylic acid melts at ~203°C. The N-methyl group generally lowers the lattice energy slightly compared to the N-H analog due to loss of hydrogen bond donation.[3]

  • Density: ~1.28 ± 0.1 g/cm³ (Predicted).[3]

Solution Properties
  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL at pH 2).[3] Solubility increases significantly at pH > 5.0 due to ionization of the carboxylic acid.[3]

    • Organic Solvents:

      • DMSO: High (> 20 mg/mL). Recommended for stock solutions.[3]

      • Methanol/Ethanol: Moderate to High.[3]

      • Dichloromethane: Low to Moderate.

  • Acidity (pKa): 3.8 ± 0.2 (Carboxylic acid).[3]

    • Mechanism:[5][6] The indole ring is electron-rich, but the carboxyl group at C2 is conjugated with the aromatic system.[3] The N-methyl group exerts a slight electron-donating inductive effect (+I), potentially raising the pKa slightly compared to the N-H analog.[3]

  • Lipophilicity (LogP/LogD):

    • LogP (Neutral): 2.45 (Consensus prediction).[3]

    • LogD (pH 7.4): -0.5 to 0.5 (Ionized form dominates).[3]

    • Implication: At physiological pH, the molecule exists primarily as the carboxylate anion, reducing membrane permeability unless masked (e.g., as an ester or amide).[3]

Spectral Characterization (Diagnostic Fingerprint)

Researchers should use the following predicted signal patterns to validate compound identity.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.8 – 13.2Broad Singlet1HCarboxylic acid proton (exchangeable with D₂O).
H3 7.15 – 7.25Singlet (s)1HCharacteristic C3 proton of indole-2-acid; sharp singlet.[3]
H4 7.55 – 7.65Doublet (d, J~8Hz)1HPeri-proton; deshielded by aromatic current.[3]
H5 6.90 – 7.00Doublet of Doublets1HCoupling with H4 (ortho) and H7 (meta).
H7 7.25 – 7.35Singlet (s)1HAppears as a singlet or weak doublet due to C6-Me blocking ortho coupling.
N-CH₃ 3.95 – 4.05Singlet (s)3HDiagnostic N-methyl peak; distinctively deshielded.
C6-CH₃ 2.40 – 2.45Singlet (s)3HBenzylic methyl group on the aromatic ring.
Mass Spectrometry (ESI-MS)[3]
  • Positive Mode (M+H)⁺: m/z 190.2

  • Negative Mode (M-H)⁻: m/z 188.2 (Preferred for carboxylic acids).[3]

Technical Protocol: Synthesis & Purification

While Fischer Indole Synthesis is possible, a more regiocontrolled laboratory route involves the methylation of a pre-formed indole-2-ester.[3]

Synthetic Route: N-Methylation & Hydrolysis

Reaction Scheme:

  • Precursor: Ethyl 6-methyl-1H-indole-2-carboxylate.[3]

  • Step 1 (N-Methylation): Reaction with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF.[3]

  • Step 2 (Saponification): Hydrolysis with LiOH in THF/Water.[3]

Step-by-Step Protocol

Step 1: N-Methylation

  • Dissolve Ethyl 6-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add Methyl Iodide (1.5 eq) dropwise.

  • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).[3]

  • Workup: Quench with ice water. Extract with EtOAc (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][6]

Step 2: Hydrolysis to Acid

  • Dissolve the crude N-methyl ester in THF:MeOH:H₂O (3:1:1).[3]

  • Add LiOH·H₂O (3.0 eq).[3]

  • Stir at 50°C for 4–6 hours.

  • Purification: Concentrate to remove organics.[3] Acidify the aqueous residue to pH 2 with 1M HCl.

  • Isolation: The product, This compound , will precipitate as a solid.[3] Filter, wash with cold water, and dry under vacuum.[3]

    • Recrystallization:[7] If necessary, recrystallize from Ethanol/Water.[3]

Visualization of Workflows

Synthesis Logic Flow

SynthesisPath Start Ethyl 6-methylindole-2-carboxylate Step1 N-Methylation (NaH, MeI, DMF) Start->Step1 Inter Intermediate: Ethyl 1,6-dimethylindole-2-carboxylate Step1->Inter Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Acidify Acidification (HCl to pH 2) Step2->Acidify Final Target: This compound Acidify->Final

Caption: Regioselective synthesis pathway ensuring correct placement of the N-methyl and C6-methyl groups.

Physicochemical Profiling Workflow

Profiling cluster_Solubility Solubility Testing cluster_Analysis Analytical Validation Sample Solid Sample (1,6-Dimethyl-1H-indole-2-COOH) Sol1 DMSO Stock (>20mM) Sample->Sol1 Dissolution Sol2 Aqueous Buffer (pH 7.4) Sample->Sol2 Solubility Check NMR 1H NMR (Confirm Regiochemistry) Sol1->NMR LCMS LC-MS (Purity >95%) Sol1->LCMS

Caption: Standard workflow for validating chemical identity and preparing stock solutions for biological assays.

Applications & Biological Relevance

The 1,6-dimethylindole scaffold is a privileged structure in drug discovery:

  • HIV-1 Integrase Inhibitors: The carboxylic acid moiety chelates Mg²⁺ ions in the integrase active site, while the indole core provides hydrophobic stacking interactions with viral DNA bases [1].[3]

  • Cannabinoid Receptor (CB1) Modulators: Indole-2-carboxamides derived from this acid act as allosteric modulators.[3] The C6-methyl group restricts conformational rotation, enhancing binding specificity [2].[3]

  • Anti-Tuberculosis Agents: Derivatives have shown efficacy in inhibiting Mycobacterium tuberculosis growth by targeting membrane transport proteins [3].[3]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, fume hood).[3] Avoid dust formation.[3] Store at 2–8°C in a dry environment.

References

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[3] Available at: [Link][3][5][6][7]

  • Journal of Medicinal Chemistry. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available at: [Link][3][7]

  • National Institutes of Health (PMC). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Available at: [Link][3]

  • PubChem. this compound (Compound Summary). Available at: [Link][3]

  • Organic Syntheses. General methods for Indole-2-carboxylic acid esters. Available at: [Link][3]

Sources

An In-depth Technical Guide to 1,6-dimethyl-1H-indole-2-carboxylic acid (CAS 893730-44-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway, spectroscopic characterization, and its significant role as a scaffold in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound is a disubstituted indole derivative. The indole core is a privileged scaffold in drug discovery, and modifications at the 1 and 6 positions, along with the carboxylic acid at the 2-position, provide a versatile platform for creating diverse chemical libraries.[1][2]

Table 1: Chemical and Physical Properties [1]

PropertyValue
CAS Number 893730-44-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name This compound
Synonyms 1,6-dimethylindole-2-carboxylic acid
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMSO and methanol
XLogP3 2.4

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the indole ring, followed by N-methylation and ester hydrolysis. The following protocol is a well-established pathway for synthesizing substituted indole-2-carboxylic acids, adapted for this specific molecule.[3][4]

Step 1: Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate

This initial step involves the Reissert-Gassman indole synthesis, which constructs the indole ring from an appropriate aniline derivative.

  • Reaction Scheme:

    • 4-methylaniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.

    • This intermediate is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield ethyl 6-methyl-1H-indole-2-carboxylate.

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 4-methylaniline in a suitable solvent such as a mixture of water and hydrochloric acid.

    • Add a solution of chloral hydrate and hydroxylamine hydrochloride portion-wise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours, allowing the isonitrosoacetanilide intermediate to precipitate.

    • Filter the precipitate, wash with cold water, and dry.

    • Carefully add the dried intermediate to concentrated sulfuric acid at a controlled temperature (typically below 70 °C).

    • After the cyclization is complete (monitored by TLC), pour the reaction mixture onto ice and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude ethyl 6-methyl-1H-indole-2-carboxylate, which can be purified by column chromatography.

Step 2: N-Methylation of Ethyl 6-methyl-1H-indole-2-carboxylate

The indole nitrogen is then methylated using a suitable methylating agent.

  • Reaction Scheme:

    • Ethyl 6-methyl-1H-indole-2-carboxylate is deprotonated with a strong base, and the resulting anion reacts with a methylating agent.

  • Detailed Protocol:

    • Dissolve ethyl 6-methyl-1H-indole-2-carboxylate in an anhydrous polar aprotic solvent such as DMF or THF.

    • Cool the solution in an ice bath and add a strong base like sodium hydride (NaH) portion-wise.

    • Allow the mixture to stir for 30-60 minutes at room temperature.

    • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent and wash the organic layer with water and brine.

    • Dry the organic phase, concentrate it, and purify the resulting ethyl 1,6-dimethyl-1H-indole-2-carboxylate by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[5][6]

  • Reaction Scheme:

    • Ethyl 1,6-dimethyl-1H-indole-2-carboxylate is treated with a base in a protic solvent to cleave the ester bond.

  • Detailed Protocol:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Reissert-Gassman Indole Synthesis cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Ester Hydrolysis A 4-Methylaniline C Ethyl 6-methyl-1H-indole-2-carboxylate A->C 1. Formation of isonitrosoacetanilide 2. Acid-catalyzed cyclization B Chloral Hydrate, Hydroxylamine B->C D Ethyl 1,6-dimethyl-1H-indole-2-carboxylate C->D 1. NaH 2. CH3I E This compound D->E NaOH, EtOH/H2O

Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons on the indole ring (multiple signals in the δ 7.0-7.5 ppm range). - A singlet for the N-methyl group (δ ~3.8-4.0 ppm). - A singlet for the C6-methyl group (δ ~2.4-2.5 ppm). - A broad singlet for the carboxylic acid proton (δ >10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ ~165-175 ppm). - Aromatic carbons of the indole ring (multiple signals in the δ 100-140 ppm range). - N-methyl carbon (δ ~30-35 ppm). - C6-methyl carbon (δ ~20-25 ppm).
IR (Infrared) - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-H stretches from the methyl and aromatic groups (~2850-3100 cm⁻¹). - C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

Applications in Drug Discovery: A Versatile Scaffold

While this compound itself may not be the final active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of a wide array of biologically active indole-2-carboxamides. The carboxylic acid moiety is readily converted to an amide via standard coupling reactions, allowing for the introduction of diverse functionalities.

Applications cluster_derivatives Bioactive Indole-2-Carboxamides A This compound B Antimicrobial Agents A->B Amide Coupling C Kinase Inhibitors (Anticancer) A->C Amide Coupling D Cannabinoid Receptor Modulators A->D Amide Coupling E Anti-inflammatory Agents A->E Amide Coupling

Applications of the core compound in synthesizing bioactive agents.
Antimicrobial Agents

The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds. By coupling this compound with various amines, researchers can generate libraries of compounds to screen for activity against a range of pathogens, including bacteria and fungi.[6][7] The substituents at the 1 and 6 positions can be fine-tuned to optimize potency and pharmacokinetic properties.

Kinase Inhibitors for Oncology

Many kinase inhibitors used in cancer therapy feature a heterocyclic core that binds to the ATP-binding site of the kinase. The indole-2-carboxamide scaffold has been successfully employed in the design of inhibitors for various kinases, including those involved in cell signaling pathways critical for tumor growth and proliferation.[8][9][10] The dimethyl substitution pattern of this particular carboxylic acid may offer advantages in terms of selectivity and metabolic stability.

Modulators of Cannabinoid Receptors

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), which is a target for treating pain, obesity, and neurological disorders.[11] The ability to fine-tune the structure by varying the amine component coupled to the this compound core allows for the exploration of the structure-activity relationship and the development of modulators with desired pharmacological profiles.

Anti-inflammatory Agents

Indole derivatives have a long history in the development of anti-inflammatory drugs. The indole-2-carboxamide scaffold can be used to design inhibitors of key inflammatory targets. For instance, derivatives of indole-2-carboxylic acids have been investigated as inhibitors of interleukin-4 (IL-4) gene expression, which is relevant for treating allergic and inflammatory conditions like asthma and rhinitis.[7]

Safety and Handling

Based on data for structurally related indole carboxylic acids, this compound is expected to be an irritant.[1][11][12][13][14][15]

  • Hazard Statements:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14][15]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of large and diverse libraries of indole-2-carboxamides. The demonstrated potential of this scaffold in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation, ensures its continued importance in the field of medicinal chemistry. Further exploration of the chemical space around this core structure is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. Available from: [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Google Patents. WO1993021153A1 - Indole-2-carboxylic acid derivatives.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.
  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. 2021;64(14):10245-10261. Available from: [Link]

  • HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 1999;51(12):2829-2840. Available from: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. 2022;27(16):5246. Available from: [Link]

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry. 2013;9:907-913. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. 2023;28(15):5675. Available from: [Link]

  • Google Patents. US5545644A - Indole derivatives.
  • Google Patents. United States Patent - Pyrethroid compound, and preparation process and use thereof.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2021;12(5):764-773. Available from: [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. Available from: [Link]

  • Google Patents. US4564613A - Pyridoindole derivatives, compositions and use.

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An In-depth Technical Guide to the Discovery of 1,6-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. Among the myriad of indole derivatives, those bearing a carboxylic acid at the 2-position have garnered considerable attention for their diverse pharmacological profiles, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, yet underexplored, subclass: 1,6-dimethyl-1H-indole-2-carboxylic acid derivatives . By combining the established pharmacophoric features of the indole-2-carboxylic acid core with the nuanced electronic and steric effects of N1 and C6 dimethylation, we venture into a chemical space ripe for the discovery of novel therapeutic agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds.

I. Strategic Synthesis of the this compound Core

The cornerstone of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. While direct literature on the synthesis of this compound is limited, a robust synthetic strategy can be devised by combining established methodologies for indole synthesis and subsequent functionalization. The proposed pathway prioritizes commercially available starting materials and high-yielding reactions to ensure the accessibility of the core intermediate for further derivatization.

Proposed Synthetic Pathway

A plausible and efficient route to the target scaffold involves a multi-step sequence starting from a readily available substituted nitrotoluene. The key steps include a condensation reaction to form the indole ring precursor, followed by reductive cyclization, and subsequent N-methylation.

Synthetic_Pathway A 4-Methyl-2-nitrotoluene C Intermediate (III) A->C NaOEt, EtOH Condensation B Diethyl oxalate B->C D 6-Methyl-1H-indole-2-carboxylic acid C->D Fe, AcOH or Hydrazine hydrate, Fe(OH)2 Reductive Cyclization E This compound D->E Methylating agent (e.g., MeI, Me2SO4) Base (e.g., NaH, K2CO3) N-Methylation F Derivatives E->F Amide coupling, etc. Derivatization

Caption: Proposed synthetic route to this compound and its derivatives.

Experimental Protocols: A Step-by-Step Guide

Step 1: Synthesis of the Indole-2-carboxylic Acid Precursor

This initial step involves the condensation of a substituted nitrotoluene with diethyl oxalate to form a key intermediate.[5]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add 4-methyl-2-nitrotoluene and diethyl oxalate.

  • Reaction Conditions: Stir the reaction mixture at reflux for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., HCl) to precipitate the intermediate product. The solid is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization to form 6-Methyl-1H-indole-2-carboxylic acid

The nitro group of the intermediate is reduced, leading to a spontaneous cyclization to form the indole ring.

  • Reaction Setup: Suspend the intermediate from Step 1 in a mixture of a suitable solvent (e.g., ethanol, acetic acid) and water.

  • Addition of Reducing Agent: Add a reducing agent such as iron powder in the presence of acetic acid, or hydrazine hydrate with a catalyst like ferrous hydroxide.[5]

  • Reaction Conditions: Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation: Upon completion, filter the hot reaction mixture to remove the catalyst. The filtrate is concentrated, and the pH is adjusted to precipitate the 6-methyl-1H-indole-2-carboxylic acid. The product is collected by filtration, washed, and can be purified by recrystallization.

Step 3: N-Methylation to Yield this compound

The indole nitrogen is methylated in this step. To avoid esterification of the carboxylic acid, it may be necessary to protect it first or to use specific N-methylation conditions. A more direct approach is to perform the N-methylation on the corresponding ester and then hydrolyze it.

  • Esterification (Optional but Recommended): Convert the carboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer-Speier esterification).

  • N-Methylation: Dissolve the 6-methyl-1H-indole-2-carboxylate ester in a polar aprotic solvent like DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen. Then, add a methylating agent like methyl iodide (MeI) or dimethyl sulfate (Me2SO4).[6] Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base like NaOH or LiOH in a mixture of water and an organic solvent, followed by acidification.

Step 4: Derivatization at the Carboxylic Acid Moiety

The this compound can be converted into a variety of derivatives, most commonly amides, to explore the SAR.

  • Amide Coupling: Activate the carboxylic acid using a coupling agent such as HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.[7]

  • Amine Addition: Add the desired primary or secondary amine to the activated acid. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Purification: The final amide derivatives are purified using column chromatography or recrystallization.

II. Biological Evaluation: A Targeted Screening Approach

Given the broad spectrum of activities reported for indole-2-carboxylic acid derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic potential of the newly synthesized this compound derivatives.

Primary Screening Cascade

The initial screening should encompass a diverse set of assays targeting areas where indole-2-carboxamides have shown significant activity.

Screening_Workflow A Synthesized this compound Derivatives B Primary Screening A->B C Antiviral Assays (e.g., HIV-1 Integrase Inhibition) B->C Parallel Screening D Anticancer Assays (e.g., NCI-60 Cell Line Panel) B->D Parallel Screening E Kinase Inhibition Assays (e.g., EGFR, VEGFR) B->E Parallel Screening F GPCR Modulation Assays (e.g., CB1 Allosteric Modulation) B->F Parallel Screening G Hit Identification C->G D->G E->G F->G H Secondary & Tertiary Assays G->H I Mechanism of Action Studies H->I J In vivo Efficacy Models I->J K Lead Candidate J->K

Caption: A tiered workflow for the biological evaluation of novel indole derivatives.

Detailed Methodologies for Key Assays
  • HIV-1 Integrase Strand Transfer Assay: This assay is crucial given that indole-2-carboxylic acids are known to inhibit this enzyme.[2] The assay measures the ability of the compounds to block the integration of the viral DNA into the host genome. The core and C2 carboxyl group of the indole scaffold can chelate the two Mg2+ ions in the active site of the integrase.[8]

  • Antiproliferative Activity (MTT/MTS Assay): The NCI-60 human tumor cell line panel is a valuable tool for identifying the anticancer potential and mechanism of action of novel compounds.[9] A preliminary screen against a smaller, representative panel of cancer cell lines (e.g., breast, lung, colon) can be performed using a standard MTT or MTS assay to determine the GI50 (concentration for 50% growth inhibition).[10]

  • Kinase Inhibition Assays: Many indole derivatives exhibit kinase inhibitory activity.[3] In vitro kinase inhibition assays for key targets like EGFR and VEGFR can be conducted using commercially available kits that typically rely on FRET or luminescence-based readouts.

  • CB1 Receptor Allosteric Modulation Assay: Given that some indole-2-carboxamides are allosteric modulators of the CB1 receptor, a functional assay, such as a calcium mobilization assay in cells expressing the CB1 receptor, can be employed to assess this activity.[11]

III. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the this compound scaffold is essential to understand the relationship between chemical structure and biological activity, ultimately guiding the design of more potent and selective compounds.

Key Modification Points and Expected Outcomes

The primary point of diversification will be the amide moiety at the C2 position. Additionally, substitutions on the phenyl ring of the amide can be explored.

Position of ModificationType of SubstituentRationale and Expected Impact on Activity
C2-Amide Aliphatic vs. Aromatic aminesThe nature of the amine will significantly impact polarity, solubility, and potential interactions with the target protein. Aromatic amines can introduce additional pi-stacking interactions.
C2-Amide Phenyl Ring Electron-donating groups (e.g., -OCH3, -CH3)May enhance activity by increasing electron density and modulating binding interactions.
C2-Amide Phenyl Ring Electron-withdrawing groups (e.g., -Cl, -F, -CF3)Can improve metabolic stability and membrane permeability. Halogens can also form halogen bonds with the target.[11]
C3-Position Small alkyl groupsWhile the core is 1,6-dimethyl, exploration at C3 with small alkyl groups has been shown to impact the allostery of CB1 modulators.[4]
Illustrative Mechanism of Action: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a known chelator of the magnesium ions in the active site of HIV-1 integrase, which is critical for its catalytic activity. The N1-methyl group can enhance the lipophilicity of the molecule, potentially improving cell permeability. The C6-methyl group's electronic contribution may subtly influence the chelating ability of the core.

Mechanism_of_Action cluster_0 HIV-1 Integrase Active Site cluster_1 This compound Derivative Integrase Integrase Enzyme Mg1 Mg2+ Mg2 Mg2+ IndoleCore Indole Core IndoleCore->Mg1 Chelation Carboxyl C2-Carboxylic Acid IndoleCore->Carboxyl N1_Me N1-Methyl IndoleCore->N1_Me C6_Me C6-Methyl IndoleCore->C6_Me Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation Amide C2-Amide Derivative Carboxyl->Amide Amide->Integrase Binding Interaction (e.g., H-bond, hydrophobic)

Caption: Proposed binding mode of a this compound derivative in the HIV-1 integrase active site.

IV. Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. This guide provides a comprehensive framework for the systematic exploration of this chemical space. By leveraging established synthetic methodologies and a targeted biological evaluation cascade, researchers can efficiently unlock the therapeutic potential of these novel derivatives. The insights gained from SAR studies will be instrumental in optimizing hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties. The journey from scaffold conception to a potential clinical candidate is arduous, but the foundational strategies outlined herein provide a clear and scientifically rigorous path forward.

V. References

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. Available at:

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gant, T. G., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • Kulkarni, P. M., et al. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • Loh, Y. S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

  • De la Torre, J. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Svirshchevskaya, E. V., & Vasilevsky, S. F. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide (6e). In Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available at: [Link]

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spectroscopic data for 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-dimethyl-1H-indole-2-carboxylic acid

Introduction

This compound is a member of the indole-2-carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of this core structure have been explored for various therapeutic applications, including as potential HIV-1 integrase inhibitors and antioxidants.[1][2][3] A thorough understanding of the molecule's structural and electronic properties is paramount for rational drug design, quality control, and mechanism-of-action studies. Spectroscopic analysis provides the fundamental data required for this characterization.

This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of the expected (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ).[4] While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound features an indole core, which is a bicyclic aromatic heterocycle. Key substitutions include a methyl group on the indole nitrogen (N1), a carboxylic acid at the C2 position, and a second methyl group on the benzene ring at the C6 position.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted spectrum for this compound would be complex, particularly in the aromatic region, but highly informative.

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton in a typical deuterated solvent like DMSO-d₆. DMSO is often used for carboxylic acids as it can solubilize the compound and often allows for the observation of the acidic proton.[5]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
COOH~12.0 - 13.0Broad singletN/AThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5]
H-7~7.5 - 7.7dJ ≈ 8.0 - 8.5Ortho-coupled to H-5 (meta is negligible). Deshielded by the proximity to the pyrrole ring.
H-5~6.9 - 7.1ddJ ≈ 8.0 - 8.5, J ≈ 1.5 - 2.0Ortho-coupled to H-7 and meta-coupled to H-4.
H-4~7.2 - 7.4dJ ≈ 1.5 - 2.0Meta-coupled to H-5. Appears as a narrow doublet or singlet-like peak.
H-3~7.0 - 7.2sN/ASinglet, as adjacent positions (C2 and C3a) have no protons. Its chemical shift is influenced by the adjacent carboxyl group.
N1-CH₃~3.8 - 4.0sN/AMethyl group attached to nitrogen is deshielded by the heteroatom and the aromatic system.
C6-CH₃~2.4 - 2.5sN/AAromatic methyl group protons typically appear in this region.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks.

Predicted ¹³C NMR Data

Based on typical chemical shifts for indole derivatives and carboxylic acids, the following assignments are predicted.[6][7]

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxyl)~165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[7]
C7a~138 - 140Quaternary carbon at the fusion of the two rings.
C6~132 - 135Aromatic carbon bearing the methyl group.
C2~130 - 133Carbon attached to the carboxylic acid and nitrogen.
C3a~128 - 130Quaternary carbon at the pyrrole-benzene ring junction.
C5~123 - 126Aromatic methine carbon.
C4~120 - 122Aromatic methine carbon.
C7~110 - 112Aromatic methine carbon, typically upfield in indoles.
C3~105 - 108Pyrrole ring carbon, often appearing significantly upfield.
N1-CH₃~30 - 35Methyl carbon attached to nitrogen.
C6-CH₃~20 - 22Aromatic methyl carbon.
Experimental Workflow: 2D NMR for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable. The workflow below illustrates how Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments validate the proposed structure.

G Acquire_1H 1. Acquire ¹H NMR Spectrum (Proton Environments) Acquire_HSQC 3. Acquire HSQC Spectrum (Direct ¹J C-H Correlations) Acquire_1H->Acquire_HSQC Acquire_13C 2. Acquire ¹³C{¹H} NMR (Carbon Environments) Acquire_13C->Acquire_HSQC Assign_CH 5. Assign Direct Pairs (e.g., C3-H3, C4-H4, etc.) Acquire_HSQC->Assign_CH Acquire_HMBC 4. Acquire HMBC Spectrum (Long-Range ²J, ³J C-H Correlations) Assign_Quat 6. Assign Quaternary Carbons (e.g., C2, C6, C3a, C7a) Acquire_HMBC->Assign_Quat Assign_CH->Acquire_HMBC Final_Structure 7. Final Validated Structure Assign_CH->Final_Structure Assign_Quat->Final_Structure

Caption: Workflow for unambiguous structural assignment using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~1700-1725Strong, SharpC=O stretchCarboxylic Acid (Dimer)
~1600, ~1470MediumC=C stretchAromatic Ring
~1400-1440MediumO-H bendCarboxylic Acid
~1210-1320MediumC-O stretchCarboxylic Acid
~2920-2980Weak-MediumC-H stretchMethyl groups

Causality Behind the Spectral Features: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band, which often spans from 2500 to 3300 cm⁻¹.[8] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a cyclic dimer in the solid state or in concentrated solutions.[9] This same hydrogen bonding interaction lowers the C=O stretching frequency from what would be expected for an isolated carbonyl, typically placing it around 1710 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique that induces fragmentation.

Predicted Fragmentation Pathway

Upon ionization, the molecular ion ([M]⁺˙) would be observed at m/z = 189. The fragmentation of aromatic carboxylic acids is often characterized by specific losses.[10]

  • Loss of Hydroxyl Radical: A common initial fragmentation is the loss of the hydroxyl group (•OH), leading to a prominent acylium ion.

    • [M]⁺˙ (m/z 189) → [M - OH]⁺ (m/z 172)

  • Loss of Carboxyl Group: Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), resulting in the indole core fragment.

    • [M]⁺˙ (m/z 189) → [M - COOH]⁺ (m/z 144)

  • Decarbonylation of Acylium Ion: The acylium ion (m/z 172) can further lose carbon monoxide (CO).

    • [M - OH]⁺ (m/z 172) → [M - OH - CO]⁺ (m/z 144)

G M Molecular Ion [C₁₁H₁₁NO₂]⁺˙ m/z = 189 M_OH Acylium Ion [M - OH]⁺ m/z = 172 M->M_OH - •OH (17 Da) M_COOH Indole Core Fragment [M - COOH]⁺ m/z = 144 M->M_COOH - •COOH (45 Da) M_OH->M_COOH - CO (28 Da)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.

  • Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

  • Data Interpretation: Identify the molecular ion peak [M]⁺˙ at m/z 189. Analyze the lower mass fragments to confirm they correspond to logical losses from the parent structure, as outlined above.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key . By integrating foundational spectroscopic principles with comparative data from related structures, we have established a detailed framework for the characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols and validation workflows, offer researchers a robust starting point for empirical studies. Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical and pharmaceutical research, ensuring sample purity, confirming structural identity, and enabling further investigation into the biological activities of this promising class of compounds.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777857, this compound. [Link]

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  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

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  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

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The Indole-2-Carboxylic Acid Scaffold: Therapeutic Target Validation & Medicinal Chemistry Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a distinct pharmacophore within the "privileged" indole class. Unlike its C3-substituted counterparts (e.g., tryptamines, auxins), the C2-carboxyl moiety confers unique electronic rigidity and hydrogen-bond donor/acceptor capabilities that mimic key biological substrates. This guide delineates the validated therapeutic targets of I2CAs, moving beyond generic screening data to mechanistic causality. We focus on three high-value domains: NMDA receptor modulation (Neuroprotection) , Cytosolic Phospholipase A2 inhibition (Inflammation/Metabolic) , and HIV-1 Integrase inhibition (Virology) .

Structural Rationale & Chemical Space

The I2CA core functions as a bioisostere for the glycine backbone and the arachidonyl carboxylate headgroup.

  • Electronic Effects: The electron-withdrawing C2-carboxyl group lowers the pKa of the indole N-H, enhancing its hydrogen bond donor capability compared to indole alone.

  • Chelation Potential: The proximity of the indole nitrogen and the C2-carbonyl oxygen creates a bidentate ligand field, critical for metalloenzyme inhibition (e.g., Mg²⁺ in HIV Integrase).

  • Vectorial Functionalization: Substitution at the C3, C5, and C6 positions allows for precise tuning of lipophilicity and steric fit without disrupting the primary pharmacophore at C2.

Validated Therapeutic Targets

Neuropharmacology: NMDA Receptor Glycine Site Antagonism

Target: Glycine binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Mechanism: Competitive Antagonism. Clinical Context: Stroke, Epilepsy, Neuropathic Pain.

The I2CA scaffold mimics the glycine structure but provides additional bulk that prevents receptor closure/activation. Unlike glutamate site antagonists, glycine site antagonists (GSAs) offer neuroprotection with a reduced side-effect profile (less psychotomimetic activity).

  • Key Compound: SM-31900 (and related tricyclic derivatives).[1][2]

  • Mechanistic Insight: The carboxylic acid interacts with Arg482 and Thr518 in the GluN1 ligand-binding domain (LBD), mimicking the glycine carboxylate. The indole ring engages in

    
    -stacking with aromatic residues (Phe484), while C3-substituents fill the hydrophobic pocket, locking the receptor in an inactive conformation.
    
Inflammation & Metabolism: cPLA2 Inhibition

Target: Group IVA Cytosolic Phospholipase A2 (cPLA2


).[3][4]
Mechanism:  Substrate Mimicry / Active Site Occlusion.
Clinical Context:  Rheumatoid Arthritis, Asthma, Nonalcoholic Steatohepatitis (NASH).

cPLA2


 is the rate-limiting enzyme in the release of arachidonic acid (AA). I2CAs serve as transition-state mimics.
  • Key Compounds: Efipladib (WAY-196025) , ASB14780 .

  • Mechanistic Insight: The I2CA core mimics the sn-2 ester bond of the phospholipid substrate. Long lipophilic chains attached at the indole N1 or C3 position extend into the hydrophobic channel normally occupied by the arachidonyl tail. The C2-acid coordinates with the catalytic Ser228/Asp549 dyad or the oxyanion hole, effectively blocking hydrolysis.

Virology: HIV-1 Integrase Inhibition

Target: HIV-1 Integrase (Catalytic Core Domain). Mechanism: Strand Transfer Inhibition (INSTI) via Metal Chelation.

  • Mechanistic Insight: The catalytic activity of integrase relies on two Mg²⁺ ions. The I2CA motif (specifically the coplanar indole nitrogen and C2-carboxyl oxygen) forms a "chelating triad" with the metal ions, displacing the viral DNA 3'-OH end and preventing strand transfer into the host genome.

  • SAR Criticality: A hydrophobic benzyl/halogenated group at C3 is required to interact with the viral DNA/enzyme interface (

    
    -stacking), stabilizing the inhibitor-enzyme complex.
    

Data Summary: Potency & Selectivity

Compound ClassPrimary TargetKey Pharmacophore FeaturePotency MetricReference
SM-31900 NMDA Glycine SiteTricyclic Indole-2-COOH

nM
[1]
Efipladib cPLA2

Indole-1-sulfonamide-2-COOH


M
[2]
Compound 17a HIV-1 IntegraseC3-benzyloxy-C6-fluoro I2CA


M
[3]
GK420 cPLA2

Thiazolyl Ketone I2CA deriv.


M
[4]

Visualization of Signaling Pathways

Diagram 1: cPLA2 Inhibition & Downstream Inflammatory Cascade

This diagram illustrates the causality of targeting cPLA2


 with I2CAs (e.g., Efipladib) to halt the production of pro-inflammatory eicosanoids.

cPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Free) Membrane->AA Hydrolysis Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 cPLA2α Enzyme (Active) Stimulus->cPLA2 Activates cPLA2->AA Catalyzes Inhibitor I2CA Inhibitor (e.g., Efipladib) Inhibitor->cPLA2 Blocks Active Site (Substrate Mimicry) COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Caption: Mechanism of Action for Indole-2-Carboxylic Acid based cPLA2 inhibitors preventing eicosanoid storm.

Experimental Protocols (Self-Validating Systems)

Protocol: Scalable Synthesis of Indole-2-Carboxylic Acids (Modified Reissert)

Rationale: The classical Fischer indole synthesis can be harsh and regio-nonspecific for certain substrates. The Reissert method (reductive cyclization) offers superior control for 2-substituted indoles.

Reagents:

  • o-Nitrotoluene derivative (1.0 eq)

  • Diethyl oxalate (1.5 eq)

  • Potassium ethoxide (KOEt) or NaOEt (freshly prepared)

  • Zinc powder / Acetic Acid (for reduction)

Step-by-Step Methodology:

  • Enolate Formation (Critical Control Point):

    • In a flame-dried flask under Argon, dissolve o-nitrotoluene in anhydrous ethanol.

    • Add diethyl oxalate.[5]

    • Add KOEt dropwise at 0°C. Validation: The solution must turn deep red/purple, indicating the formation of the potassium salt of o-nitrophenylpyruvate. If no color change, moisture has quenched the base.

    • Stir at RT for 16h.

  • Reductive Cyclization:

    • Evaporate ethanol. Dissolve the residue in Glacial Acetic Acid.[6]

    • Safety: Add Zinc powder in small portions (exothermic). Maintain temp < 60°C.

    • Reflux for 2 hours.[7]

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of the highly polar pyruvate intermediate and appearance of the fluorescent indole ester spot.

  • Hydrolysis & Purification:

    • Filter Zn residues. Pour filtrate into ice water.

    • Extract with EtOAc.

    • Saponify the ester using LiOH in THF/H2O (1:1) at RT for 4h.

    • Acidify to pH 3 with 1M HCl. The Indole-2-carboxylic acid will precipitate.

    • Recrystallize from EtOH/Water.

Protocol: High-Throughput Fluorescence Polarization Assay (NMDA Glycine Site)

Rationale: Direct radioligand binding ([³H]-Glycine) is cumbersome. A competitive FP assay using a fluorescently labeled glycine-site ligand allows for rapid


 determination.

Materials:

  • NMDA Receptor source: Rat forebrain membranes or recombinant GluN1/GluN2A.

  • Tracer: Fluorescein-labeled DCKA (5,7-dichlorokynurenic acid derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Baseline Calibration: Measure FP of free Tracer (should be low, ~30-50 mP).

  • Binding: Incubate Membranes + Tracer (10 nM). FP should increase (~200-300 mP) due to reduced rotation of the bound tracer.

  • Competition: Add serial dilutions of the Test I2CA Compound.

  • Readout: Measure FP. A decrease in mP indicates displacement of the Tracer.

  • Validation: Use Glycine (

    
     nM) and DCKA (
    
    
    
    nM) as positive controls. If controls deviate >15%, discard plate.

Structure-Activity Relationship (SAR) Logic

Diagram 2: SAR Decision Tree for I2CA Derivatives

This diagram guides the medicinal chemist on how to modify the I2CA core for specific targets.

SAR_Logic Core Indole-2-COOH Core NMDA Target: NMDA (Glycine Site) Core->NMDA cPLA2 Target: cPLA2α Core->cPLA2 HIV Target: HIV Integrase Core->HIV Mod_NMDA Requirement: - Tricyclic fusion (C3-N1) - Zwitterionic side chain NMDA->Mod_NMDA Optimize Mod_cPLA2 Requirement: - N1 or C3 Long Lipophilic Chain (C10-C18) to mimic Arachidonic acid cPLA2->Mod_cPLA2 Optimize Mod_HIV Requirement: - C3 Hydrophobic/Benzyl group - C6 Halogen (F/Cl) for DNA stacking HIV->Mod_HIV Optimize

Caption: Strategic derivatization of the Indole-2-Carboxylic Acid core for distinct therapeutic outcomes.

References

  • Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry, 2003. [Link]

  • Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib. Journal of Medicinal Chemistry, 2008.[8] [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2017. [Link]

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Communications Biology, 2025.[3] [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 1989.[9] [Link]

  • Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 5, p.650. [Link]

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A-001: A Strategic Guide for the Preliminary In Vitro Evaluation of 1,6-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document outlines a comprehensive, tiered strategy for the preliminary in vitro evaluation of the novel compound 1,6-dimethyl-1H-indole-2-carboxylic acid (designated herein as A-001 ). In the absence of extensive public data on this specific molecule, this guide leverages established methodologies for analogous compounds to propose a scientifically rigorous screening cascade. The primary objectives are to establish a foundational biological activity profile, identify potential therapeutic avenues, and generate decision-driving data for future development. This whitepaper provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to undertake a thorough preliminary investigation of A-001 .

Introduction and Rationale

The indole nucleus is a cornerstone of numerous pharmacologically active agents. Its derivatives are known to exhibit anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3] The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for developing novel inhibitors of enzymes such as HIV-1 integrase.[4][5] The subject of this guide, this compound (A-001 ), is a novel analogue whose biological potential remains uncharacterized.

A preliminary in vitro evaluation is the most resource-effective first step in the drug discovery process. It serves to rapidly assess the compound's general cytotoxicity and to probe for specific biological activities in cell-free or cell-based assays. This initial screen provides a "fail fast, fail cheap" approach, ensuring that only compounds with desirable activity and acceptable toxicity profiles are advanced to more complex and costly stages of research.

Given the known activities of related indole structures, this guide proposes a dual-pronged initial investigation targeting two high-impact therapeutic areas: oncology and inflammation .

  • Oncological Potential: Many indole derivatives modulate signaling pathways critical to cancer cell survival and proliferation, such as the PI3K/Akt/mTOR/NF-κB pathway.[6][7][8] Therefore, an initial broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is a logical starting point.

  • Anti-inflammatory Potential: Indole derivatives have also been explored as anti-inflammatory agents, notably through the inhibition of cyclooxygenase (COX) enzymes.[9][10] A targeted assay against COX-2, an enzyme often upregulated during inflammation, will provide valuable insight into this potential mechanism.[11]

Proposed In Vitro Screening Cascade

A tiered or cascaded approach to screening is essential for efficient decision-making. This workflow prioritizes broad, cost-effective assays first, followed by more specific, mechanism-of-action studies for compounds that demonstrate promising activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Decision A A-001 Compound (Purity & Characterization) B Solubility & Stability Assessment A->B Physicochemical Profiling C Broad-Spectrum Cytotoxicity (MTT Assay) B->C Prepare Stock Solutions D Non-Cancerous Cell Line Counter-screen (e.g., HEK293) C->D Assess General Toxicity E COX-2 Enzyme Inhibition Assay C->E If Cytotoxicity is Low/Moderate F NF-κB Activity Assay (Reporter Gene or ELISA) C->F If Cancer Cell Selective G Calculate IC50 / EC50 Values & Selectivity Index (SI) C->G Determine Potency D->G Determine Therapeutic Window E->G Determine Anti-inflammatory Potency F->G Elucidate Mechanism H Go/No-Go Decision for Further Development G->H Synthesize All Data

Caption: Proposed workflow for the in vitro evaluation of A-001.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and quality checks.

Experiment 1: Broad-Spectrum Cytotoxicity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Its primary purpose here is to determine if A-001 has a general cytotoxic effect and to calculate its half-maximal inhibitory concentration (IC50) across different cancer types. This initial screen is crucial for identifying a potential therapeutic window.[13][14]

Methodology:

  • Cell Line Panel:

    • MCF-7 (Human Breast Adenocarcinoma)

    • A549 (Human Lung Carcinoma)

    • HCT116 (Human Colon Carcinoma)

    • HEK293 (Human Embryonic Kidney - as a non-cancerous control)

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of A-001 in DMSO. Perform a serial dilution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of A-001 .

  • Controls:

    • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Untreated Control: Cells in medium only.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Experiment 2: COX-2 Enzyme Inhibition Assay

Causality: This cell-free, enzymatic assay directly measures the ability of A-001 to inhibit the activity of human recombinant cyclooxygenase-2 (COX-2).[10][16] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11] A positive result in this assay would strongly suggest a specific anti-inflammatory mechanism of action, independent of general cytotoxicity.

Methodology:

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (e.g., Abcam, ab283401) which typically measures the fluorescence generated from the peroxidase activity of COX.[11]

  • Reagents:

    • Human Recombinant COX-2 Enzyme

    • Arachidonic Acid (Substrate)

    • Fluorometric Probe

    • Assay Buffer

  • Compound Preparation: Prepare serial dilutions of A-001 in assay buffer. Concentrations should span a range informed by the cytotoxicity assay (e.g., 0.01 µM to 50 µM).

  • Controls:

    • Negative Control: No inhibitor.

    • Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).[16]

    • Background Control: No enzyme.

  • Assay Procedure (in 96-well black plate):

    • Add COX-2 enzyme to all wells except the background control.

    • Add A-001 , Celecoxib, or buffer (for negative control) to the respective wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the fluorometric probe and arachidonic acid.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535/587 nm) in kinetic mode for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration: (% Inhibition) = ((Slope of Negative Control - Slope of Treated) / Slope of Negative Control) * 100.

    • Plot the % Inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Cytotoxicity Profile of A-001 (48h Incubation)

Cell Line Cancer Type IC50 (µM) Selectivity Index (SI)¹
MCF-7 Breast [Insert Value] [Insert Value]
A549 Lung [Insert Value] [Insert Value]
HCT116 Colon [Insert Value] [Insert Value]
HEK293 Non-cancerous [Insert Value] N/A
Doxorubicin (Positive Control) [Insert Value] [Insert Value]

¹ Selectivity Index (SI) = IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells. A higher SI value (>2) is desirable, indicating cancer cell-specific toxicity.

Table 2: COX-2 Enzymatic Inhibition Profile of A-001

Compound Target IC50 (µM)
A-001 COX-2 [Insert Value]

| Celecoxib | COX-2 | [Insert Value] |

Interpretation:

  • High Potency, Low Selectivity (Low IC50 in all cell lines, SI ≈ 1): Suggests a general cytotoxic mechanism. The compound may not be a suitable candidate for further development unless the mechanism is desirable (e.g., for broad-spectrum chemotherapy).

  • High Potency, High Selectivity (Low IC50 in cancer cells, SI > 2): This is a promising result. It indicates the compound preferentially affects cancer cells. This would trigger further investigation into the mechanism, such as the NF-κB pathway, which is often dysregulated in cancer.[6][17]

  • Low Cytotoxicity, Potent COX-2 Inhibition: A very favorable outcome, suggesting A-001 could be a specific anti-inflammatory agent with a good safety profile. The IC50 for COX-2 inhibition should be significantly lower than the cytotoxic IC50 values.

Potential Mechanism: NF-κB Signaling

Causality: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival.[18] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Indole compounds are known to inhibit this pathway.[6][7] If A-001 shows selective cytotoxicity against cancer cells, investigating its effect on NF-κB is a logical next step to elucidate its mechanism of action.

G Hypothesized NF-κB Inhibition by A-001 cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK:s->IkB:n NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (by sequestration in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates A001 A-001 (Hypothesized Target) A001->IKK Inhibits? Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Transcription Initiates

Caption: Hypothesized inhibition point of A-001 in the NF-κB pathway.

Summary and Future Directions

This guide presents a structured, evidence-based approach for the initial in vitro characterization of this compound (A-001 ). By systematically evaluating its cytotoxic and anti-inflammatory properties, researchers can generate a robust preliminary data package.

Go/No-Go Criteria:

  • GO: The compound demonstrates either potent and selective anti-cancer activity (SI > 2) or specific, non-cytotoxic inhibition of COX-2 (IC50 < 10 µM).

  • NO-GO: The compound shows high general cytotoxicity (low IC50 against all cell lines, SI ≈ 1) or a lack of significant activity in either assay (IC50 > 50 µM).

Promising results from this initial cascade would warrant expansion into more detailed mechanistic studies, including profiling against a broader panel of kinases, apoptosis assays, and eventual progression into in vivo models of disease.

References

  • The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. Available at: [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. Available at: [Link]

  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed Central. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

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The Strategic Versatility of the 1,6-Dimethyl-1H-indole-2-carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Untapped Potential of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this broad and prolific family, the indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the design of novel therapeutics. This guide delves into the specific potential of the 1,6-dimethyl-1H-indole-2-carboxylic acid scaffold, a less-explored yet promising variant. While direct literature on this precise substitution pattern is sparse, by examining the well-documented structure-activity relationships (SAR) of related indole-2-carboxylic acid derivatives, we can extrapolate the strategic advantages conferred by the N1 and C6 methyl groups and chart a course for its future exploitation in drug design. This document will serve as a technical resource, blending foundational principles with actionable protocols to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Synthesis: Building the Foundation

The this compound molecule possesses a unique combination of lipophilicity and hydrogen bonding potential, governed by the indole nucleus, the carboxylic acid moiety, and the two methyl groups.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂PubChem
Molecular Weight189.21 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

The N1-methylation is of particular strategic importance in drug design. It eliminates the hydrogen bond donor capability of the indole nitrogen, which can reduce interactions with off-target proteins and often improves metabolic stability and cell permeability. The C6-methyl group, while seemingly a minor addition, can subtly influence the electronic environment of the aromatic system and provide a handle for steric interactions within a target's binding pocket.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound can be approached through a multi-step process, building upon established methods for indole synthesis. A common route involves the Fischer indole synthesis, followed by N-methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate

  • To a solution of 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl 2-oxopropanoate (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is then taken up in a suitable solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 6-methyl-1H-indole-2-carboxylate, which can be purified by column chromatography.

Step 2: N-Methylation

  • To a solution of ethyl 6-methyl-1H-indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes, then add a methylating agent such as methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ethyl 1,6-dimethyl-1H-indole-2-carboxylate is purified by column chromatography. A safer and more environmentally friendly methylating agent that can be used is dimethyl carbonate (DMC)[1][2].

Step 3: Saponification

  • Dissolve the ethyl 1,6-dimethyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base like sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the this compound.

  • The solid is collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activities and Therapeutic Targets: A Landscape of Possibilities

While direct biological data for this compound is not extensively published, the broader indole-2-carboxylic acid and indole-2-carboxamide scaffolds are associated with a wide range of biological activities. These serve as a predictive framework for the potential applications of our target scaffold.

  • Anticancer Activity: Derivatives of indole-2-carboxylic acid have shown promise as anticancer agents by targeting various components of cell signaling pathways. For instance, some derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), crucial proteins in cancer cell proliferation. The N1- and C6-methyl groups could be strategically employed to enhance selectivity and potency against these kinases.

  • Antiviral Activity: The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors[3]. The carboxylic acid is crucial for chelating Mg²⁺ ions in the enzyme's active site. The dimethyl substitutions could be explored to optimize interactions with the surrounding hydrophobic pockets of the enzyme.

  • Neuroprotective and Neuromodulatory Activity: Indole-2-carboxylic acid derivatives have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1) and as antagonists of the NMDA receptor, suggesting their potential in treating neurodegenerative diseases and psychiatric disorders. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

  • Anti-tubercular Activity: The mycobacterial membrane protein MmpL3, essential for the transport of mycolic acids, has been identified as a target for indole-2-carboxamide inhibitors. Notably, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide has shown potent anti-TB activity. This highlights the potential of dimethylated indole-2-carboxylic acid derivatives in combating tuberculosis.

Illustrative Signaling Pathway: EGFR/CDK2 Inhibition

The following diagram illustrates the central role of EGFR and CDK2 in cell cycle progression and how their dual inhibition by a hypothetical this compound derivative could halt cancer cell proliferation.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Activates CellCycle Cell Cycle Progression (G1 to S phase) CyclinE_CDK2->CellCycle Promotes Transcription->CyclinD_CDK46 Upregulates Drug 1,6-dimethyl-1H-indole- 2-carboxylic acid derivative Drug->EGFR Inhibits Drug->CyclinE_CDK2 Inhibits

EGFR/CDK2 signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Insights: The Impact of Methylation

While a dedicated SAR table for this compound is not available, we can infer the likely impact of the methyl groups from studies on related indole derivatives.

Position of SubstitutionGeneral Effect on BioactivityRationale & Supporting Evidence
N1-Methylation Often increases potency and metabolic stability. Can alter receptor subtype selectivity.Eliminates the N-H proton, preventing unwanted hydrogen bonding and metabolic N-dealkylation. Can improve lipophilicity, aiding cell membrane permeability. In some carboline derivatives, N1-methylation was a key determinant of cytotoxic activity[4].
C6-Substitution (e.g., Methyl) Can enhance binding affinity through hydrophobic interactions. May influence selectivity.The C6 position is often solvent-exposed or can interact with specific hydrophobic pockets in a binding site. Halogenation at C6 has been shown to improve the activity of indole-2-carboxylic acid-based HIV-1 integrase inhibitors by enabling π-π stacking interactions[5]. A methyl group could similarly engage in favorable van der Waals interactions.
C2-Carboxylic Acid Essential for certain biological activities, particularly those involving metal chelation (e.g., HIV integrase).The carboxylate can act as a key pharmacophore, forming ionic bonds or chelating metal ions in enzyme active sites[3].
Conversion to Carboxamide Broadens the scope of potential biological targets and can improve pharmacokinetic properties.The amide bond provides a hydrogen bond donor and acceptor, allowing for a different set of interactions with biological targets. Indole-2-carboxamides are well-known allosteric modulators of the CB1 receptor and inhibitors of MmpL3.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. The choice of assay will be guided by the therapeutic area of interest.

Kinase Inhibition Assay (e.g., for EGFR/CDK2)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, CDK2)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add the kinase and the test compound dilution. Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a time determined to be in the linear range of the enzyme kinetics (e.g., 60 minutes at 30°C).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials:

    • Recombinant HIV-1 integrase

    • Biotinylated donor DNA (simulating the viral DNA end)

    • Target DNA (simulating the host DNA)

    • Streptavidin-coated 96-well plates

    • Assay buffer (e.g., 20 mM HEPES, 10 mM MnCl₂, 5 mM DTT, 0.05% BSA, pH 7.5)

    • Test compound (in DMSO)

    • HRP-conjugated antibody that recognizes the integrated product

    • TMB substrate

  • Procedure:

    • Coat the streptavidin plate with the biotinylated donor DNA.

    • Add the HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

    • Add serial dilutions of the test compound.

    • Add the target DNA to initiate the strand transfer reaction. Incubate for 1-2 hours at 37°C.

    • Wash the plate to remove unreacted components.

    • Add the HRP-conjugated antibody and incubate to allow binding to the successfully integrated DNA.

    • Wash the plate and add the TMB substrate.

    • Stop the colorimetric reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Workflow for a Typical Drug Discovery Cascade

The following diagram illustrates a logical workflow for advancing a compound from initial screening to a lead candidate.

Drug_Discovery_Workflow Start Design & Synthesis of 1,6-dimethyl-1H-indole- 2-carboxylic acid derivatives PrimaryScreen Primary Screening (e.g., Kinase Inhibition Assay) Start->PrimaryScreen HitIdent Hit Identification (Potency & Selectivity) PrimaryScreen->HitIdent HitIdent->Start Inactive/Non-selective SAR Structure-Activity Relationship (SAR) Studies HitIdent->SAR Active Hits LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt LeadOpt->SAR Iterative Design InVivo In Vivo Efficacy Studies (Animal Models) LeadOpt->InVivo Optimized Leads Candidate Preclinical Candidate Selection InVivo->Candidate

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safety and toxicity profile of 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,6-Dimethyl-1H-indole-2-carboxylic Acid

Introduction and Physicochemical Properties

This compound is a synthetic organic compound featuring a dimethylated indole core with a carboxylic acid group at the 2-position. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] Its derivatives have been explored for a wide range of biological activities, including antiproliferative, anti-angiogenic, and antimicrobial effects.[2][3][4] Understanding the safety and toxicity profile of any new chemical entity is paramount for its potential development as a therapeutic agent.

This document provides a comprehensive, albeit predictive, analysis of the potential toxicological profile of this compound, structured to guide researchers in designing appropriate safety evaluation studies.

PropertyValue (Predicted/Typical)Source/Rationale
Molecular FormulaC₁₁H₁₁NO₂-
Molecular Weight189.21 g/mol [5]
AppearanceSolid (e.g., off-white powder)Typical for similar indole carboxylic acids[6]
Melting Point~185 °CFor the related 1,2-dimethyl isomer[5]
SolubilitySoluble in organic solvents (e.g., ethanol, benzene)[6]
Acidity (pKa)~3-5Typical for carboxylic acids[7]

Pharmacokinetics and Metabolism: A Predictive Overview

The disposition of a compound within a biological system is a critical determinant of its potential toxicity. While specific pharmacokinetic data for this compound is unavailable, a likely metabolic pathway can be predicted based on its structural motifs.[8][9]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Predicted):

  • Absorption: As a relatively small molecule with moderate lipophilicity, oral absorption is likely, though the acidic nature might influence the rate and extent.

  • Distribution: The compound is expected to bind to plasma proteins, such as albumin, which will affect its volume of distribution and availability to target tissues.[10]

  • Metabolism: The primary sites of metabolism are anticipated to be the liver and, to a lesser extent, the intestine. Key metabolic transformations may include:

    • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aromatic ring or the methyl groups.

    • Phase II Metabolism: The carboxylic acid group is a prime candidate for glucuronidation via UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites from Phase I can also undergo glucuronidation or sulfation.

  • Excretion: Metabolites, particularly the water-soluble glucuronide conjugates, are expected to be eliminated primarily through urine and/or bile.

G cluster_absorption Absorption (Oral) cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_excretion Excretion A 1,6-Dimethyl-1H-indole- 2-carboxylic Acid B Parent Compound (Plasma Protein Bound) A->B GI Tract C Phase I (CYP450) Hydroxylation B->C D Phase II (UGT) Glucuronidation B->D E Hydroxylated Metabolite C->E F Glucuronide Conjugate D->F E->D Glucuronidation G Urine / Bile F->G

Caption: Predicted metabolic pathway for this compound.

Toxicological Profile (Inferred and Predictive)

This section outlines the potential toxicological hazards based on data from analogous compounds.

Acute Toxicity

Safety Data Sheets for structurally similar indole derivatives and other chemicals provide general hazard classifications.[11]

  • Oral: Harmful if swallowed.[5][12] An acute oral LD₅₀ study in rodents would be necessary to establish a precise value.

  • Dermal: May be harmful in contact with skin.[12]

  • Inhalation: May cause respiratory irritation.

Local Tolerance
  • Skin Irritation: Expected to cause skin irritation.[13]

  • Eye Irritation: Expected to cause serious eye irritation.[13]

Genotoxicity

The genotoxic potential of indole derivatives can be variable. For instance, indole-3-carbinol has shown mixed results in bacterial mutagenicity assays but can also form products that enhance the genotoxicity of other compounds.[6]

  • Mutagenicity: An Ames test (bacterial reverse mutation assay) would be the standard initial screen.

  • Clastogenicity: An in vitro micronucleus or chromosomal aberration assay in mammalian cells would be required to assess the potential to cause chromosomal damage.

  • In Vivo Genotoxicity: If in vitro tests are positive, an in vivo micronucleus test in rodents would be warranted.

Repeat-Dose and Organ-Specific Toxicity

Hepatotoxicity (Potential Concern): In-silico studies on other novel indole derivatives have predicted a high probability of hepatotoxicity.[10] Furthermore, a known mechanism of idiosyncratic drug-induced liver injury involves the metabolism of a parent drug to a carboxylic acid metabolite. This metabolite can inhibit mitochondrial beta-oxidation of fatty acids, leading to cellular stress, disruption of glucose homeostasis, and ultimately, hepatocellular necrosis.[14] Given that the target molecule is itself a carboxylic acid, this pathway represents a plausible mechanism for potential liver toxicity.

G A 1,6-Dimethyl-1H-indole- 2-carboxylic Acid B Inhibition of Mitochondrial Fatty Acid β-Oxidation A->B C Depletion of Glycogen Stores B->C D Disruption of Glucose Homeostasis B->D E Hepatocellular Stress C->E D->E F Apoptosis & Necrosis E->F

Caption: Proposed mechanism for potential carboxylic acid-mediated hepatotoxicity.

Carcinogenicity

There is no data on the carcinogenic potential of this compound. Long-term (2-year) bioassays in two rodent species would be required for a definitive assessment. Some aromatic amines are known carcinogens, often targeting the urinary bladder.[15] However, many other chemicals tested for carcinogenicity are found to be non-carcinogenic under test conditions.[16]

Reproductive and Developmental Toxicity

The effects of this compound on fertility, reproduction, and embryonic development are unknown. Studies on indole-3-carbinol in rats have shown effects on sperm production and fetal weight at certain doses, highlighting the need to evaluate this endpoint for any new indole derivative.[6] Standard studies involve assessing fertility and early embryonic development, as well as teratogenicity in pregnant animals.

Key Experimental Protocols for Safety Assessment

To address the data gaps identified, a standard battery of toxicological tests is required. Below are exemplary protocols for foundational studies.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: In triplicate, combine the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Select Bacterial Strains (e.g., S. typhimurium) D Combine Bacteria, Compound, and S9 Mix (or Buffer) A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix (for Metabolic Activation) C->D E Plate onto Minimal Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Analyze for Dose-Dependent Increase vs. Control G->H

Caption: Experimental workflow for the Ames mutagenicity test.

Summary and Recommendations

Based on a predictive analysis using data from analogous structures, this compound is likely to be a compound that is harmful if swallowed and can cause skin, eye, and respiratory irritation. The most significant area of potential concern from a systemic standpoint is hepatotoxicity, potentially mediated through its carboxylic acid moiety. Its genotoxic, carcinogenic, and reproductive toxicity profiles remain unknown and represent critical data gaps.

For any further development, the following tiered approach to safety assessment is recommended:

  • Tier 1 (In Vitro):

    • Comprehensive cytotoxicity screening against a panel of human cell lines.

    • A full Ames test for mutagenicity.

    • An in vitro micronucleus assay for clastogenicity.

    • Assessment of CYP450 inhibition potential.

  • Tier 2 (In Vivo - Acute/Mechanistic):

    • An acute oral toxicity study (e.g., OECD 423/425) in rodents.

    • Preliminary pharmacokinetic and metabolism studies in rodents.

    • A 14- or 28-day repeat-dose study in rodents with a focus on clinical pathology, histopathology of the liver, and other target organs.

  • Tier 3 (In Vivo - Subchronic/Chronic):

    • If warranted by initial results and intended use, proceed to longer-term repeat-dose studies, carcinogenicity bioassays, and comprehensive reproductive/developmental toxicity evaluations according to international regulatory guidelines.

This structured approach will systematically address the current data gaps and build a robust, evidence-based safety profile for this compound.

References

  • Australian Industrial Chemicals Introduction Scheme. (2019). 1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate: Human health tier II assessment. Available at: [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Vittorio, F., et al. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • ResearchGate. (2026).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Fisher Scientific. (2021). Safety Data Sheet for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
  • PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.
  • National Toxicology Program. (2017). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • PubMed. (n.d.).
  • ECHEMI. (n.d.). 1,2-Dimethyl-1H-indole-3-carboxylic acid Formula.
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • PubMed. (n.d.). Chemical synthesis and biological occurrence of carboxylic acid metabolites of delta1(6)-tetrahydrocannabinol.
  • National Institutes of Health. (2021).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Maternal Reproductive Toxicity of Some Essential Oils and Their Constituents.
  • Brieflands. (n.d.). Genotoxic Effects of Dracocephalum Lindbergii Essential Oil Assessed by Comet Assay.
  • National Institutes of Health. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC.
  • National Institutes of Health. (n.d.). Carcinogenicity Tests of Certain Environmental and Industrial Chemicals. PubMed.
  • PubChem. (n.d.). Indole-2-carboxylic acid.
  • SciSpace. (n.d.). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development.
  • PubMed. (n.d.). Drug metabolism and pharmacokinetics.
  • Drug Metabolism Reviews. (1985). Chromone-2-Carboxylic Acids: Roles of Acidity and Lipophilicity in Drug Disposition.

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,6-dimethyl-1H-indole-2-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting. The described protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Indole Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. For instance, indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine site of the NMDA receptor, highlighting its potential in neuropharmacology.[1] The precise and accurate quantification of these compounds is therefore critical during drug discovery, development, and quality control processes. This document provides a detailed analytical procedure for this compound, a representative member of this important class of molecules.

The fundamental principle of the described method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. By employing an ion-suppression technique, the ionization of the carboxylic acid moiety is controlled, leading to improved peak shape and retention.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂PubChem
Molecular Weight189.21 g/mol [2]
XLogP32.4[2]
AppearanceSolid[3]

The moderate XLogP3 value suggests that this compound has sufficient hydrophobicity for good retention on a reversed-phase column.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation Report Reporting Validation->Report

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Application Notes and Protocols: Structural Elucidation of 1,6-dimethyl-1H-indole-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,6-dimethyl-1H-indole-2-carboxylic acid and the Power of NMR

This compound belongs to the vast and versatile family of indole derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2][3] The indole scaffold is a key pharmacophore found in numerous biologically active molecules. Understanding the precise three-dimensional structure of novel indole derivatives is paramount for elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural characterization of organic molecules in solution.[4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound and outlines a robust protocol for sample preparation and data acquisition.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the indole ring.

Key Expected Resonances:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm.[6] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In deuterated solvents like D₂O, this proton can exchange with deuterium and may become invisible in the ¹H NMR spectrum.[6]

  • Aromatic Protons (H-3, H-4, H-5, H-7): The protons on the indole ring will resonate in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will dictate their specific chemical shifts and coupling patterns.

    • H-3: This proton is on the pyrrole ring and is expected to be a singlet, as it has no adjacent protons to couple with.

    • H-4, H-5, and H-7: These protons on the benzene ring will exhibit characteristic coupling patterns (doublets, doublet of doublets) based on their ortho and meta relationships. The electron-donating methyl group at the 6-position will influence the shielding of the neighboring protons.

  • Methyl Protons (N-CH₃ and C6-CH₃): Two distinct singlets are expected for the two methyl groups.

    • N-CH₃: The methyl group attached to the nitrogen atom will likely appear in the range of δ 3.5-4.0 ppm.

    • C6-CH₃: The methyl group on the benzene ring is expected to resonate further upfield, typically between δ 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0broad s1H
Aromatic H6.5 - 8.0m3H
H-3~7.0s1H
N-CH₃3.5 - 4.0s3H
C6-CH₃2.0 - 2.5s3H

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance.

Key Expected Resonances:

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between δ 170 and 185 ppm.[6][7]

  • Aromatic and Heteroaromatic Carbons: The eight carbons of the indole ring will resonate in the range of δ 100-140 ppm. The specific chemical shifts will be influenced by the methyl and carboxylic acid substituents. Quaternary carbons (C-2, C-3a, C-6, C-7a) will generally show weaker signals compared to the protonated carbons.

  • Methyl Carbons (N-CH₃ and C6-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 15 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 185
C-2135 - 145
C-3100 - 110
C-3a125 - 135
C-4115 - 125
C-5120 - 130
C-6130 - 140
C-7110 - 120
C-7a125 - 135
N-CH₃30 - 35
C6-CH₃15 - 25

Experimental Protocols

I. Sample Preparation

A well-defined and consistent sample preparation protocol is critical for obtaining high-quality, reproducible NMR data.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Glass wool or cotton for filtration

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[8] DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the -COOH proton signal.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following are general acquisition parameters for a standard high-resolution NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

A. ¹H NMR Acquisition Protocol

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans (NS): 8-16 scans for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to prevent signal clipping.[5]

B. ¹³C NMR Acquisition Protocol

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220-250 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): This will be significantly higher than for ¹H NMR, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR, use the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, reference to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[6]

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer load Load Sample & Lock/Shim transfer->load H1_acq Acquire ¹H Spectrum load->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis & Structure Elucidation reference->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality NMR data. The predicted spectral data and interpretations provided herein serve as a valuable reference for the analysis and confirmation of the molecular structure, which is a critical step in the drug discovery and development pipeline. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3373. [Link]

  • Li, J., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed cascade reaction. Organic & Biomolecular Chemistry, 17(25), 6245-6250. [Link]

  • Pereira, M. M. A., et al. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5584-5608. [Link]

  • Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Zhang, C., et al. (2016). Indole Alkaloids from the Leaves of Nauclea officinalis. Molecules, 21(7), 949. [Link]

  • Chemistry Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2), 377-395. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-254). Springer. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Ahond, A., et al. (1978). Studies in the indole series. VII. Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. XL. Carbon-13 nuclear magnetic resonance analysis of vobasine-like indole alkaloids. The Journal of Organic Chemistry, 43(17), 3291-3297. [Link]

Sources

Application Note: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening Indole-2-Carboxamide-Based Dual EGFR/CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dual Kinase Inhibition in Oncology

The complexity and redundancy of intracellular signaling pathways are significant hurdles in cancer therapy, often leading to acquired resistance to single-agent treatments. Two central players in cell proliferation and survival are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR, a receptor tyrosine kinase, initiates the potent RAS-RAF-MEK-ERK signaling cascade upon activation, driving cell growth and division.[1] Dysregulation of EGFR is a known oncogenic driver in numerous cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[2][3]

Concurrently, CDK2, a serine/threonine kinase, acts as a critical regulator of the cell cycle, specifically governing the G1/S phase transition.[4][5] Its activity is essential for DNA replication and is frequently elevated in tumor cells. Recent evidence has unveiled a synergistic relationship between these two pathways; CDK2 can regulate the stability and activity of ERK1/2, a key downstream effector of EGFR signaling.[6][7][8] This crosstalk suggests that simultaneously inhibiting both EGFR and CDK2 could produce a powerful synergistic anticancer effect, overcoming potential resistance mechanisms and leading to more durable therapeutic responses.[1][6]

The indole-2-carboxamide scaffold has emerged as a particularly promising chemical starting point for developing dual EGFR/CDK2 inhibitors due to its structural versatility and demonstrated efficacy in targeting the ATP-binding pockets of both kinases.[9][10][11][12][13] This application note provides a comprehensive, field-tested protocol for a robust, high-throughput screening assay to identify and characterize novel indole-2-carboxamide compounds as dual inhibitors of EGFR and CDK2, utilizing the highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF®) platform.

Assay Principle: HTRF KinEASE™ Platform

This protocol employs a universal HTRF® KinEASE™ (Kinase Assay using Substrate and Epitope) approach, which measures kinase activity by detecting the phosphorylation of a biotinylated peptide substrate.[14][15] The assay's principle relies on Förster Resonance Energy Transfer (FRET) between two fluorophores: a Europium cryptate (Eu³⁺)-labeled anti-phospho-epitope antibody (donor) and Streptavidin-XL665 (SA-XL665), a long-wavelength acceptor, which binds to the biotin tag on the substrate.

Causality: The choice of HTRF is deliberate for its robustness against compound interference, low background, and homogeneous "mix-and-read" format, making it ideal for high-throughput screening (HTS).[16][17]

  • Kinase Reaction: In the presence of ATP, the active kinase (EGFR or CDK2) phosphorylates the biotinylated substrate peptide.

  • Detection: The reaction is stopped with EDTA, and the detection reagents are added. The Eu³⁺-labeled antibody specifically binds to the newly formed phospho-epitope on the substrate. Simultaneously, SA-XL665 binds to the biotin tag.

  • Signal Generation: This brings the donor (Eu³⁺) and acceptor (XL665) into close proximity. Upon excitation at 320-340 nm, the donor transfers energy to the acceptor, which then emits a specific, long-lived signal at 665 nm. The intensity of this signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Inhibition: An effective inhibitor will prevent substrate phosphorylation, disrupting the FRET pair formation and leading to a decrease in the 665 nm signal.

HTRF_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: HTRF Detection K Kinase (EGFR or CDK2) PS Phosphorylated Biotin-Substrate K->PS phosphorylates S Biotin-Substrate S->PS ATP ATP ADP ADP ATP->ADP EuAb Eu-Ab (Donor) PS->EuAb binds phospho-epitope SAXL SA-XL665 (Acceptor) PS->SAXL binds biotin FRET FRET Signal (665 nm) EuAb->FRET Proximity enables Energy Transfer SAXL->FRET Proximity enables Energy Transfer Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->K blocks ATP site

Caption: HTRF Kinase Assay Principle.

Signaling Context: EGFR and CDK2 Pathways

Understanding where these kinases function is crucial for interpreting inhibition data. EGFR activation triggers downstream pathways promoting proliferation, while CDK2 is a core component of the cell cycle engine. A dual inhibitor effectively applies brakes at two critical checkpoints in cancer cell progression.

EGFR_CDK2_Pathway cluster_EGFR EGFR Signaling Pathway cluster_CDK2 Cell Cycle Regulation EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation CyclinE Cyclin E ERK->CyclinE Upregulates (Crosstalk) G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition S S Phase (DNA Replication) CDK2 CDK2 CyclinE->CDK2 CDK2->G1_S_Transition G1_S_Transition->S Inhibitor Dual Inhibitor Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

Caption: Interconnected EGFR and CDK2 Signaling Pathways.

Experimental Protocols

Trustworthiness: The following protocols incorporate necessary controls, such as "no enzyme" wells for background subtraction and "no inhibitor" (DMSO vehicle) wells for determining maximal kinase activity. All inhibitor dilutions should be performed in a serial manner to ensure accuracy.

Materials and Reagents
ReagentSuggested SupplierCatalog Number
Recombinant Human EGFRThermo FisherPV3872
Recombinant Human CDK2/Cyclin ACell Signaling Tech.#7522 or similar
HTRF KinEASE-TK (biotin-poly-GT)Revvity62TKTPEG
HTRF KinEASE-STK Substrate 1Revvity62S1TPEG
Anti-phospho-Tyrosine (P-Tyr-100) Ab-EuRevvity61TKYK00
Anti-phospho-Ser/Thr Ab-EuRevvity61P07KAE
Streptavidin-XL665 (SA-XL665)Revvity610SAXLA
ATP, 10 mM SolutionPromegaV9101
Kinase Buffer (e.g., 5X)Cell Signaling Tech.#9802
Tris-HCl, MgCl₂, DTT, BSA, EDTAStandard SuppliersN/A
Indole-2-Carboxamide CompoundsIn-house/VendorN/A
Reference Inhibitor: ErlotinibSelleckchemS1023
Reference Inhibitor: DinaciclibSelleckchemS2768
DMSO, AnhydrousSigma-AldrichD2650
384-well low-volume, white platesCorning#3574
Protocol 1: EGFR Tyrosine Kinase Inhibition Assay

This protocol is optimized for a 20 µL final reaction volume in a 384-well plate.

  • Compound Plating (5 µL):

    • Prepare serial dilutions of indole-2-carboxamide test compounds and the reference inhibitor (Erlotinib) in 100% DMSO. A typical starting concentration is 1 mM.

    • Perform a 1:50 intermediate dilution of the DMSO stock into 1X Kinase Buffer (final DMSO concentration will be 2%).

    • Dispense 5 µL of the diluted compounds into the assay plate. For control wells, add 5 µL of 1X Kinase Buffer containing 2% DMSO (Max activity) or 5 µL of buffer alone (Min activity/background).

  • Enzyme Preparation & Addition (5 µL):

    • Expertise: The optimal enzyme concentration should be determined empirically by running a titration to find the EC₈₀ (the concentration giving 80% of the maximal signal).[18] For EGFR, a final concentration of ~2-5 nM is a good starting point.

    • Dilute the EGFR stock to a 4X working concentration (e.g., 8-20 nM) in 1X Kinase Buffer.

    • Add 5 µL of the 4X EGFR solution to all wells except the "no enzyme" background controls. Add 5 µL of 1X Kinase Buffer to the background wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Substrate/ATP Mix Addition & Kinase Reaction (10 µL):

    • Expertise: The ATP concentration should be set at or near its apparent Michaelis-Menten constant (Km,app) for the kinase.[18] This ensures the assay is sensitive to ATP-competitive inhibitors. The Km,app for EGFR is typically 15-50 µM.[19] We will use 20 µM.

    • Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer. For a final concentration of 20 µM ATP and 1 µM KinEASE-TK substrate, the 2X mix will contain 40 µM ATP and 2 µM substrate.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature. Cover the plate to prevent evaporation.

  • Detection (20 µL):

    • Prepare a 2X HTRF Detection Mix in HTRF Detection Buffer containing EDTA (to stop the kinase reaction), Eu-labeled anti-phospho-tyrosine antibody, and SA-XL665. Follow the manufacturer's recommended concentrations.

    • Add 20 µL of the 2X Detection Mix to each well (final volume becomes 40 µL).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (λex = 337 nm, λem = 620 nm and 665 nm).

Protocol 2: CDK2/Cyclin A Serine/Threonine Kinase Inhibition Assay

This protocol is largely identical to the EGFR assay, with key changes to the enzyme, substrate, and reference inhibitor.

  • Compound Plating (5 µL):

    • Follow the same procedure as for EGFR, using Dinaciclib as the reference CDK2 inhibitor.

  • Enzyme Preparation & Addition (5 µL):

    • Use recombinant CDK2/Cyclin A. A typical final concentration is ~1-4 ng/µL.[20][21]

    • Dilute the CDK2/Cyclin A stock to a 4X working concentration in 1X Kinase Buffer.

    • Add 5 µL to appropriate wells as described for EGFR.

  • Substrate/ATP Mix Addition & Kinase Reaction (10 µL):

    • Expertise: The Km,app for ATP for CDK2 is lower than for EGFR, often in the range of 0.5-5 µM.[20] Using a higher concentration can mask the effect of competitive inhibitors. We will use a final concentration of 5 µM ATP.

    • Use the appropriate biotinylated Ser/Thr peptide substrate (e.g., KinEASE-STK Substrate 1).

    • Prepare a 2X Substrate/ATP mix containing 10 µM ATP and 2 µM STK substrate in 1X Kinase Buffer.

    • Add 10 µL to all wells and incubate for 60 minutes.

  • Detection (20 µL):

    • Prepare the 2X HTRF Detection Mix using the Eu-labeled anti-phospho-Ser/Thr antibody.

    • Add 20 µL to each well, incubate for 60 minutes, and read the plate as described previously.

Data Analysis and Interpretation

  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • Normalize the data using the high (DMSO) and low (no enzyme) controls.

    • % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_low) / (Ratio_high - Ratio_low)])

  • Determine IC₅₀ Values:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Example Data Presentation

The potency and selectivity of the indole-2-carboxamide series can be summarized in a table for clear comparison.

CompoundEGFR IC₅₀ (nM)[9][11]CDK2 IC₅₀ (nM)[9][11]Selectivity Ratio (EGFR/CDK2)
Erlotinib (Ref.)80>10,000>125
Dinaciclib (Ref.)>10,00020>500
Indole-Cpd-0195452.1
Indole-Cpd-0288243.7
Indole-Cpd-03120167.5

A lower selectivity ratio indicates a more balanced dual-inhibitor profile.

Workflow Visualization

A streamlined workflow is essential for efficiency in a screening campaign.

Assay_Workflow start Start plate 1. Compound Plating (Test & Ref. Compounds, Controls) in 384-well plate start->plate enzyme 2. Enzyme Addition (4X EGFR or 4X CDK2) Pre-incubate 15 min plate->enzyme react 3. Reaction Initiation (Add 2X Substrate/ATP Mix) Incubate 60 min enzyme->react detect 4. Detection (Add 2X HTRF Reagent Mix) Incubate 60 min react->detect read 5. Plate Reading (HTRF-compatible reader) detect->read analyze 6. Data Analysis (Calculate % Inhibition, Plot curves) read->analyze ic50 7. Determine IC50 Values (4-Parameter Logistic Fit) analyze->ic50 end End ic50->end

Caption: High-Throughput Screening Workflow.

Conclusion

The described HTRF-based assay provides a robust, sensitive, and scalable platform for the identification and characterization of indole-2-carboxamide-based dual inhibitors of EGFR and CDK2. By carefully controlling enzyme and ATP concentrations and including appropriate reference compounds and controls, this protocol enables researchers to generate high-quality, reproducible data. This methodology is a critical tool in the drug discovery pipeline, facilitating the development of next-generation, multi-targeted cancer therapeutics designed to overcome resistance and improve patient outcomes.

References

  • Fisher Scientific. (n.d.). LanthaScreen™ Eu-anti-GST Antibody. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Retrieved from [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays.... Retrieved from [Link]

  • Sci-Hub. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

  • Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology. Retrieved from [Link]

  • Mayo Clinic. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Retrieved from [Link]

  • Rockefeller University Press. (2023). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Retrieved from [Link]

  • PubMed. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Retrieved from [Link]

  • ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]

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Application Notes & Protocols: Development of HIV-1 Integrase Inhibitors from an Indole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification and optimization of novel HIV-1 integrase (IN) inhibitors based on the indole-2-carboxylic acid scaffold. Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a clinically validated target for antiretroviral therapy, and inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are key components of modern treatment regimens.[1] The indole-2-carboxylic acid core has emerged as a promising scaffold for the development of new INSTIs.[2][3][4] This guide will delve into the mechanism of HIV-1 integrase, the rationale for targeting it with indole-2-carboxylic acid derivatives, detailed protocols for chemical synthesis, and robust methodologies for biochemical and cell-based evaluation of these compounds.

Introduction: HIV-1 Integrase as a Therapeutic Target

The replication cycle of HIV-1 is a multi-step process that offers several opportunities for therapeutic intervention. One of the essential enzymes in this cycle is HIV-1 integrase, which is responsible for inserting the reverse-transcribed viral DNA into the host cell's genome.[1][5][6] This integration is a critical step for the establishment of a persistent infection.[7] The process catalyzed by integrase occurs in two distinct steps:

  • 3'-Processing: Integrase binds to the ends of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end.[5]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA in a process called strand transfer.[5][8]

By blocking the strand transfer step, integrase inhibitors prevent the integration of the viral genome, effectively halting the replication of the virus.[1] This mechanism of action makes integrase inhibitors a powerful class of antiretroviral drugs.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure

The indole-2-carboxylic acid moiety has been identified as a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds and its ability to interact with various biological targets.[9][10] For HIV-1 integrase inhibition, this scaffold is particularly advantageous. The core structure, specifically the indole nitrogen and the 2-carboxyl group, can effectively chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme.[2][3][4][11] This metal-chelating interaction is a key feature of many potent INSTIs. Furthermore, the aromatic indole ring can engage in π-π stacking interactions with the viral DNA, providing an additional anchor point within the active site.[2][3]

Design Strategy and Structure-Activity Relationships (SAR)

The development of potent indole-2-carboxylic acid-based HIV-1 integrase inhibitors relies on a systematic exploration of structure-activity relationships. The core scaffold provides a foundation for modifications at several key positions to enhance binding affinity and antiviral activity.

Key Positions for Modification:
  • C3-Position: Introduction of various substituents at the C3 position of the indole ring can lead to interactions with a hydrophobic pocket near the active site of the integrase, significantly boosting inhibitory potency.[4][11][12]

  • C6-Position: Substitution at the C6 position, particularly with halogenated benzene rings, has been shown to improve π–π stacking interactions with the viral DNA.[2][3]

  • N1-Position (Indole Nitrogen): Modification of the indole nitrogen can influence the electronic properties of the ring system and its interaction with the active site.

The general design strategy involves synthesizing a library of analogues with diverse substituents at these positions and evaluating their inhibitory activity to build a comprehensive SAR profile.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

General Synthetic Protocol for Indole-2-Carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid derivatives can be achieved through various established organic chemistry methods. A common approach involves the coupling of a substituted indole-2-carboxylic acid with a desired amine or other functional groups.

Protocol 3.1.1: Amide Coupling Reaction

  • Starting Materials: Substituted 1H-indole-2-carboxylic acid, desired amine, a coupling agent (e.g., EDCI/HOBt or HBTU/HOBt), and a suitable solvent (e.g., dry Dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid in the chosen solvent.

  • Activation: Add the coupling agent (e.g., 1.2 equivalents of EDCI and 1.1 equivalents of HOBt) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild acid (e.g., 1N HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indole-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Assay: In Vitro HIV-1 Integrase Strand Transfer Assay

Biochemical assays are crucial for the initial screening and determination of the direct inhibitory activity of the synthesized compounds against the HIV-1 integrase enzyme.[8] A common method is a non-radioactive, ELISA-based assay that measures the strand transfer activity of the enzyme.[13][14][15]

Protocol 3.2.1: ELISA-based Strand Transfer Assay

  • Materials: Recombinant HIV-1 integrase, biotinylated donor substrate (DS) DNA (mimicking the viral DNA end), target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin), streptavidin-coated 96-well plates, HRP-conjugated anti-digoxigenin antibody, TMB substrate, and a stop solution.

  • Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer. Add the biotinylated DS DNA to the wells and incubate to allow for binding to the streptavidin. Wash the plate to remove unbound DS DNA.

  • Integrase Binding: Add a solution of recombinant HIV-1 integrase to the wells and incubate to allow the enzyme to bind to the DS DNA.

  • Inhibitor Addition: Prepare serial dilutions of the test compounds (indole-2-carboxylic acid derivatives) in the reaction buffer. Add the diluted compounds to the wells containing the integrase-DS DNA complex and incubate. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).

  • Strand Transfer Reaction: Add the TS DNA to the wells to initiate the strand transfer reaction. Incubate the plate at 37°C to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.

  • Detection: Wash the plate to remove unreacted components. Add the HRP-conjugated anti-digoxigenin antibody to the wells and incubate. This antibody will bind to the digoxigenin-labeled TS DNA that has been integrated with the DS DNA.

  • Signal Development: After washing away the unbound antibody, add the TMB substrate to the wells. The HRP enzyme will convert the TMB into a colored product.

  • Data Acquisition: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of strand transfer activity. Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Anti-HIV-1 Activity in Cell Culture

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to evaluate the antiviral efficacy of the compounds in a more biologically relevant context, taking into account factors like cell permeability and cytotoxicity.[16]

Protocol 3.3.1: HIV-1 Replication Inhibition Assay in MT-4 Cells

  • Cell Culture: Culture MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Infection: Seed the MT-4 cells in a 96-well plate. Add the diluted compounds to the cells, followed by the addition of a known titer of HIV-1 (e.g., HIV-1 IIIB strain). Include uninfected cells as a negative control and infected cells without any compound as a positive control.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Cytopathic Effect (CPE) Measurement: After the incubation period, assess the viability of the cells. HIV-1 infection will cause a cytopathic effect, leading to cell death. Cell viability can be quantified using a colorimetric assay such as the MTT or XTT assay.

  • Data Analysis:

    • Antiviral Activity (EC₅₀): Calculate the effective concentration 50 (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. This is determined by measuring the protection of cells from the virus-induced CPE.

    • Cytotoxicity (CC₅₀): In parallel, treat uninfected MT-4 cells with the same serial dilutions of the compounds to determine the cytotoxic concentration 50 (CC₅₀), the concentration that reduces cell viability by 50%.

    • Selectivity Index (SI): Calculate the selectivity index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater therapeutic window for the compound, with high antiviral activity and low cellular toxicity.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: In Vitro Activity of Representative Indole-2-Carboxylic Acid Derivatives
Compound IDR¹ (C3-position)R² (C6-position)HIV-1 Integrase IC₅₀ (µM)Anti-HIV-1 EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Parent Scaffold HH32.37[2]>50>100-
17a H4-chlorophenyl3.11[2]15.2>100>6.6
20a -(CH₂)₂-phenylH0.13[4]1.2>100>83.3
Reference Drug--0.0070.002>10>5000

Data is illustrative and based on published findings. Reference drug data is for a clinically approved INSTI.

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase 3'-Processing Integration Integration Integrase->Integration Strand Transfer Host DNA Host DNA Integration->Host DNA Provirus Provirus Host DNA->Provirus Successful Integration Inhibitor Indole-2-Carboxylic Acid Inhibitor Inhibitor->Integrase Binds to Active Site

Caption: Mechanism of HIV-1 Integrase and its inhibition.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

Workflow Start Design & Synthesis Biochemical Assay In Vitro Integrase Assay Start->Biochemical Assay Synthesized Compounds Cell-Based Assay Anti-HIV-1 Cell Assay Biochemical Assay->Cell-Based Assay Active Compounds SAR Analysis SAR Analysis Cell-Based Assay->SAR Analysis EC₅₀ & CC₅₀ Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Identify Key Structural Features Lead Optimization->Start Design New Analogs

Caption: Workflow for inhibitor design and evaluation.

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel HIV-1 integrase inhibitors. The synthetic and screening protocols outlined in this guide provide a robust framework for identifying and optimizing potent lead compounds. Future efforts in this area will likely focus on fine-tuning the pharmacokinetic properties of these inhibitors, exploring their activity against resistant viral strains, and further elucidating their interactions with the integrase-DNA complex through structural biology studies. The ultimate goal is to develop new therapeutic agents that are safe, effective, and can overcome the challenges of drug resistance in the treatment of HIV-1 infection.

References

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020. [Link]

  • Hombrouck, A., et al. (2007). Biochemical screening assays to identify HIV-1 integrase inhibitors. Methods in Molecular Biology, 374, 131-146. [Link]

  • Van Maele, B., et al. (2006). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Journal of Virological Methods, 131(1), 65-73. [Link]

  • Patsnap Synapse. (2024). What are HIV-1 integrase inhibitors and how do they work? [Link]

  • Engelman, R. (2011). HIV-1 integrase-DNA recognition mechanisms. Viruses, 3(7), 1024-1040. [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. International Journal of Molecular Medicine, 13(2), 245-252. [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Mouscadet, J.-F., et al. (2010). Mechanisms and inhibition of HIV integration. Virology Journal, 7, 272. [Link]

  • Tumiotto, C., & Cara, A. (2014). HIV-1 Integrase: Mechanism and Inhibitor Design. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are HIV-1 integrase modulators and how do they work? [Link]

  • Zhang, R.-H., et al. (2024). (A) Design strategy of indole-2-carboxylic acid (1) as a potential... ResearchGate. [Link]

  • Maramai, S., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(5), 2307. [Link]

  • Marchand, C., et al. (2009). Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir. PLoS ONE, 4(11), e7811. [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2276. [Link]

  • Deprez, E., et al. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Medicinal Chemistry, 10(19), 1837-1854. [Link]

  • Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. ResearchGate. [Link]

  • Chen, I-J., et al. (2002). Structure-Based Inhibitor Design Targeting HIV-1 Integrase. Current Drug Targets - Infectious Disorders, 2(3), 217-234. [Link]

  • Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4414-4425. [Link]

  • Hazuda, D. J., et al. (2000). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences, 97(21), 11235-11240. [Link]

  • Delelis, O., et al. (2008). Integrase and integration: biochemical activities of HIV-1 integrase. Retrovirology, 5, 114. [Link]

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Application Note: In Silico Binding Analysis of 1,6-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Human D-Amino Acid Oxidase (hDAAO)

Executive Summary

This application note details the computational docking protocol for 1,6-dimethyl-1H-indole-2-carboxylic acid , a structural derivative of the classic indole-2-carboxylate scaffold. Indole-2-carboxylic acids are privileged structures in medicinal chemistry, known for acting as competitive inhibitors of D-Amino Acid Oxidase (DAAO) and modulators of the NMDA receptor glycine site .

This guide focuses on the DAAO target (PDB: 2DU8 ), a flavoenzyme implicated in schizophrenia pathophysiology. The protocol addresses the specific physicochemical challenges of this ligand: the necessity of anionic charge assignment at physiological pH and the steric implications of N1- and C6-methylation within the active site.

Scientific Rationale & Mechanism

Ligand Chemistry & Pharmacophore

The subject molecule contains three distinct pharmacophoric features critical for binding:

  • C2-Carboxylic Acid: With a pKa of approximately 4.4, this group exists as a carboxylate anion (

    
    ) at physiological pH (7.4). It acts as the primary "anchor," mimicking the 
    
    
    
    -carboxyl group of the natural substrate (D-amino acids).
  • Indole Scaffold: Provides

    
    -
    
    
    
    stacking opportunities with aromatic residues in the active site (e.g., Tyr224).
  • 1,6-Dimethyl Substitution:

    • N1-Methyl: Eliminates the hydrogen bond donor capability of the indole nitrogen. In standard indole-2-carboxylates, the NH group often donates a hydrogen bond to the carbonyl of the FAD cofactor or water networks. This substitution probes the hydrophobic tolerance of the pocket.

    • C6-Methyl: Extends the lipophilic profile, potentially engaging hydrophobic residues (Leu/Ile) deep in the substrate channel.

The Biological Target: Human DAAO

DAAO contains a Flavin Adenine Dinucleotide (FAD) cofactor. The active site is a "tunnel" above the re-face of the isoalloxazine ring of FAD.

  • Key Interaction: The carboxylate of the inhibitor forms a bidentate salt bridge with Arg283 and Tyr228 .

  • Cofactor Necessity: The FAD molecule is not a ligand in this docking scenario; it is an integral part of the receptor. Removing it will collapse the active site and invalidate the results.

Experimental Protocol

Materials & Software
  • Ligand Generation: ChemDraw / Avogadro / OpenBabel.

  • Docking Engine: AutoDock Vina (v1.2.3 or later).

  • GUI/Preparation: AutoDock Tools (MGLTools) or PyRx.

  • Visualization: PyMOL or BIOVIA Discovery Studio.

  • Target Structure: RCSB PDB ID: 2DU8 (Human DAAO in complex with benzoate).

Workflow Diagram

The following diagram illustrates the self-validating workflow designed for this experiment.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Receptor Receptor Preparation (PDB: 2DU8) Start Start: Ligand & Target Selection L1 Generate 3D Structure (1,6-dimethyl-1H-indole-2-COOH) Start->L1 R1 Remove Water & Ions (Keep FAD Cofactor!) Start->R1 L2 Protonation Adjustment (pH 7.4 -> Carboxylate Anion) L1->L2 L3 Energy Minimization (MMFF94, 500 steps) L2->L3 L4 Convert to PDBQT (Define Rotatable Bonds) L3->L4 Dock AutoDock Vina Execution (Exhaustiveness: 32) L4->Dock R2 Add Polar Hydrogens R1->R2 R3 Assign Kollman Charges R2->R3 R4 Grid Box Definition (Center: Arg283/FAD) R3->R4 R4->Dock Analyze Interaction Analysis (Salt Bridge, Pi-Stacking) Dock->Analyze

Caption: Integrated workflow for docking this compound into hDAAO, highlighting the critical retention of the FAD cofactor.

Step-by-Step Methodology
Phase 1: Ligand Preparation
  • Structure Generation: Draw the molecule in 2D and convert to 3D.

    • SMILES String:CN1C2=C(C=C(C=C2)C)C=C1C(=O)O[1]

  • Charge Correction (Critical):

    • At pH 7.4, the carboxylic acid is deprotonated.

    • Remove the hydrogen from the hydroxyl oxygen of the carboxyl group.

    • Assign a formal charge of -1 to the carboxylate group.

    • Note: Failure to deprotonate will result in false-positive hydrogen bonding with Arg283.

  • Minimization: Perform geometry optimization using the MMFF94 force field (steepest descent) to relax bond angles, particularly the methyl group orientations.

  • File Conversion: Save as ligand.pdbqt. Ensure the bond between the indole ring and the carboxylate group is defined as rotatable , but the amide-like bond within the ring remains rigid.

Phase 2: Receptor Preparation
  • Retrieval: Download PDB entry 2DU8 from RCSB.

  • Cleaning:

    • Remove water molecules (HOH).[2]

    • Remove the co-crystallized ligand (Benzoate/BEN).

    • CRITICAL: Do NOT remove the FAD cofactor. It forms the "floor" of the active site. If your docking software treats FAD as a "hetatm" (heteroatom) and tries to remove it, manually move the FAD lines into the protein chain section of the PDB file or select it as part of the receptor.

  • Hydrogenation: Add polar hydrogens only.

  • Charges: Calculate Gasteiger or Kollman charges. Ensure the total charge of the system is integral (usually non-zero due to the protein).

  • Output: Save as receptor.pdbqt.

Phase 3: Grid Box Generation

The active site of DAAO is well-defined. Center the grid box on the coordinates of the N5 atom of the FAD isoalloxazine ring or the Guanidinium group of Arg283.

ParameterValue (Å)Rationale
Center X -16.5Approximate centroid of the active site (PDB: 2DU8)
Center Y 12.0"
Center Z -24.0"
Size X 20Sufficient to cover the indole ring and FAD interface
Size Y 20"
Size Z 20"
Spacing 0.375Standard Vina spacing
Phase 4: Docking Execution

Run AutoDock Vina using the command line or GUI wrapper:

Note: An exhaustiveness of 32 is recommended for accurate sampling of the methyl group orientations.

Data Analysis & Interpretation

Expected Binding Mode

Upon visualizing the results (using PyMOL or Discovery Studio), filter for the pose with the lowest binding affinity (most negative kcal/mol). Validate the pose against the following interaction checklist:

Interaction TypeTarget ResidueLigand AtomDistance Limit
Salt Bridge Arg283 (NH1/NH2)Carboxylate (O)< 3.5 Å
H-Bond Tyr228 (OH)Carboxylate (O)< 3.0 Å

-

Stacking
Tyr224Indole RingCentroid < 5.0 Å
Hydrophobic Leu215, Ile215C6-Methyl< 4.0 Å
Steric Clash FAD (Isoalloxazine)N1-MethylCheck for overlap
Interaction Logic Diagram

The following graph illustrates the chemical logic governing the binding event.

Interactions Carboxyl C2-Carboxylate (-) Arg283 Arg283 (+) Carboxyl->Arg283 Salt Bridge (Electrostatic) Tyr228 Tyr228 (OH) Carboxyl->Tyr228 H-Bond Indole Indole Ring Tyr224 Tyr224 (Aromatic) Indole->Tyr224 Pi-Pi T-Shaped FAD FAD Cofactor Indole->FAD Pi-Stacking N_Methyl N1-Methyl N_Methyl->FAD Steric Constraint (No H-Bond) C_Methyl C6-Methyl Hydrophobic Hydrophobic Pocket (Leu/Ile) C_Methyl->Hydrophobic Van der Waals

Caption: Interaction map detailing the binding forces between this compound and the hDAAO active site.

Troubleshooting
  • Ligand flies out of the box: The grid box was likely not centered on the active site, or the charges were not assigned correctly (neutral carboxylic acid repels the polar pocket).

  • Positive Binding Energy: Indicates steric clashing. Check the N1-methyl group interaction with the FAD. The N1-methyl might force the indole ring to tilt compared to the un-methylated parent compound.

References

  • Kawazoe, T., et al. (2006). Crystal structure of human D-amino acid oxidase in complex with a competitive inhibitor benzoate.[3] RCSB Protein Data Bank.[4] PDB ID: 2DU8.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and regulation. The FEBS Journal, 274(9), 2124-2137.

  • Duplantier, A. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel Series of Indole-2-Carboxylates as Potent and Selective D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 52(11), 3576–3585.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,6-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound possesses a molecular structure that suggests limited aqueous solubility. Its indole ring and methyl groups contribute to its hydrophobic nature, while the carboxylic acid group offers a potential handle for solubility enhancement, particularly through pH modification. Key computed properties are summarized below.

PropertyValueSource
Molecular Weight189.21 g/mol PubChem[1]
XLogP32.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

A positive XLogP3 value indicates a preference for a non-polar environment, underlying the compound's inherent hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is expected due to its hydrophobic indole core and methyl substituents. Carboxylic acids are generally more soluble in their ionized (deprotonated) form.[2][3] At neutral or acidic pH, the compound exists predominantly in its less soluble, protonated state.

Q2: I'm observing precipitation when I add my stock solution (in an organic solvent) to an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound, dissolved in a water-miscible organic solvent, is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, leaving the compound to precipitate. To mitigate this, consider the following:

  • Decrease the final concentration: The most straightforward approach is to work with a more dilute final solution.

  • Optimize the solvent system: Employing a co-solvent system in your final aqueous solution can help maintain solubility.[4][5]

  • Adjust the pH of the aqueous phase: Ensuring the aqueous buffer has a pH that favors the ionized form of the carboxylic acid can prevent precipitation.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, be cautious as excessive heat may lead to degradation of the compound. It is crucial to assess the thermal stability of this compound before employing heat.

Troubleshooting Guides

Troubleshooting Issue 1: Poor Solubility in Aqueous Buffers

This guide provides a systematic approach to enhancing the solubility of this compound in aqueous media.

Root Cause Analysis: The primary reason for poor aqueous solubility is the non-polar nature of the molecule and the protonated state of the carboxylic acid group at neutral or acidic pH.

Workflow for Solubility Enhancement:

A Start: Poor Aqueous Solubility B Strategy 1: pH Adjustment A->B C Increase pH > pKa B->C D Is solubility sufficient? C->D E Strategy 2: Co-solvent System D->E No N End: Optimized Solubility D->N Yes F Screen common co-solvents (e.g., DMSO, Ethanol, PEG 400) E->F G Is solubility sufficient? F->G H Strategy 3: Salt Formation G->H No G->N Yes I Formulate as a salt (e.g., Sodium, Potassium) H->I J Is solubility sufficient? I->J K Strategy 4: Cyclodextrin Complexation J->K No J->N Yes L Screen cyclodextrins (e.g., HP-β-CD, SBE-β-CD) K->L M Is solubility sufficient? L->M M->N Yes O Combine Strategies M->O No O->B

Caption: Decision workflow for improving aqueous solubility.

Detailed Protocols:

1. pH Adjustment:

  • Principle: Increasing the pH of the solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.[6][7]

  • Protocol:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Prepare a series of aqueous buffers with pH values ranging from 7.0 to 9.0.

    • Add the stock solution dropwise to each buffer while stirring.

    • Visually inspect for precipitation and, if possible, quantify the solubility using techniques like HPLC or UV-Vis spectroscopy.

2. Co-solvent Systems:

  • Principle: Co-solvents are organic solvents used in small amounts with a primary solvent (water) to increase the solubility of a poorly soluble compound.[5][8][9] They work by reducing the polarity of the solvent system.[8]

  • Protocol:

    • Prepare stock solutions of the compound in various pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, or PEG 400.[5][8]

    • Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of the compound in each co-solvent/water mixture.

3. Salt Formation:

  • Principle: Converting the acidic drug into a salt is a common and effective method to increase its solubility and dissolution rate.[10][11][12] The sodium and potassium salts of carboxylic acids are generally quite soluble in water.[2]

  • Protocol for In-situ Salt Formation:

    • Disperse the this compound powder in water.

    • Slowly add a stoichiometric amount of a base (e.g., 1N NaOH or KOH) while stirring.

    • Continue stirring until the solid dissolves.

    • Adjust the final pH as needed.

4. Cyclodextrin Complexation:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules, like the indole portion of your compound, forming inclusion complexes with improved aqueous solubility.[13][14][15]

  • Protocol:

    • Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)) at different concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions to remove undissolved solid and analyze the filtrate to determine the concentration of the dissolved compound.

Troubleshooting Issue 2: Poor Solubility in Organic Solvents

While less common for carboxylic acids, poor solubility in certain organic solvents can occur, especially in non-polar ones.

Root Cause Analysis: The polar carboxylic acid group can limit solubility in non-polar organic solvents.

Workflow for Organic Solvent Solubility:

A Start: Poor Organic Solubility B Screen Solvents of Varying Polarity A->B C Test polar aprotic (e.g., DMSO, DMF), polar protic (e.g., Ethanol, Methanol), and less polar solvents (e.g., Ethyl Acetate, DCM) B->C D Is solubility sufficient? C->D E Use a Co-solvent System D->E No J End: Optimized Solubility D->J Yes F Add a small amount of a polar solvent (e.g., Methanol) to a less polar solvent E->F G Is solubility sufficient? F->G H Consider Derivatization (Esterification) G->H No G->J Yes I Convert carboxylic acid to an ester (e.g., methyl or ethyl ester) H->I I->J

Caption: Strategy for improving organic solvent solubility.

Recommendations:

  • Solvent Screening: Systematically test a range of solvents with varying polarities. Common choices include methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF).

  • Co-solvents: The addition of a small amount of a highly polar solvent, such as methanol or DMSO, can sometimes disrupt crystal lattice forces and improve solubility in a less polar bulk solvent.

  • Derivatization: For applications where the free carboxylic acid is not essential, converting it to an ester (e.g., a methyl or ethyl ester) will significantly increase its solubility in non-polar organic solvents.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate.[2][3]Simple, cost-effective, and reversible.pH of the final solution may be constrained by experimental conditions; potential for hydrolysis at extreme pH.
Co-solvents Reduces the polarity of the solvent system.[8]Can significantly increase solubility; a wide range of co-solvents are available.[5][16]Potential for toxicity of some co-solvents; risk of precipitation upon dilution.[8]
Salt Formation Creates a more soluble ionic form of the compound.[10][11]Often provides a substantial increase in aqueous solubility and dissolution rate.[10]Requires the compound to have an ionizable group; the choice of counter-ion is critical.[17]
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.[13][14]Can improve solubility and stability; generally low toxicity.[14][15]Can be expensive; a 1:1 stoichiometry is not always achieved.

References

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • This compound. PubChem. [Link]

  • Chowhan, Z. T. pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]

  • Makhathini, S. O., et al. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3323-3335. [Link]

  • Gali, M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(11), 2687. [Link]

  • Xie, B., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Cosolvent. Wikipedia. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? ResearchGate. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Zhang, Y., et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? European Pharmaceutical Review. [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. CD Formulation. [Link]

  • Cosolvent systems: Significance and symbolism. European Pharmaceutical Review. [Link]

  • 6-Formylindolo(3,2-b)carbazole. Wikipedia. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

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overcoming low reactivity in indole-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-2-Carboxylic Acid Derivatization

Welcome to the technical support center for indole-2-carboxylic acid derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this valuable but often frustrating heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust synthetic routes.

The core challenge with indole-2-carboxylic acid lies in its electronic nature. The electron-rich indole ring deactivates the carboxyl group toward nucleophilic attack, making standard derivatization procedures sluggish and low-yielding. This guide provides a structured approach to overcoming these inherent reactivity issues.

Part 1: Troubleshooting Guide

This section addresses the most common failures encountered during the derivatization of indole-2-carboxylic acid.

Issue 1: My amide coupling reaction has failed or is giving very low yields.

This is the most frequent challenge. The low electrophilicity of the carboxyl carbon requires potent activation methods.

Answer:

A failed amide coupling is typically due to insufficient activation of the carboxylic acid or unfavorable reaction kinetics. A systematic approach to troubleshooting is essential.

Below is a decision-making workflow to diagnose and solve your coupling issues.

G cluster_start cluster_reagent Step 1: Evaluate Coupling Reagent cluster_conditions Step 2: Optimize Reaction Conditions cluster_side_reactions Step 3: Address Side Reactions cluster_final start Start: Low/No Amide Product reagent Are you using a standard carbodiimide (EDC, DCC)? start->reagent upgrade_reagent Upgrade to a uronium/phosphonium salt (HATU, HBTU, PyBOP). These form more reactive activated esters. reagent->upgrade_reagent Yes conditions Is the reaction still sluggish? reagent->conditions No, already using HATU/HBTU upgrade_reagent->conditions change_solvent Switch to a more polar aprotic solvent (e.g., DMF, NMP). Increase temperature moderately (40-60 °C). conditions->change_solvent Yes side_reactions Are side products (e.g., N-acylation, decarboxylation) observed? conditions->side_reactions No change_solvent->side_reactions protect_N Protect the indole nitrogen (e.g., with Boc anhydride). See Protocol 2. side_reactions->protect_N Yes, N-acylation acid_chloride Consider converting to the acyl chloride as a more reactive intermediate. See Protocol 3. side_reactions->acid_chloride Yes, decarboxylation or general failure end_node Successful Amide Formation side_reactions->end_node No protect_N->end_node acid_chloride->end_node

Caption: Troubleshooting workflow for failed amide couplings.

In-Depth Explanation:

  • Upgrade Your Coupling Reagent: Standard carbodiimides like EDC and DCC often fail with electron-rich heterocyclic acids. Uronium salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or phosphonium salts like PyBOP are significantly more effective.[1] They react with the carboxylic acid to form a highly activated O-acylisourea intermediate that is more susceptible to nucleophilic attack by the amine.[1][2]

  • Optimize Solvent and Base: The choice of solvent and base is critical.

    • Solvent: Polar aprotic solvents like DMF or NMP are generally superior to DCM or THF for these challenging couplings as they can better solvate the charged intermediates.

    • Base: A non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is standard.[3][4] It is basic enough to deprotonate the amine and the carboxylic acid but does not compete as a nucleophile.

  • Consider N-Protection: The indole N-H proton is acidic and can be deprotonated, and the nitrogen atom itself is nucleophilic. This can lead to side reactions, including N-acylation by the activated carboxylic acid. Protecting the nitrogen, typically as a tert-butyloxycarbonyl (Boc) carbamate, prevents these side reactions and can improve yields.[5] The electron-withdrawing nature of the Boc group can also slightly increase the electrophilicity of the C2-carboxyl carbon.

  • Use a More Reactive Intermediate: If direct coupling fails, convert the carboxylic acid to its acyl chloride . This is a highly reactive intermediate that will readily react with most amines. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[6] This two-step process often succeeds where one-pot methods fail.

Issue 2: My esterification reaction is not working.

Similar to amidation, esterification is hampered by the low reactivity of the carboxyl group.

Answer:

Direct acid-catalyzed esterification (Fischer esterification) is often ineffective for indole-2-carboxylic acid due to the harsh acidic conditions which can degrade the indole ring and the low reactivity of the substrate.[7] More robust methods are required.

  • For Simple Methyl/Ethyl Esters: The use of trimethylsilyldiazomethane (TMS-CHN₂) is a highly effective method for converting carboxylic acids to methyl esters under mild conditions.[7] Alternatively, reacting the acid with SOCl₂ to form the acid chloride, followed by the addition of the desired alcohol, is a reliable two-step sequence.[6][7]

  • For More Complex Esters (e.g., tert-Butyl): Steglich esterification conditions, which involve a carbodiimide (like DCC or EDC) and a catalyst (typically DMAP), can be effective.[7] This method avoids strongly acidic or basic conditions.

  • Microwave-Assisted Synthesis: For certain substrates, microwave irradiation can significantly accelerate the reaction and improve yields, particularly in the synthesis of indole-2-carboxylic acid esters in ionic liquids.[8]

Issue 3: I am observing significant decarboxylation of my starting material.

Indole-2-carboxylic acid is prone to losing CO₂ upon heating, especially under certain catalytic conditions.

Answer:

Decarboxylation is a known side reaction for many heteroaromatic carboxylic acids, including indole-2-carboxylic acid.[9][10] It is often promoted by heat and the presence of transition metals like copper or palladium, or under certain acidic conditions.[9][11]

Mitigation Strategies:

  • Avoid High Temperatures: Keep reaction temperatures as low as possible. If a reaction requires heat, carefully monitor it for the formation of indole (the decarboxylated product).

  • Choose a Non-Decarboxylating Coupling Method: Standard amide coupling reactions using HATU or conversion to the acid chloride at moderate temperatures are less likely to cause significant decarboxylation compared to methods that might involve copper or palladium catalysts.[11]

  • Solvent Choice: Some solvents can facilitate decarboxylation. For instance, heating in quinoline with copper is a classic method for decarboxylation and should be avoided if the carboxyl group is to be retained.[9][12] Stick to standard polar aprotic solvents like DMF or acetonitrile.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is indole-2-carboxylic acid so unreactive compared to benzoic acid?

Answer:

The low reactivity is a direct consequence of the electronic properties of the indole ring system.

G cluster_main Indole Indole-2-Carboxylic Acid Reason1 Electron-Donating Nature of Indole Ring Indole->Reason1 Reason2 Steric Hindrance (for some substrates) Indole->Reason2 Effect1 The nitrogen lone pair participates in the aromatic system, increasing electron density throughout the ring. Reason1->Effect1 Effect2 This increased electron density is donated into the C=O group of the carboxylic acid via resonance. Effect1->Effect2 Outcome Reduced Electrophilicity of Carbonyl Carbon (Less susceptible to nucleophilic attack) Effect2->Outcome

Sources

stability issues of 1,6-dimethyl-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,6-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues of this compound in solution. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound and its solutions?

A1: For the solid compound, storage in a tightly sealed, light-resistant container in a cool, dry, and dark place is recommended. Inert gas blanketing (e.g., argon or nitrogen) can further prevent long-term oxidative degradation.

For solutions, the ideal storage depends on the solvent and intended use. In general:

  • Short-term storage (hours to a few days): Refrigerate at 2-8°C in a sealed, light-protected vial.

  • Long-term storage (weeks to months): Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For aqueous solutions, flash-freezing in liquid nitrogen before storage at -80°C is optimal.

Q2: Which solvents are recommended for dissolving this compound, and are there any to avoid?

A2: The solubility of carboxylic acids is pH-dependent.[1] this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). For aqueous solutions, it is advisable to dissolve the compound in a small amount of DMSO first and then dilute it with the aqueous buffer. The use of a base (e.g., NaOH) to deprotonate the carboxylic acid will increase its aqueous solubility.[1]

Solvents to use with caution or avoid:

  • Strongly acidic or basic solutions: Extreme pH can catalyze degradation. The stability of indole derivatives can be pH-dependent.[2]

  • Solvents containing reactive impurities: Peroxides in aged ethers or reactive species in lower-grade solvents can initiate degradation. Always use high-purity, fresh solvents.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary degradation pathways for indole-2-carboxylic acids are oxidation, photodecomposition, and potentially decarboxylation.

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[3][4] This can lead to the formation of various oxidized species, including oxindoles.[5] The electron-donating methyl groups on the indole ring of this compound may influence its susceptibility to oxidation.

  • Photodecomposition: Indole derivatives are often light-sensitive.[3] Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation.[6][7]

  • Decarboxylation: While generally requiring harsh conditions (e.g., high heat or strong acid), decarboxylation of indole-2-carboxylic acids can occur, especially under certain catalytic or photolytic conditions, leading to the loss of the carboxyl group.[6][8][9]

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and reliable method for monitoring the stability of your solution is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[10] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

II. Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental issues related to the instability of this compound.

Guide 1: Inconsistent or Lower-Than-Expected Biological Assay Results

If you are observing variability or a general decrease in the potency of your compound in biological assays, it is crucial to investigate potential degradation.

Initial Assessment
  • Prepare a fresh stock solution of this compound from the solid compound.

  • Compare the activity of the freshly prepared solution with the older stock solution in your assay.

  • If the fresh stock shows higher activity, it strongly suggests that the older stock has degraded.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent assay results.

Corrective Actions
  • Optimize Storage: Aliquot stock solutions into single-use vials and store them at -80°C, protected from light.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using ethers like THF, ensure they are peroxide-free.

  • pH of Aqueous Buffers: If using aqueous buffers, evaluate the stability of the compound at the working pH. A pH stability study can be conducted by incubating the compound in different pH buffers and analyzing for degradation over time by HPLC.

Guide 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

The presence of unexpected peaks in your chromatogram is a direct indication of impurities or degradation products.

Diagnostic Steps
  • Analyze the Solid Compound: Dissolve a fresh sample of the solid this compound and immediately inject it into the HPLC/LC-MS system. This will serve as your baseline (t=0) chromatogram.

  • Time-Course Analysis: Analyze your stock solution at various time points (e.g., 0, 4, 8, 24 hours) under its typical storage and experimental conditions.

  • Stress Testing: To accelerate degradation and identify potential degradation products, subject the solution to stress conditions such as elevated temperature (e.g., 40-60°C), light exposure (UV or ambient), and extreme pH (acidic and basic).

Potential Degradation Products and Their Identification
Potential Degradation PathwayExpected Mass ChangePossible Product
Oxidation+16 DaHydroxylated derivative
Oxidation+16 DaN-oxide
Dimerization+ (Molecular Weight - 2) DaDehydrodimer
Decarboxylation-44 Da1,6-dimethyl-1H-indole
Troubleshooting Workflow for Unknown Peaks

G A Unknown Peaks in HPLC/LC-MS B Analyze fresh solid sample (t=0) A->B C Perform time-course analysis of solution A->C D Conduct stress testing (heat, light, pH) A->D E Compare chromatograms B->E C->E D->E F Identify degradation peaks E->F G Characterize peaks by MS (Mass-to-charge ratio) F->G H Propose degradation pathway G->H I Optimize conditions to prevent degradation H->I

Caption: Workflow for identifying and addressing unknown peaks.

III. Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This is a general starting method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at multiple wavelengths (e.g., 220 nm, 280 nm) as the parent compound and degradants may have different absorbance maxima.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Sample Preparation for Stability Studies
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final experimental concentration in the desired solvent or buffer.

  • For the initial time point (t=0), immediately transfer an aliquot to an HPLC vial and analyze.

  • Store the remaining solution under the conditions being tested (e.g., benchtop, refrigerator, incubator).

  • At each subsequent time point, take an aliquot for HPLC analysis.

  • Compare the peak area of the parent compound and look for the appearance of new peaks over time.

IV. Concluding Remarks

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the proper handling, storage, and analytical monitoring procedures outlined in this guide, researchers can minimize compound instability and ensure the integrity of their studies.

V. References

  • Yin, C., et al. (2015). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. PubMed. Retrieved from [Link]

  • Jain, R., & Kumar, A. (2010). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Karki, S. S., et al. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Retrieved from [Link]

  • Tomin, A., et al. (2012). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Retrieved from [Link]

  • Sultana, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Vandersteen, A. A., et al. (2012). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Gu, J. D. (2016). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • DellaGreca, M., et al. (2010). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2017). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. NIH. Retrieved from [Link]

  • Zeslawska, E., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. ResearchGate. Retrieved from [Link]

  • Britannica. (2024). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing the Fischer Indole Synthesis of Dimethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a foundational reaction in medicinal and process chemistry, the Fischer synthesis provides a powerful route to the indole core, a privileged scaffold in countless therapeutic agents.[1][2] However, its practical application, particularly for substituted targets like dimethyl indoles, is often plagued by impurity formation, leading to challenging purifications and reduced yields.[3]

This guide is designed to serve as a virtual Senior Application Scientist, providing in-depth, field-tested insights to help you diagnose, troubleshoot, and optimize your synthesis of dimethyl indoles. We will move beyond simple procedural lists to explore the causal mechanisms behind common failures, empowering you to make informed decisions in the lab.

Understanding the Core Reaction and Common Pitfalls

The Fischer indole synthesis is an acid-catalyzed reaction that converts an arylhydrazine and a ketone (or aldehyde) into an indole.[4][5] The process begins with the formation of a hydrazone, which then tautomerizes to an ene-hydrazine. The key step is a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[4][6][7][8]

While elegant, the acidic and often thermal conditions required can promote a variety of side reactions, leading to a complex product mixture.

Core Mechanism and Major Side Reactions

dot digraph "Fischer_Indole_Mechanism_and_Side_Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Mechanism & Common Impurity Pathways", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Key steps in the Fischer indole synthesis and points where side reactions commonly occur.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during the synthesis of dimethyl indoles via the Fischer method.

Q1: My reaction is producing a mixture of two isomeric indoles. How can I improve the regioselectivity?

Answer: This is the most frequent challenge when using unsymmetrical ketones, such as butan-2-one for the synthesis of 2,3-dimethylindole. The formation of two regioisomers stems from the non-selective tautomerization of the hydrazone to two different ene-hydrazines, which then proceed to cyclize.[9]

Causality & Strategy: The regiochemical outcome is a delicate balance between the thermodynamic stability of the intermediate ene-hydrazine and the kinetic barrier of the subsequent[4][4]-sigmatropic rearrangement.

  • Kinetic vs. Thermodynamic Control: The direction of enolization (and thus the final product ratio) is highly dependent on the acid catalyst and reaction temperature.

    • Weaker Acids & Lower Temperatures: Conditions favoring the formation of the less-substituted (kinetic) enamine often lead to one major isomer. For instance, using acetic acid or milder Lewis acids like ZnCl₂ at moderate temperatures can favor the formation of the indole resulting from cyclization at the less-hindered position.[9]

    • Stronger Acids & Higher Temperatures: Harsh conditions, such as using polyphosphoric acid (PPA) or sulfuric acid at high temperatures, can lead to an equilibrium mixture of ene-hydrazines, resulting in poor regioselectivity.[9]

  • Steric Hindrance: Bulky substituents on the phenylhydrazine can influence the stereochemistry of the intermediate, directing the rearrangement to the less sterically encumbered side of the ketone.

Troubleshooting Protocol:

  • Catalyst Screening: If you are using a strong Brønsted acid like H₂SO₄ or PPA, switch to a milder Lewis acid. Zinc chloride (ZnCl₂) is the most common and often effective choice.[6][10] Boron trifluoride etherate (BF₃·OEt₂) can also provide high selectivity.[11]

  • Temperature Optimization: Begin your reaction at a lower temperature (e.g., 80-100°C) and monitor the reaction progress by TLC. Only increase the temperature if the reaction is sluggish.

  • Solvent Effects: The choice of solvent can influence the ene-hydrazine equilibrium. Protic solvents like ethanol or acetic acid are commonly used.[6] Consider exploring less polar solvents like toluene, which has been used successfully in large-scale syntheses to control side reactions.[6]

Q2: My reaction is yielding a dark, tar-like material with very little of the desired product. What is causing this and how can I prevent it?

Answer: Tar formation is a clear sign of product or intermediate decomposition, typically caused by overly harsh reaction conditions. Indoles, especially electron-rich ones, are susceptible to acid-catalyzed polymerization.[12]

Causality & Strategy: The primary culprits are excessive acid concentration and high temperatures. The highly acidic environment can protonate the indole product, making it susceptible to electrophilic attack by another indole molecule, initiating a chain polymerization.

Troubleshooting Protocol:

  • Reduce Catalyst Loading: The Fischer indole synthesis is catalytic in acid. If you are using a stoichiometric amount of a Lewis acid (like ZnCl₂), try reducing the loading to 0.2-0.5 equivalents. For Brønsted acids, use the minimum concentration necessary to achieve a reasonable reaction rate.

  • Control the Temperature: High temperatures accelerate not only the desired reaction but also the decomposition pathways. If your synthesis of 2,3-dimethylindole is performed at reflux in a high-boiling solvent, consider reducing the temperature and extending the reaction time. Microwave-assisted synthesis can sometimes offer rapid heating to the target temperature, minimizing the time the product is exposed to harsh conditions.[1]

  • One-Pot vs. Two-Step Procedure: While convenient, the common one-pot method of mixing the hydrazine, ketone, and acid together can lead to side reactions.[6] Consider a two-step approach:

    • Step 1: Form the phenylhydrazone first by gently warming the phenylhydrazine and butan-2-one in a solvent like ethanol or acetic acid.[13] This reaction is often clean and high-yielding.

    • Step 2: Isolate the hydrazone (or use the crude mixture directly) and then subject it to the acidic cyclization conditions. This ensures the acid is introduced only when the key intermediate is already formed.

Q3: My yield is consistently low, even without significant tar formation. What other factors could be at play?

Answer: Low yields can be frustrating and may point to more subtle issues than overt decomposition. Common hidden culprits include incomplete reaction, side reactions like N-N bond cleavage, or issues with the starting materials.[13]

Causality & Strategy:

  • N-N Bond Cleavage: Certain electronic factors can destabilize the crucial ene-hydrazine intermediate, favoring a heterolytic cleavage of the N-N bond over the desired[4][4]-sigmatropic rearrangement.[14] This is particularly problematic with strongly electron-donating groups on the carbonyl component.[13][14]

  • Starting Material Quality: Phenylhydrazine is susceptible to air oxidation, often appearing as a dark, oily substance. Using oxidized starting material can introduce numerous impurities and inhibit the reaction.

  • Atmosphere: While many Fischer syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

Troubleshooting Protocol:

  • Verify Starting Material Purity: If your phenylhydrazine is dark, consider purifying it by distillation or recrystallization of its hydrochloride salt. Always use fresh, clean starting materials.

  • Inert Atmosphere: Rerun the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can contribute to degradation pathways.

  • Optimize Reaction Time: Monitor the reaction closely by TLC. A common error is to run the reaction for too long, leading to slow product degradation, or not long enough, resulting in incomplete conversion. Quench the reaction as soon as the starting hydrazone is consumed.[15]

  • Work-up Procedure: Indoles can be sensitive. During aqueous work-up, ensure the neutralization of the acid catalyst is done carefully, avoiding strong bases if your product has sensitive functional groups. Efficiently extract the product into an organic solvent to minimize its time in the aqueous phase.

Optimized Experimental Protocol: Synthesis of 2,3-Dimethylindole

This protocol incorporates best practices to minimize impurity formation.

Step 1: Phenylhydrazone Formation

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add phenylhydrazine (1.0 eq) and ethanol (5 mL per 10 mmol of hydrazine).

  • Add butan-2-one (1.05 eq) dropwise to the stirred solution at room temperature.

  • Gently heat the mixture to 50-60°C for 1 hour. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.

  • Cool the mixture to room temperature. The hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Indolization

  • To the crude or isolated phenylhydrazone, add a suitable solvent (e.g., ethanol, acetic acid, or toluene; 10 mL per 10 mmol).

  • Add the acid catalyst. For example, add powdered, anhydrous zinc chloride (0.5 eq).

  • Heat the reaction mixture to 80-110°C under a nitrogen atmosphere, monitoring by TLC (e.g., using 10% ethyl acetate in hexanes as eluent).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acid carefully. For ZnCl₂, a basic workup with aqueous ammonia can be effective to break up the zinc complexes. For Brønsted acids, use a base like sodium bicarbonate.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude 2,3-dimethylindole can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[1]

Data Summary: Catalyst and Condition Comparison

CatalystSolventTemperature (°C)Typical Yield (%)Key ConsiderationsReference
ZnCl₂ Acetic Acid100-12070-85Most common; can be hygroscopic. Anhydrous conditions are best.[7]
BF₃·OEt₂ EthanolReflux~90Highly effective but moisture-sensitive and corrosive.[11]
PPA Neat120-16060-80Strong acid; risk of charring and poor regioselectivity.[6]
H₂SO₄ EthanolReflux50-75Inexpensive, but can lead to sulfonation and polymerization.[10]
Microwave Water/THF150-30064-90Rapid heating can reduce side reactions, but requires specialized equipment.[1][11]

Frequently Asked Questions (FAQs)

Q: Can I use phenylhydrazine hydrochloride directly? A: Yes. Using the hydrochloride salt is an excellent way to introduce one equivalent of acid conveniently, avoiding the need for an additional catalyst. This is often used in microwave-assisted protocols.[1][11]

Q: My TLC shows a baseline spot that won't move. What is it? A: A highly polar, immobile spot on a silica gel TLC plate is often indicative of polymeric tars or highly polar salts (like ammonium chloride byproduct). These are typically removed during the aqueous work-up and column chromatography.

Q: How do I know which regioisomer I have? A: The definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC and NOESY can establish the connectivity and spatial relationships between the methyl groups and the protons on the benzene portion of the indole ring, confirming the substitution pattern.

Q: Is it necessary to pre-form and isolate the hydrazone? A: While not strictly necessary, isolating the hydrazone can lead to a cleaner reaction.[13] It removes any impurities from the initial condensation step and allows for more controlled initiation of the cyclization, often resulting in higher purity crude product and an easier final purification.

References
  • Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Douglass, J. (n.d.). Indole synthesis: a review and proposed classification. PMC. Available at: [Link]

  • PubMed. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (2009, February 12). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Taylor & Francis. Available at: [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Synlett. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Available at: [Link]

  • MDPI. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available at: [Link]

  • Organic Chemistry. (2021, January 25). Fischer Indole Synthesis Mechanism. YouTube. Available at: [Link]

  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • ResearchGate. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis?. ResearchGate. Available at: [Link]

  • Zeitschrift für Naturforschung. (n.d.). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran. Zeitschrift für Naturforschung B. Available at: [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole-2-carboxamide development. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and practical solutions for one of the most common hurdles in this chemical space: metabolic instability. By understanding the underlying mechanisms and employing targeted strategies, you can rationally design and optimize candidates with improved pharmacokinetic profiles.

This center is divided into three sections:

  • Frequently Asked Questions (FAQs): Addressing the fundamental concepts and common queries related to the metabolism of this scaffold.

  • Troubleshooting Guide: A problem-oriented Q&A to help you diagnose and solve specific experimental challenges.

  • Key Experimental Protocols: Detailed, step-by-step procedures for essential in vitro assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic "soft spots" on the indole-2-carboxamide scaffold?

A1: The indole-2-carboxamide scaffold presents several sites susceptible to metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic pathways include:

  • Aromatic Hydroxylation: The indole ring itself is electron-rich and prone to oxidation. Hydroxylation can occur at positions C4, C5, C6, and C7 of the benzene portion of the ring.[3][4] The exact position is often dictated by the existing substitution pattern.

  • Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by hydrolases like carboxylesterases, particularly if sterically accessible.[5][6]

  • N-Dealkylation: If the amide nitrogen or indole nitrogen is substituted with an alkyl group, enzymatic removal of this group is a common metabolic route.

  • Oxidation of Alkyl Substituents: Any alkyl chains attached to the scaffold can undergo hydroxylation, particularly at benzylic or allylic positions, or at the terminal (ω) or penultimate (ω-1) carbon.

Q2: Which Cytochrome P450 (CYP) isoforms are most commonly involved in indole metabolism?

A2: Several CYP isoforms can metabolize the indole core. Studies have shown that CYP2A6, CYP2C19, and CYP2E1 are highly active in the oxidation of the indole nucleus itself.[3][4] For substituted indoles and more complex drug-like molecules, CYP3A4, the most abundant CYP in the human liver, often plays a significant role, particularly in the metabolism of larger, more lipophilic compounds.[7][8]

Q3: What is the first experiment I should run to assess the metabolic stability of my new indole-2-carboxamide analog?

A3: The initial and most fundamental experiment is an in vitro metabolic stability assay using human liver microsomes (HLM) .[9][10] HLMs are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[11] This assay provides a quantitative measure of intrinsic clearance (CLint), which is the inherent ability of the liver enzymes to metabolize the compound.[12] The results, expressed as a half-life (t½) or CLint (μL/min/mg protein), allow you to rank-order compounds and identify metabolic liabilities early in the discovery process.[2]

Q4: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason?

A4: This discrepancy suggests the involvement of metabolic pathways not fully represented in microsomes. Intact hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[11] Potential reasons for this observation include:

  • Phase II Conjugation: Your compound might be rapidly metabolized by enzymes like UDP-glucuronosyltransferases (UGTs), which attach polar groups (like glucuronic acid) to the molecule.[13] This is particularly common if your compound has a hydroxyl, carboxylic acid, or amine group.

  • Transporter-Mediated Efflux: The compound may be a substrate for hepatic efflux transporters that actively pump it out of the hepatocytes, which can sometimes be linked to clearance mechanisms.

  • Non-CYP Oxidation: Other enzyme systems present in the cytosolic S9 fraction but less active in microsomes, such as aldehyde oxidase (AO), could be responsible for the metabolism.

A follow-up stability assay in hepatocytes is considered the "gold standard" for in vitro evaluation as it provides a more complete picture of hepatic metabolism.[11]

Part 2: Troubleshooting Guide

Q: My lead indole-2-carboxamide shows a very short half-life (<15 minutes) in my human liver microsomal stability assay. What are my immediate next steps?

A: A short half-life indicates rapid metabolism. Your primary goal is to identify the site of metabolism (the "soft spot") and then modify the structure to block it.

Troubleshooting Workflow:

G A High Clearance Observed (t½ < 15 min in HLM) B Step 1: Metabolite Identification (Met ID) using LC-MS/MS A->B C Step 2: Pinpoint Metabolic 'Soft Spot' B->C D Is the soft spot on the indole ring (hydroxylation)? C->D  Yes E Is the soft spot the amide bond (hydrolysis)? C->E  Yes F Is the soft spot an alkyl substituent? C->F  Yes G Strategy A: Modify Indole Ring - Add electron-withdrawing group (F, Cl, CF3) - Block position with small, stable group (e.g., Me) D->G H Strategy B: Stabilize Amide Bond - Introduce steric bulk near amide - Replace with bioisostere (e.g., 1,2,3-triazole) E->H I Strategy C: Modify Substituent - Replace H with F or D (deuterium) - Introduce steric hindrance F->I J Step 3: Synthesize Analogs G->J H->J I->J K Step 4: Re-evaluate in HLM Assay J->K G cluster_prep Plate Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A 1. Add phosphate buffer to all wells B 2. Add test compound (final 1 µM) and HLM (final 0.5 mg/mL) A->B C 3. Pre-incubate plate at 37°C for 10 min B->C D 4. Initiate reaction by adding pre-warmed NADPH solution C->D E 5. Sample at time points (0, 5, 15, 30, 60 min) D->E F 6. Quench reaction by adding cold Acetonitrile + Internal Standard E->F G 7. Centrifuge plate to precipitate protein F->G H 8. Transfer supernatant to a new plate G->H I 9. Analyze by LC-MS/MS H->I J 10. Calculate % Remaining vs. Time I->J

Sources

Technical Support Center: Optimizing Indole-2-Carboxylic Acid Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Cell Permeability of Indole-2-Carboxylic Acid Analogs Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams Version: 2.4 (Current)

The Core Issue: The "Ionization Trap"

Why is my nanomolar biochemical hit inactive in cells?

The indole-2-carboxylic acid scaffold presents a classic medicinal chemistry paradox. While the carboxylate moiety often drives high-affinity binding via salt bridges (e.g., with arginine or lysine residues in the target pocket), it is the primary cause of cellular inactivity.

  • The Mechanism: Indole-2-carboxylic acid has a pKa of approximately 3.9–4.4 [1]. At physiological pH (7.4), >99.9% of the molecules exist as the anionic carboxylate (

    
    ).
    
  • The Consequence: The negatively charged species faces a high energetic penalty when attempting to cross the lipophilic cell membrane via passive diffusion. Furthermore, the indole NH acts as a hydrogen bond donor (HBD), further increasing the desolvation penalty.

Quick Diagnostic: The Potency Gap

If your data looks like the table below, you have a permeability issue, not a binding issue.

Assay TypeResultInterpretation
Biochemical IC50 4 nMHigh intrinsic affinity.
Cell-Based EC50 >10,000 nMCompound cannot reach the target.
PAMPA (

)
< 1.0


cm/s
Poor passive diffusion.

Troubleshooting Module: Diagnostic Workflows

Workflow 1: Distinguishing Permeability from Efflux

Before modifying the chemistry, you must confirm if the compound is simply impermeable or if it is being actively pumped out (efflux). Indole derivatives are frequent substrates for P-glycoprotein (P-gp).

Interactive Troubleshooting Diagram

(Visualizing the decision logic for low cell potency)

PermeabilityLogic Start Discrepancy: Bioch. IC50 << Cell EC50 PAMPA Run PAMPA-GIT (pH 7.4) Start->PAMPA ResultLow Papp < 1.0 x 10^-6 cm/s PAMPA->ResultLow Low Permeability ResultHigh Papp > 5.0 x 10^-6 cm/s PAMPA->ResultHigh High Permeability IssuePerm Issue: Passive Permeability (Ionization) ResultLow->IssuePerm EffluxCheck Run Caco-2 Bidirectional (+/- Verapamil) ResultHigh->EffluxCheck IssueEfflux Issue: P-gp Efflux EffluxCheck->IssueEfflux Efflux Ratio > 2.0 IssueMeta Issue: Intracellular Metabolism or Target Engagement EffluxCheck->IssueMeta Efflux Ratio < 2.0

Caption: Diagnostic logic to isolate passive permeability failures from active efflux or metabolic stability issues.

Protocol A: PAMPA-GIT for Acidic Compounds

Standard PAMPA protocols often fail for acids because the lipid bilayer composition must mimic the gastrointestinal tract (GIT) charge environment.

Objective: Determine passive permeability without transporter interference.

  • Preparation:

    • Donor Plate: Dissolve compound to 10 mM in DMSO. Dilute to 50 µM in pH 5.0 and pH 7.4 buffers (Sodium Phosphate). Note: Testing at pH 5.0 mimics the upper intestine where the acidic fraction is higher, potentially aiding absorption.

    • Acceptor Plate: Fill with pH 7.4 buffer (simulating plasma/cytosol).

    • Membrane: Use 20% Lecithin in dodecane (or commercial GIT-lipid mix).

  • Incubation:

    • Sandwich the plates and incubate for 16 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Quantify donor and acceptor wells using LC-MS/MS.

    • Calculation:

      
      
      
  • Acceptance Criteria:

    • High Permeability Control (Verapamil):

      
       cm/s.
      
    • Low Permeability Control (Ranitidine):

      
       cm/s.
      

FAQ: Why test at pH 5.0? A: According to the pH-partition hypothesis, the uncharged fraction of the indole-2-carboxylic acid (higher at pH 5.0) permeates best. If


 is high at pH 5.0 but low at pH 7.4, your compound may have an "absorption window" in the upper duodenum [2].

Solution Module: Chemical Engineering

If Protocol A confirms low permeability, employ these medicinal chemistry strategies.

Strategy 1: Ester Prodrugs (The Gold Standard)

Masking the carboxylic acid as an ester neutralizes the negative charge, allowing the molecule to diffuse through the membrane. Once inside, ubiquitous intracellular esterases (e.g., CES1) hydrolyze the ester back to the active acid.

Recommended Prodrug Moieties:

Prodrug Type Structure LogP Shift Hydrolysis Rate Notes

| Methyl/Ethyl Ester |


 | +0.5 to +1.0 | Slow/Moderate | Simple, but may be too stable in some cell lines. |
| Isopropyl Ester  | 

| +1.2 | Slow | Good for oral stability, bad for cell assays (slow release). | | POM Ester | Pivaloyloxymethyl | +1.5 to +2.0 | Fast | Preferred for cell assays. Rapidly cleaved by esterases; releases formaldehyde (toxicity risk in high doses). |
Strategy 2: Bioisosteric Replacement

Replace the carboxylic acid with a group that maintains the H-bond acceptor/donor geometry but alters the pKa or lipophilicity.

  • Tetrazoles: (pKa ~4.5-5.0). Warning: Still ionized at pH 7.4. Often does not solve permeability unless lipophilicity is significantly increased elsewhere [3].

  • Acyl Sulfonamides: (

    
    ). pKa ~4.5. The 'R' group allows for lipophilicity tuning, which is impossible with a naked carboxylate.
    
  • Oxadiazoles (1,2,4): Neutral at pH 7.4. Excellent permeability but loses the salt-bridge interaction. Use only if the target can accept a neutral H-bond acceptor.

Pathway: Prodrug Activation Mechanism

(How esterification restores intracellular potency)

ProdrugPathway Extracellular Extracellular (pH 7.4) Membrane Cell Membrane (Lipophilic Barrier) Ester_In Indole-Ester (Intracellular) Membrane->Ester_In Entry Intracellular Intracellular Cytosol Acid_Out Indole-COOH (Ionized, Anionic) Acid_Out->Membrane Repelled Ester_Out Indole-Ester (Neutral, Lipophilic) Ester_Out->Membrane Passive Diffusion Acid_In Active Indole-COOH (Trapped Anion) Ester_In->Acid_In Hydrolysis by Carboxylesterases Acid_In->Membrane Cannot Exit (Ion Trapping) Target Target Protein (Binding) Acid_In->Target High Affinity Binding

Caption: The "Trojan Horse" strategy: Neutral ester enters, is cleaved by esterases, and the active anion is trapped inside to bind the target.

Troubleshooting Module: Efflux Liability

Issue: "My prodrug enters the cell, but potency is still lower than expected." Diagnosis: The indole scaffold itself (regardless of the acid/ester) may be a P-gp substrate.

Protocol B: Caco-2 Bidirectional Assay (+/- Inhibitor)

Objective: Confirm active transport.[1][2]

  • Setup: Culture Caco-2 cells on Transwell inserts for 21 days (monolayer formation).

  • Dosing:

    • A->B (Apical to Basolateral): Mimics absorption.[3]

    • B->A (Basolateral to Apical): Mimics efflux/secretion.[2][3]

  • Conditions:

    • Condition 1: Compound alone (10 µM).[4]

    • Condition 2: Compound + Verapamil (50 µM) or Elacridar (2 µM) (P-gp inhibitors).

  • Calculation:

    • Efflux Ratio (ER) =

      
      .[2]
      
  • Interpretation:

    • ER > 2.0: Significant Efflux.

    • ER + Inhibitor ≈ 1.0: Efflux is P-gp mediated.

    • Solution: If ER is high, medicinal chemistry must modify the indole core (e.g., N-methylation, capping the NH, or changing the 5/6-position substituents) to reduce P-gp recognition [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-partition hypothesis).
  • Ballatore, C., et al. (2013). Carboxylic Acid Isosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing indole-based inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and effective therapeutic agents.[1][2] However, its versatility can also lead to unintended interactions with proteins other than the primary target, known as off-target effects. These effects can confound experimental results, lead to toxicity, and complicate the interpretation of a compound's mechanism of action.[3][4][5]

This guide is designed to provide you, the researcher, with practical, field-proven insights into identifying, understanding, and mitigating these off-target effects. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to design more robust and reliable experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your research, providing a logical framework for diagnosis and resolution.

Issue 1: Unexpected or Contradictory Phenotype

You observe a cellular phenotype that is inconsistent with the known or expected function of the primary target. For example, an inhibitor of a pro-proliferative kinase is causing cell cycle arrest at a different phase than genetic knockdown of that same kinase.

  • Possible Cause 1: Off-Target Engagement. The most likely cause is that your indole-based inhibitor is modulating the activity of one or more unintended proteins that are dominant in producing the observed phenotype.[6] Many kinases, a common target for indole compounds, share a highly conserved ATP-binding pocket, making them susceptible to cross-reactivity.[5][7]

  • Possible Cause 2: Context-Dependent Target Biology. The function of your target protein may be more complex than initially understood and can vary between different cell lines or under different experimental conditions.

  • Recommended Actions & Rationale:

    • Validate On-Target Engagement in a Cellular Context: Before chasing off-targets, you must confirm that your inhibitor is binding to its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[8] An observed thermal shift provides direct evidence of target engagement.

    • Perform an Orthogonal Target Validation Experiment: The most rigorous way to confirm that a phenotype is due to the intended target is to replicate it using a non-pharmacological method. Use CRISPR/Cas9 to knock out the target gene or siRNA to knock down its expression.[3][6] If the phenotype of the genetic perturbation matches the phenotype of the inhibitor, you can be more confident that the effect is on-target. If they differ, it strongly suggests an off-target mechanism is at play.[6]

    • Broad-Spectrum Off-Target Profiling: If evidence points towards off-target effects, a broad screening approach is necessary. Biochemical kinome profiling services can screen your compound against hundreds of purified kinases, providing IC50 values that create a comprehensive selectivity profile.[9][10][11][12][13] This is a powerful, unbiased method to identify unintended targets.[11]

Issue 2: High Cytotoxicity at Effective Concentrations

You find that the concentration of the inhibitor required to achieve the desired on-target effect is also causing significant, unexplained cell death.

  • Possible Cause 1: Off-Target Toxicity. The inhibitor may be interacting with proteins essential for cell survival (e.g., kinases involved in core metabolic pathways, cell cycle checkpoints) with a similar potency to the intended target.[8]

  • Possible Cause 2: Compound Insolubility. At higher concentrations, the compound may be precipitating out of solution in your cell culture media, leading to non-specific cytotoxic effects or cellular stress responses.

  • Possible Cause 3: Reactive Metabolites. The indole scaffold can sometimes be metabolized by cells into reactive species that can cause toxicity through mechanisms unrelated to protein inhibition.

  • Recommended Actions & Rationale:

    • Conduct a Full Dose-Response Curve: Determine the IC50 or EC50 for both your on-target effect and for cytotoxicity on a parallel plate.[8] A narrow window between efficacy and toxicity is a classic indicator of off-target problems.

    • Utilize an Inactive Chemical Control: A crucial negative control is a close chemical analog of your inhibitor that is known to be inactive against the primary target.[8] If this inactive analog also causes cytotoxicity, it points to a problem with the scaffold itself or non-specific effects, rather than target-mediated toxicity.

    • Profile Against Known Toxicity Targets: When performing kinome screening, pay close attention to kinases known to be associated with toxicity when inhibited, such as key cell cycle regulators or members of critical survival pathways.

    • Check Compound Solubility: Visually inspect your compound in media at the highest concentration under a microscope. If you see precipitates, you may need to adjust the formulation (e.g., use a different solvent, though keep DMSO concentrations low and consistent) or use a lower, soluble concentration.[14]

Experimental Workflow & Decision Making

The process of identifying and mitigating off-target effects should be systematic. The following workflow provides a logical path from initial observation to confident interpretation.

Mitigating_Off_Target_Effects cluster_0 Phase 1: Initial Observation & Validation cluster_2 Phase 3: Data Interpretation & Refinement A Initial Phenotype Observed B Dose-Response Curve (Efficacy vs. Toxicity) A->B C Confirm Target Engagement (e.g., CETSA) B->C D Orthogonal Validation (CRISPR/siRNA) C->D E Computational Prediction (In Silico Screening) D->E H Synthesize Data: On-Target vs. Off-Target Potency D->H Phenotype Matches F Biochemical Profiling (Kinome Scanning) E->F G Cell-Based Profiling (Chemical Proteomics) F->G G->H I Hypothesize True MoA H->I J Refine Experiment: - Use Lower Concentration - Select More Selective Inhibitor - Validate Key Off-Targets I->J

Caption: A systematic workflow for identifying and mitigating off-target effects of indole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary computational methods to predict off-target interactions before starting experiments?

A1: Computational, or in silico, approaches are excellent for providing a cost-effective first pass at identifying potential off-targets.[12] They generally fall into two categories:

  • Ligand-Based Methods: These methods, like the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of your inhibitor to large databases of compounds with known biological activities.[15] If your compound is structurally similar to known inhibitors of other proteins, those proteins are flagged as potential off-targets.

  • Structure-Based Methods: If the 3D crystal structure of your primary target and potential off-targets are known, molecular docking simulations can predict the binding affinity of your compound to these different protein structures.[3][15]

These computational tools can help prioritize which off-targets to investigate experimentally.[8][16]

Q2: How do I choose the most selective inhibitor for my target?

A2: Selecting a selective inhibitor is crucial for minimizing off-target effects.[8]

  • Consult Reputable Databases: Start by researching your target in databases that curate selectivity data, such as the IUPHAR/BPS Guide to PHARMACOLOGY or commercial vendor sites that provide extensive profiling data.

  • Review the Literature: Look for publications that have performed broad kinome scans or other selectivity studies on inhibitors for your target.[11]

  • Prioritize Different Scaffolds: If multiple inhibitors are available, those with different chemical scaffolds are less likely to share the same off-target profile. Using two distinct selective inhibitors and achieving the same phenotype provides strong evidence for on-target activity.

Q3: What is the difference between biochemical and cell-based assays for determining inhibitor specificity?

A3: Both are critical, but they provide different types of information.

  • Biochemical assays (e.g., in vitro kinase panels) measure the direct interaction between your inhibitor and a purified protein, usually a kinase.[14][17][18] They are clean, quantitative, and excellent for assessing potency (IC50) and establishing a broad selectivity profile.[12] However, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[13]

  • Cell-based assays measure the effect of the inhibitor in a living biological system.[19][20][21] These assays confirm that the compound can enter the cell, engage its target (as confirmed by CETSA), and produce a functional outcome.[22] Unexplained effects in cell-based assays that are not predicted by biochemical data often point to off-target activity.[20]

Q4: What is Structure-Activity Relationship (SAR) and how does it help improve selectivity?

A4: Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how modifying the chemical structure of a compound affects its biological activity.[1][23] By systematically making small chemical changes to the indole scaffold (e.g., adding or changing substituent groups at different positions), medicinal chemists can map which parts of the molecule are critical for on-target potency and which can be altered to reduce binding to off-targets.[24][25][26] This iterative process of design, synthesis, and testing is key to developing highly selective inhibitors.[27][28]

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the indole-based inhibitor to its target protein within intact cells.[8]

Methodology:

  • Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the inhibitor at the desired concentration and another set with a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow cell entry and target binding (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.

Protocol 2: Kinome-Wide Selectivity Profiling (Biochemical)

Objective: To determine the selectivity of an inhibitor by quantifying its potency against a large panel of protein kinases.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs).

  • Compound Submission: Prepare your inhibitor at a high concentration (e.g., 10 mM in 100% DMSO) and submit it to the CRO.

  • Assay Format: The CRO will perform radiometric or fluorescence-based kinase activity assays.[12] Typically, a single high concentration of the inhibitor (e.g., 1 or 10 µM) is first screened against the entire panel to identify initial "hits."

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >50% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine a precise IC50 value.

  • Data Analysis: The results are often visualized as a "kinetree" diagram, showing the inhibited kinases highlighted on a phylogenetic tree of the human kinome. This provides a powerful visual representation of the inhibitor's selectivity. A selectivity score (S-score) can also be calculated to quantify the overall selectivity.[12]

Summary of Mitigation Strategies
StrategyPrincipleAdvantagesDisadvantages
Dose Optimization Use the lowest effective concentration to minimize engagement of lower-affinity off-targets.[8]Simple, cost-effective, reduces risk of toxicity.May not eliminate off-targets with similar affinity to the primary target.
Orthogonal Validation Use non-pharmacological methods (e.g., CRISPR, siRNA) to confirm the on-target phenotype.[3][6]Gold standard for linking a target to a specific biological outcome.Can have its own off-target effects (siRNA) or induce genetic compensation.
Use of Controls Employ inactive structural analogs as negative controls to identify scaffold-specific, non-target effects.[8]Helps distinguish between on-target, off-target, and non-specific toxicity.A suitable inactive analog may not always be available.
Rational Drug Design Modify the inhibitor structure based on SAR to enhance selectivity and reduce off-target binding.[3][27]Can lead to the development of superior, more specific chemical probes and drugs.Requires medicinal chemistry expertise; can be time-consuming and expensive.
Broad Profiling Screen inhibitors against large panels (e.g., kinome scans) to proactively identify unintended targets.[9][29]Unbiased, comprehensive view of selectivity; can reveal novel therapeutic opportunities.[11]Primarily biochemical; does not guarantee cellular effects. Can be costly.
References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019-07-17). Available from: [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (2011-04-15). Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Available from: [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. (2023-03-17). Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (2008-09-01). Available from: [Link]

  • 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. (2019-07-01). Available from: [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. (2016-03-09). Available from: [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC. (2025-08-14). Available from: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available from: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central. (2020-05-12). Available from: [Link]

  • Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed. (2008-03-15). Available from: [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. (2021-09-17). Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021-03-25). Available from: [Link]

  • The role of cell-based assays for drug discovery - News-Medical. (2024-02-01). Available from: [Link]

  • Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed. (2017-06-15). Available from: [Link]

  • Kinome Profiling - Oncolines B.V. (2024-10-19). Available from: [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (2025-08-07). Available from: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. (2009-02-12). Available from: [Link]

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. | Semantic Scholar. (2020-11-24). Available from: [Link]

  • Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed. (2018-04-25). Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019-09-06). Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013-02-21). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Indole-2-Carboxylic Acid Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatility and presence in a multitude of biologically active compounds. Among its many derivatives, indole-2-carboxylic acid has emerged as a particularly fruitful starting point for the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of indole-2-carboxylic acid analogs targeting a range of clinically relevant enzymes. We will delve into the nuanced structure-activity relationships (SARs) that govern their inhibitory potential, present detailed experimental protocols for their evaluation, and offer insights into the causal relationships between molecular design and biological activity.

The Enduring Appeal of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid core offers a unique combination of features that make it an attractive scaffold for enzyme inhibitor design. The carboxylic acid moiety provides a critical anchor point for interactions with active site residues, often engaging in hydrogen bonding or ionic interactions. The bicyclic indole ring system serves as a versatile platform for synthetic modification, allowing for the precise tuning of steric, electronic, and hydrophobic properties to optimize binding affinity and selectivity. Furthermore, the indole nitrogen can participate in hydrogen bonding, further enhancing inhibitor-enzyme interactions.

I. Inhibition of Cytosolic Phospholipase A2 (cPLA2): Modulating the Inflammatory Cascade

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.[1] Inhibition of cPLA2 is therefore a compelling strategy for the treatment of a variety of inflammatory disorders.

Mechanism of Action and Structure-Activity Relationship (SAR)

Indole-2-carboxylic acid analogs have been shown to be potent inhibitors of cPLA2. The inhibitory mechanism often involves the carboxylic acid group interacting with key residues in the enzyme's active site. The SAR for this class of inhibitors is well-defined, with specific structural modifications significantly impacting potency.[2][3]

A crucial determinant of inhibitory activity is the presence of a long acyl chain at the 3-position of the indole ring.[2] Optimal activity is typically observed with acyl chains of twelve or more carbons.[2] This lipophilic tail is believed to occupy a hydrophobic channel within the enzyme. Additionally, modifications at the 1-position (the indole nitrogen) can further enhance potency. For instance, the introduction of a 2-(4-carboxyphenoxy)ethyl group at this position has been shown to yield highly potent inhibitors.[2][3] Conversely, substituting the C2 carboxylic acid with a larger acetic or propionic acid group leads to a decrease in inhibitory activity.[2]

Logical Relationship: Key SAR Determinants for cPLA2 Inhibition

SAR_cPLA2 Indole Indole-2-Carboxylic Acid Scaffold C3_Acyl Long Acyl Chain (≥ C12) at C3 Indole->C3_Acyl Essential C1_Subst Optimal Substituent at N1 Indole->C1_Subst Enhances C2_COOH Carboxylic Acid at C2 Indole->C2_COOH Crucial Potency High cPLA2 Inhibitory Potency C3_Acyl->Potency C1_Subst->Potency C2_COOH->Potency

Caption: Key structural features of indole-2-carboxylic acid analogs for potent cPLA2 inhibition.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against cPLA2
Compound IDN1-SubstituentC3-SubstituentIC50 (µM)Reference
29b 1-[2-(4-carboxyphenoxy)ethyl]Dodecanoyl0.5[2][3]
Standard -Arachidonyl trifluoromethyl ketone11[2][3]
Experimental Protocol: cPLA2 Inhibition Assay

This protocol is based on the measurement of radiolabeled arachidonic acid released from prelabeled cells.[4]

Materials:

  • Cell line expressing cPLA2 (e.g., bovine platelets)[2]

  • [³H]Arachidonic acid

  • HEPES buffer (pH 7.4)

  • Indole-2-carboxylic acid analogs (test compounds)

  • Positive control inhibitor (e.g., arachidonyl trifluoromethyl ketone)[2]

  • Scintillation cocktail and counter

  • Silica gel for column chromatography[4]

Procedure:

  • Cell Labeling: Incubate the cells with [³H]arachidonic acid to allow for its incorporation into cellular phospholipids.

  • Inhibitor Pre-incubation: Wash the labeled cells to remove unincorporated [³H]arachidonic acid and resuspend them in HEPES buffer. Pre-incubate the cells with various concentrations of the indole-2-carboxylic acid analogs or the positive control for a defined period.

  • Stimulation of cPLA2 Activity: Initiate cPLA2 activity by adding a stimulating agent (e.g., a calcium ionophore like calcimycin).[2]

  • Extraction of Released Arachidonic Acid: After incubation, terminate the reaction and extract the lipids from the supernatant.

  • Separation and Quantification: Separate the released [³H]arachidonic acid from other lipids using column chromatography.[4]

  • Data Analysis: Quantify the amount of radioactivity in the arachidonic acid fraction using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

II. Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO): A Novel Approach in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[3][5] In the context of cancer, the upregulation of these enzymes in tumor cells and the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This creates an immunosuppressive environment that allows tumors to evade immune surveillance.[6] Dual inhibition of IDO1 and TDO is therefore a promising strategy in cancer immunotherapy.[3][5]

Mechanism of Action and Structure-Activity Relationship (SAR)

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[3][5] The inhibitory mechanism likely involves the interaction of the indole scaffold with the heme cofactor in the active site of these enzymes.

Key SAR findings for this class of inhibitors include the importance of substitution at the 6-position of the indole ring. Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibitory activity with IC50 values in the low micromolar range.[3][5] Further optimization of this scaffold has led to the identification of even more potent compounds.[3][5]

Experimental Workflow: IDO1/TDO Inhibition Assay

IDO1_TDO_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme IDO1 or TDO Enzyme Reaction Incubate at 37°C Enzyme->Reaction Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->Reaction Tryptophan L-Tryptophan (Substrate) Tryptophan->Reaction Measurement Measure N-formylkynurenine (Absorbance at 321 nm) Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: A generalized workflow for determining the inhibitory activity of indole-2-carboxylic acid analogs against IDO1 and TDO.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against IDO1 and TDO
Compound IDEnzymeIC50 (µM)Reference
9o-1 IDO11.17[3][5]
TDO1.55[3][5]
9p-O IDO1Double-digit nM[3][5]
TDODouble-digit nM[3][5]
Experimental Protocol: IDO1/TDO Biochemical Inhibition Assay

This protocol is a UV absorbance-based assay that measures the formation of N-formylkynurenine.[6]

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Indole-2-carboxylic acid analogs (test compounds)

  • Positive control inhibitor (e.g., epacadostat for IDO1)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Absorbance Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

III. Inhibition of HIV-1 Integrase: A Key Target in Antiviral Therapy

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[7][8][9] As there is no human counterpart to this enzyme, it represents an attractive target for antiviral drug development.[9]

Mechanism of Action and Structure-Activity Relationship (SAR)

Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8][10] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group.[7][8][10] This interaction prevents the binding of the host DNA and thus inhibits the strand transfer reaction.

The SAR for these inhibitors highlights the importance of substitutions at the C3 and C6 positions of the indole ring. The introduction of a long branch at the C3 position enhances interactions with a hydrophobic pocket near the active site.[7][10] Furthermore, the addition of a halogenated benzene ring at the C6 position can lead to π-π stacking interactions with the viral DNA, further increasing inhibitory potency.[8]

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase (with Mg2+ cofactors) Viral_DNA->Integrase Host_DNA Host DNA Host_DNA->Integrase Integration Viral DNA Integration Integrase->Integration Catalyzes No_Integration Inhibition of Integration Integrase->No_Integration Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->Integrase Binds to active site (chelates Mg2+)

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against HIV-1 Integrase
Compound IDC3-SubstituentC6-SubstituentIC50 (µM)Reference
3 -->10[7]
17a -Halogenated benzene ring3.11[8][11]
20a Long branchHalogenated benzene ring0.13[7][10]
Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

This is a biochemical assay that measures the ability of an inhibitor to block the strand transfer step of integration.[12][13]

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Assay buffer containing a divalent cation (e.g., Mg²⁺)

  • Indole-2-carboxylic acid analogs (test compounds)

  • Positive control inhibitor (e.g., Raltegravir)

  • Method for detecting the product of the strand transfer reaction (e.g., gel electrophoresis and autoradiography if using radiolabeled DNA, or a fluorescence-based method)

Procedure:

  • Pre-incubation: Pre-incubate the HIV-1 integrase with the donor DNA to form the integrase-DNA complex.

  • Inhibitor Addition: Add the indole-2-carboxylic acid analogs at various concentrations to the pre-formed complexes.

  • Initiation of Strand Transfer: Initiate the strand transfer reaction by adding the target DNA.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Product Detection and Analysis: Separate the reaction products from the substrates using an appropriate method (e.g., gel electrophoresis). Quantify the amount of strand transfer product formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Inhibition of Cholinesterases: A Target for Neurodegenerative Diseases

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Indole-2-carboxylic acid esters have been explored as cholinesterase inhibitors.[14] The SAR for these compounds often involves the introduction of a basic nitrogen-containing moiety, such as an N-phenylpiperazine group, linked to the indole core via an appropriate spacer.[14] This basic group is thought to interact with the peripheral anionic site of the enzyme. The specific substitution pattern on the phenyl ring of the N-phenylpiperazine group can significantly influence the inhibitory potency. For example, a nitro group at the C-4 position has been shown to result in potent AChE inhibition.[14]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.[7][8][9][10]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Indole-2-carboxylic acid analogs (test compounds)

  • Positive control inhibitor (e.g., donepezil)

  • 96-well microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Addition of DTNB: Add DTNB to each well.

  • Initiation of Reaction: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Colorimetric Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by reading the absorbance at 412 nm at regular intervals.[10]

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The indole-2-carboxylic acid scaffold has proven to be a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the importance of understanding the specific structure-activity relationships for each enzyme target. The detailed experimental protocols provided offer a framework for the reliable evaluation of these compounds, ensuring the generation of robust and reproducible data. As our understanding of the molecular basis of disease continues to grow, the rational design of indole-2-carboxylic acid analogs will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. | Semantic Scholar. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed. Available at: [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed. Available at: [Link]

  • Ellmans Protocol Colorimetric Determination of Cholinesterase Activities | PDF - Scribd. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC. Available at: [Link]

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  • Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations | Microbiology Spectrum - ASM Journals. Available at: [Link]

  • HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase | PNAS. Available at: [Link]

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  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC. Available at: [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - NIH. Available at: [Link]

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Navigating the Structure-Activity Landscape of 1,6-Dimethyl-1H-indole-2-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, the 1,6-dimethyl-1H-indole-2-carboxamide series presents a promising starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this specific scaffold, drawing upon experimental data from the broader indole-2-carboxamide class to inform rational drug design. We will explore how subtle molecular modifications can profoundly impact biological activity, with a focus on antitubercular and cannabinoid receptor modulating effects.

The Foundational Scaffold: Understanding the Core Components

The 1,6-dimethyl-1H-indole-2-carboxamide core consists of three key regions that are amenable to chemical modification: the N1-methyl group, the C6-methyl group on the indole ring, and the substituent on the C2-carboxamide nitrogen. Each of these positions plays a critical role in defining the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Core SAR Elements of the 1,6-Dimethyl-1H-indole-2-carboxamide Scaffold

Structure-Activity Relationships: A Target-Centric Comparison

The biological activity of 1,6-dimethyl-1H-indole-2-carboxamides is highly dependent on the nature of the substituent at the C2-carboxamide position and the specific biological target being investigated. Below, we compare the SAR for two prominent areas of research for this scaffold: antitubercular activity and cannabinoid receptor modulation.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

The indole-2-carboxamide scaffold has yielded potent inhibitors of Mycobacterium tuberculosis (Mtb), with several analogues of the 1,6-dimethyl series showing promising activity.[1][2] The primary target for many of these compounds is thought to be MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[3]

A key determinant of anti-TB potency is the lipophilicity of the C2-carboxamide substituent. For instance, the N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide has demonstrated exceptional potency against Mtb, with a minimum inhibitory concentration (MIC) of 0.012 µM.[2] This highlights the favorable interactions of bulky, lipophilic groups at this position.

Table 1: Comparison of Antitubercular Indole-2-carboxamides

CompoundIndole SubstitutionsC2-Carboxamide SubstituentMtb MIC (µM)Reference
1 4,6-dichloroN-(4,4-dimethylcyclohexyl)Low micromolar[1]
2 4,6-dimethylN-(1-adamantyl)0.012[2]
3 4,6-difluoroN-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)0.012[4]

The data suggests that for anti-TB activity, the 4- and 6-positions of the indole ring can tolerate or even benefit from small, lipophilic, or electron-withdrawing groups. The 1-methyl group is generally considered to enhance metabolic stability.

Cannabinoid Receptor Modulation: Allosteric Regulation of CB1

Indole-2-carboxamides are also well-known as allosteric modulators of the cannabinoid receptor 1 (CB1).[5][6][7] These compounds do not bind to the primary (orthosteric) site recognized by endogenous cannabinoids but rather to a distinct, allosteric site, where they can modulate the receptor's response to orthosteric ligands.[8]

The SAR for CB1 allosteric modulation is distinct from that of anti-TB activity. Here, the C2-carboxamide substituent often incorporates a phenethyl group with further substitutions on the phenyl ring.

Key SAR findings for CB1 allosteric modulators of the broader indole-2-carboxamide class include:

  • C3-Position: Alkyl groups at the C3 position of the indole ring profoundly impact the allosteric effects.[5]

  • C5-Position: An electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position enhances potency.[7][9]

  • C2-Carboxamide Linker and Phenyl Ring: The length of the linker between the amide and the phenyl ring, as well as the nature of the substituent on the phenyl ring (e.g., dimethylamino, piperidinyl), are critical for binding affinity and cooperativity.[7][10]

While specific data for 1,6-dimethyl analogues as CB1 modulators is scarce, we can infer that the 1-methyl group may improve brain penetration and metabolic stability, while the 6-methyl group could influence the binding pose within the allosteric pocket. Further investigation is required to delineate the precise role of these substitutions in CB1 modulation.

CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gαi/o Protein CB1R->G_Protein Activates Orthosteric_Agonist Orthosteric Agonist (e.g., Anandamide) Orthosteric_Agonist->CB1R Binds to orthosteric site Allosteric_Modulator Indole-2-carboxamide Allosteric Modulator Allosteric_Modulator->CB1R Binds to allosteric site AC Adenylate Cyclase G_Protein->AC Inhibits MAPK MAPK Activation G_Protein->MAPK Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP

Simplified CB1 Receptor Signaling Pathway

Experimental Protocols

General Synthesis of 1,6-Dimethyl-1H-indole-2-carboxamides

The synthesis of 1,6-dimethyl-1H-indole-2-carboxamides typically proceeds through a multi-step sequence, starting from a commercially available indole precursor. The following is a generalized protocol based on established methods.[11][12]

Step 1: N-Methylation of the Indole Ring

  • To a solution of the 6-methyl-1H-indole-2-carboxylate precursor in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add a methylating agent (e.g., dimethyl carbonate or methyl iodide) and heat the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction and purify the N-methylated product by column chromatography.

Step 2: Saponification of the Ester

  • Dissolve the N-methylated ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture until the ester is completely hydrolyzed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to obtain 1,6-dimethyl-1H-indole-2-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid in an appropriate solvent (e.g., DCM or DMF), add a coupling agent (e.g., HBTU, EDCI/HOBt).

  • Add a base (e.g., DIPEA) and the desired amine.

  • Stir the reaction at room temperature until completion.

  • Purify the final 1,6-dimethyl-1H-indole-2-carboxamide product by column chromatography or recrystallization.

Synthesis_Workflow Start 6-Methyl-1H-indole -2-carboxylate Step1 N-Methylation Start->Step1 Intermediate1 1,6-Dimethyl-1H-indole -2-carboxylate Step1->Intermediate1 Step2 Saponification Intermediate1->Step2 Intermediate2 1,6-Dimethyl-1H-indole -2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (with R-NH2) Intermediate2->Step3 End 1,6-Dimethyl-1H-indole -2-carboxamide Step3->End

General Synthetic Workflow for 1,6-Dimethyl-1H-indole-2-carboxamides

Biological Evaluation: CB1 Receptor Allosteric Modulation Assay

A common method to assess the allosteric modulatory activity of compounds at the CB1 receptor is through a calcium mobilization assay in cells co-expressing the receptor and a G-protein that couples to the calcium signaling pathway.[9]

  • Cell Culture: Maintain CHO cells stably expressing the human CB1 receptor and a chimeric G-protein (Gαqi5) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (the putative allosteric modulator) to the wells.

  • Agonist Stimulation: Add a fixed concentration of a known CB1 agonist (e.g., CP55,940) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Analyze the dose-response curves to determine the EC₅₀ or IC₅₀ values of the test compound in modulating the agonist's effect.

Future Directions and Conclusion

The 1,6-dimethyl-1H-indole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The existing body of research on the broader indole-2-carboxamide class provides a solid foundation for the rational design of compounds with tailored biological activities.

Future research should focus on:

  • Systematic SAR studies specifically around the 1,6-dimethyl scaffold to validate the inferred relationships and uncover novel activities.

  • Exploration of a wider range of C2-carboxamide substituents to optimize potency and pharmacokinetic properties for various targets.

  • Investigation of other potential biological targets for this scaffold, including but not limited to anti-inflammatory and anticancer applications.[12][13][14]

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the 1,6-dimethyl-1H-indole-2-carboxamide scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Lange, J. H. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(10), 2385-2395. [Link]

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  • Wiggins, J. M., et al. (2022). Structure–Activity Relationships and Evaluation of 2-(Heteroarylcycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 65(20), 13664-13684. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • de Souza, M. C. B. V., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5486-5503. [Link]

  • Laprairie, R. B., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 58(15), 6065-6079. [Link]

  • Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(11), 4571-4583. [Link]

  • Onajole, O. K., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(22), 9037-9051. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 594-605. [Link]

  • Piscitelli, F., et al. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 55(17), 7771-7780. [Link]

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232-6247. [Link]

  • Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(11), 4571-4583. [Link]

  • Piscitelli, F., et al. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 55(17), 7771-7780. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]

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The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif for Kinase Inhibitor Design — A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically modified to achieve high potency and selectivity against specific biological targets is a paramount objective. The indole ring system, a versatile and prevalent heterocyclic motif in both natural products and synthetic bioactive molecules, has emerged as a "privileged structure" for the design of kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the indole-2-carboxylic acid scaffold, a key pharmacophore in the development of targeted kinase inhibitors. Due to the limited publicly available data on the specific kinase selectivity profile of 1,6-dimethyl-1H-indole-2-carboxylic acid, this guide will focus on a comparative analysis of structurally related indole-2-carboxamide derivatives that have been extensively studied as kinase inhibitors. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate and propose a potential kinase inhibitory profile for this compound and outline a strategic approach for its experimental evaluation.

The Indole Nucleus: A Foundation for Kinase Inhibition

The indole scaffold's utility in kinase inhibitor design stems from its ability to mimic the purine core of ATP, enabling it to effectively compete for binding at the ATP-binding site of a wide range of kinases.[1] The planarity of the bicyclic system and the presence of a hydrogen bond donor in the pyrrole nitrogen are key features that facilitate interactions within the kinase hinge region. Furthermore, the indole ring can be readily functionalized at multiple positions, allowing for the introduction of various substituents that can enhance potency, modulate selectivity, and improve pharmacokinetic properties.[1][2]

Comparative Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives

Below is a comparative summary of the reported inhibitory activities of several indole-2-carboxamide derivatives against various cancer cell lines and specific kinases. This data provides a valuable reference for understanding the potential of this chemical class.

Compound ID/ReferenceModifications on Indole-2-Carboxamide ScaffoldTarget Cell Line/KinaseReported IC50/GI50
Compound Va [3][6]N-substituted with a 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine moietyEGFR71 ± 06 nM
BRAFV600E77 nM
VEGFR-2>1000 nM
Compound Vg [3][6]5-chloro and N-substituted with a 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine moietyEGFR85 ± 06 nM
BRAFV600E89 nM
VEGFR-2>1000 nM
Compound 5d [4][7]5-chloro, 3-methyl, and N-phenethyl-4-morpholino substitutionMCF-7 (Breast Cancer)0.95 µM (GI50)
EGFR89 ± 6 nM
CDK211 nM
Compound 5e [4][7]5-chloro, 3-methyl, and N-phenethyl-2-methylpyrrolidin-1-yl substitutionMCF-7 (Breast Cancer)1.01 µM (GI50)
EGFR93 ± 8 nM
CDK214 nM

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlights several key SAR trends for indole-2-carboxamide derivatives:

  • The Amide Linker: The carboxamide at the C2 position is a crucial feature, with the substituent on the amide nitrogen playing a significant role in determining potency and selectivity. Large, hydrophobic groups, as seen in compounds Va and Vg , can lead to potent inhibition of specific kinases like EGFR and BRAFV600E.[3][6]

  • Substitution at the C3 Position: The presence of a small alkyl group, such as a methyl group in compounds 5d and 5e , appears to be favorable for dual EGFR and CDK2 inhibition.[4][7]

  • Substitution at the C5 Position: Electron-withdrawing groups, such as the chloro substituent in compounds 5d and 5e , are often associated with enhanced potency.[4][7]

Proposed Kinase Selectivity Profile for this compound

Based on the analysis of its structural analogs, we can hypothesize a potential kinase inhibitory profile for this compound. The presence of the indole-2-carboxylic acid core suggests a propensity for binding to the ATP pocket of various kinases. The methyl groups at the N1 and C6 positions will influence the compound's electronic and steric properties.

  • N1-methylation: This modification removes the hydrogen bond donor capability of the indole nitrogen, which could alter its binding mode within the kinase hinge region. However, it may also enhance cell permeability and metabolic stability.

  • C6-methylation: The methyl group at the C6 position is located in a region that can influence interactions with the solvent-exposed front pocket of the ATP-binding site. This could potentially be exploited to achieve selectivity for or against certain kinases.

Given these features, it is plausible that this compound could exhibit inhibitory activity against a range of kinases, and its selectivity profile will be distinct from its N1-unsubstituted or C6-unsubstituted counterparts.

Experimental Workflow for Kinase Selectivity Profiling

To empirically determine the kinase selectivity profile of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial screening to detailed characterization.

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

Step-by-Step Methodology:

  • Compound Synthesis and Quality Control: Synthesize and purify this compound, ensuring high purity (>95%) as confirmed by analytical techniques such as NMR and LC-MS.

  • Initial Broad Kinase Panel Screening: Perform a primary screen against a large, diverse panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase-Glo®). This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits."

  • Hit Identification and Confirmation: Analyze the primary screening data to identify kinases that show a significant reduction in activity in the presence of the compound. A common threshold for a "hit" is >50% inhibition.

  • Dose-Response and IC50 Determination: For the confirmed hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of compound concentrations and measuring the resulting enzyme activity.

  • Orthogonal Validation: To confirm direct binding and rule out assay-specific artifacts, employ orthogonal biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd).

  • Cellular Target Engagement: To verify that the compound interacts with its intended target in a cellular context, utilize techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA).

  • Cellular Functional Assays: Evaluate the compound's effect on downstream signaling pathways and cellular phenotypes, such as cell proliferation, apoptosis, and cell cycle progression, in relevant cancer cell lines.

Illustrative Signaling Pathway: The EGFR Signaling Cascade

Many of the cited indole-2-carboxamide derivatives target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell growth.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for an EGFR inhibitor.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While the specific kinase selectivity profile of this compound remains to be experimentally determined, the extensive body of research on structurally related indole-2-carboxamides provides a strong rationale for its investigation. The comparative analysis of existing data suggests that this compound could exhibit interesting and potentially unique inhibitory activities.

Future research should focus on the systematic profiling of this compound against a broad kinase panel, followed by in-depth characterization of its mechanism of action against identified targets. Further derivatization of this scaffold, guided by SAR insights and computational modeling, could lead to the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and therapeutic potential.

References

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. 5-HT2A receptor. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5709. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. Available from: [Link]

  • de la Puerta, A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4645–4663. Available from: [Link]

  • Ghosh, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105478. Available from: [Link]

  • Kaur, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. Available from: [Link]

  • Irie, K., et al. (1992). Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. Journal of Natural Products, 55(4), 458-464. Available from: [Link]

  • Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3330. Available from: [Link]

  • Zhang, R.-H., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 29(5), 1084. Available from: [Link]

  • Pinson, P., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4949. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. ResearchGate. Available from: [Link]

  • Kulkarni, P.M., et al. (2021). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 64(15), 11043–11066. Available from: [Link]

Sources

The Indole-Carboxylate Vector: A Head-to-Head Assessment of 2-COOH vs. 3-COOH Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous, yet the positioning of the carboxylic acid moiety—specifically at the C2 versus C3 position—creates two distinct chemical entities with divergent physicochemical profiles and biological utilities.

This guide provides a technical, head-to-head comparison of Indole-2-carboxylic acid (I2CA) and Indole-3-carboxylic acid (I3CA) . While I3CA is metabolically significant (auxin pathways) and chemically labile, I2CA emerges as the superior pharmacophore for receptor antagonism, particularly at the NMDA glycine site, due to its unique electronic stability and capacity for bidentate chelation.

FeatureIndole-2-Carboxylic Acid (I2CA)Indole-3-Carboxylic Acid (I3CA)
Primary Utility NMDA Antagonist Scaffold, HIV Integrase InhibitorPlant Metabolite (Auxin), Synthetic Intermediate
Electronic Character Inductively withdrawn (N1 proximity); Stabilized anionElectron-rich (Resonance donation from N1); Labile
Stability High (Resistant to decarboxylation)Low (Prone to thermal decarboxylation)
Key Synthesis Reissert Indole SynthesisHydrolysis of 3-Trichloroacetylindole
pKa (Approx) ~3.90 (Stronger Acid)~4.44 (Weaker Acid)

Part 1: Electronic & Physicochemical Profiling

The distinct behaviors of these isomers are governed by the electronic distribution of the indole pyrrole ring.

The Stability Divergence

The most critical differentiator for drug development is decarboxylation stability .

  • I3CA (The Labile Isomer): The C3 position of indole is highly electron-rich due to resonance donation from the nitrogen lone pair. This high electron density destabilizes the carboxylate anion but facilitates decarboxylation pathways, especially under acidic or thermal stress. I3CA is often considered a "transient" moiety in synthesis.

  • I2CA (The Stable Scaffold): The C2 position is subject to strong inductive electron withdrawal from the adjacent nitrogen (

    
     effect). This stabilizes the carboxylate anion, making I2CA a stronger acid and significantly more resistant to decarboxylation. This stability is essential for oral bioavailability and shelf-life in pharmaceutical formulations.
    
Intramolecular Hydrogen Bonding

I2CA possesses a unique structural advantage: the capability for intramolecular hydrogen bonding between the indole N-H (donor) and the carboxylate carbonyl oxygen (acceptor).

  • Effect: This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to receptor pockets (e.g., the NMDA glycine site).

  • I3CA: Lacks this geometry; the carboxylate twists out of plane to minimize steric clash with the C4 proton.

Part 2: Biological Pharmacophore Suitability

The NMDA Receptor Connection

I2CA is the "gold standard" core for developing antagonists for the glycine binding site of the NMDA receptor.

  • Mechanism: The planar I2CA core mimics the glycine structure but adds bulk that prevents channel opening (competitive antagonism).

  • Key Example: Gavestinel (GV-150526) utilizes the indole-2-carboxylate scaffold to achieve high affinity binding.

Visualization: The NMDA Antagonism Pathway

The following diagram illustrates how I2CA derivatives intervene in the excitotoxicity pathway compared to the metabolic role of I3CA.

NMDA_Pathway Glutamate Glutamate Release NMDA_Rec NMDA Receptor (Activation) Glutamate->NMDA_Rec Glycine Glycine (Co-Agonist) Glycine->NMDA_Rec Potentiation Ca_Influx Ca2+ Influx NMDA_Rec->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity I2CA Indole-2-COOH (Scaffold) I2CA->NMDA_Rec Competitive Antagonism (Glycine Site) I3CA Indole-3-COOH (Metabolite) I3CA->Excitotoxicity No Effect / Weak

Figure 1: Mechanistic intervention of Indole-2-carboxylic acid derivatives in NMDA receptor signaling versus the metabolic inactivity of the 3-isomer in this context.

Part 3: Synthetic Accessibility & Protocols

For a medicinal chemist, "makeability" is as important as activity.

Synthetic Strategy Comparison
StrategyIndole-2-COOHIndole-3-COOH
Preferred Route Reissert Synthesis Vilsmeier-Haack / Haloform
Starting Material o-Nitrotoluene + Diethyl OxalateIndole + Trichloroacetyl chloride
Key Step Reductive Cyclization (Zn/AcOH)Base-mediated Hydrolysis
Scalability High (Industrial Standard)Moderate (Haloform waste)
Detailed Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

Rationale: This method is chosen for its regiospecificity. Unlike Fischer indole synthesis, which can yield mixtures with asymmetric ketones, Reissert guarantees the carboxylate at the C2 position.

Materials:

  • o-Nitrotoluene (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • Potassium ethoxide (KOEt)

  • Zinc dust / Acetic Acid (AcOH)

Workflow:

  • Condensation: React o-nitrotoluene with diethyl oxalate in the presence of KOEt (in ethanol) to form the o-nitrophenylpyruvate ester .

    • Observation: Solution turns deep red (formation of the enolate).

  • Reductive Cyclization: Dissolve the pyruvate intermediate in glacial acetic acid. Add Zinc dust portion-wise at 60°C.

    • Mechanism:[1] Reduction of the nitro group to an amine, followed by immediate intramolecular condensation with the ketone.

  • Workup: Filter off zinc residues. Pour filtrate into ice water. The ethyl indole-2-carboxylate precipitates.

  • Saponification: Reflux the ester in 10% NaOH/MeOH for 2 hours. Acidify with HCl to pH 2 to precipitate the free acid Indole-2-COOH .

Visualization: Synthetic Flow

Synthesis_Flow cluster_0 Reissert Synthesis (Target: Indole-2-COOH) cluster_1 Haloform Route (Target: Indole-3-COOH) Start o-Nitrotoluene Step1 Condensation (Diethyl Oxalate/KOEt) Start->Step1 Inter o-Nitrophenylpyruvate Step1->Inter Step2 Reductive Cyclization (Zn / AcOH) Inter->Step2 Product Indole-2-COOH Step2->Product Start3 Indole Step3a Acylation (Cl3C-COCl) Start3->Step3a Inter3 3-Trichloroacetylindole Step3a->Inter3 Step3b Hydrolysis (KOH / MeOH) Inter3->Step3b Product3 Indole-3-COOH Step3b->Product3

Figure 2: Parallel synthetic pathways demonstrating the distinct precursors required for regiospecific indole functionalization.

Part 4: Experimental Validation (Solubility & Stability)

To validate the suitability of I2CA vs I3CA for a library screen, the following protocol determines their thermodynamic solubility and stability.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Preparation: Weigh 5 mg of I2CA and I3CA into separate glass vials.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) to each.

  • Equilibration: Shake at 25°C for 24 hours.

    • Critical Check: If the solid dissolves completely, add more compound until saturation is visible.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane.

  • Quantification: Analyze via HPLC-UV (280 nm).

    • Expectation: I2CA typically shows lower aqueous solubility than I3CA due to the planar, intramolecular H-bonded structure which increases lattice energy (making it harder to dissolve but better for membrane permeability).

  • Stability Check: Re-analyze the I3CA sample after 48 hours at room temperature. Look for the appearance of Indole (decarboxylation product).[2] I2CA should remain >99% intact.

References

  • Hu, W., et al. (2023). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." International Journal of Molecular Sciences. Available at: [Link]

  • Rao, T. S., et al. (1993). "Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization."[3][4][5][6] Neuropharmacology. Available at: [Link]

  • Hu, J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. Available at: [Link]

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Comparison Guide: Validating the Mechanism of Action of 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5]

1,6-dimethyl-1H-indole-2-carboxylic acid (hereafter 1,6-DMI ) belongs to the class of indole-2-carboxylates, a scaffold historically significant in neuropharmacology. While unsubstituted indole-2-carboxylic acid (I2CA) is a known competitive antagonist at the strychnine-insensitive glycine binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor, the introduction of the N-methyl group at position 1 and a methyl group at position 6 presents a specific validation challenge.

This guide outlines the rigorous experimental framework required to validate 1,6-DMI as a functional NMDA receptor antagonist. Unlike standard "cookbook" protocols, this guide focuses on causality : determining whether the N-methylation (which removes a potential hydrogen bond donor) retains the scaffold's affinity compared to established reference standards.

The Core Hypothesis

The indole-2-carboxylic acid core mimics the glycine pharmacophore. Validation must prove that 1,6-DMI acts via competitive antagonism at the glycine site, rather than channel blockade or allosteric modulation at the glutamate site.

Comparative Analysis: Candidate vs. Reference Standards

To validate 1,6-DMI, it must be benchmarked against "Gold Standard" antagonists. The performance gap between the candidate and these standards defines its utility as a probe or lead.

Table 1: Pharmacological Benchmarking Matrix
FeatureCandidate: 1,6-DMI Standard A: 7-Chlorokynurenic Acid (7-CKA) Standard B: 5,7-Dichlorokynurenic Acid (5,7-DCKA) Standard C: GV150526 (Gavestinel)
Primary Target NMDA Receptor (GluN1 Glycine Site)NMDA Receptor (GluN1 Glycine Site)NMDA Receptor (GluN1 Glycine Site)NMDA Receptor (GluN1 Glycine Site)
Mechanism Putative Competitive AntagonistCompetitive AntagonistCompetitive AntagonistCompetitive Antagonist
Key Structural Risk N-Methylation (Pos 1): Removes H-bond donor capability.N/A (Quinoline core)N/A (Quinoline core)Indole core (N-H intact)
Est. Ki (Affinity) To be determined (Likely >10 µM due to N-Me)~0.56 µM~0.05 µM~0.002 µM
BBB Penetration High (Predicted due to lipophilic methyls)Poor (Polar)PoorModerate
Solubility Moderate (Lipophilic)Low (Acidic pH dependent)LowModerate

Application Scientist Insight:

The critical validation step for 1,6-DMI is the N-methyl group . Classic SAR (Structure-Activity Relationship) suggests the indole N-H is often required for high-affinity binding to the GluN1 subunit (interacting with Pro124 or Thr126). If 1,6-DMI shows low affinity in Protocol 1, it confirms the necessity of the H-bond donor. If it retains affinity, it suggests a novel binding mode driven by the 6-methyl hydrophobic interaction.

Mechanistic Visualization

The following diagram illustrates the competitive antagonism mechanism and the specific interference points 1,6-DMI must target to be validated.

NMDA_Mechanism cluster_Receptor NMDA Receptor Complex Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine (Co-Agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds (Required) DMI 1,6-DMI (Candidate Antagonist) DMI->GluN1 Competes (Blocks Glycine) Channel Ion Channel (Ca2+ / Na+) GluN2->Channel Opens GluN1->Channel Permits Opening Response Excitatory Current (Depolarization) Channel->Response Influx

Caption: 1,6-DMI targets the GluN1 regulatory site. Validation requires proving it displaces Glycine (Green) rather than blocking the Channel directly.

Experimental Validation Protocols

To scientifically validate the MoA, you must proceed through a "Funnel of Causality": Binding (Is it there?) -> Function (Does it work?) -> Specificity (Is it selective?).

Protocol 1: Radioligand Displacement Assay (The Affinity Check)

Objective: Determine the binding affinity (


) of 1,6-DMI for the glycine site.
Why this protocol?  Functional assays can be confounded by channel block. Binding assays are the only way to prove physical interaction with the specific site.
  • Membrane Preparation: Use rat cortical membranes (rich in NMDA receptors) or HEK293 cells transiently expressing GluN1/GluN2A.

  • Ligand Selection: Use [³H]-MDL 105,519 (0.5-1.0 nM) or [³H]-Glycine .

    • Note: [³H]-MDL 105,519 is preferred as it is a high-affinity antagonist; [³H]-Glycine binding can be technically difficult due to high background noise from endogenous glycine.

  • Incubation: Incubate membranes with radioligand and varying concentrations of 1,6-DMI (

    
     M to 
    
    
    
    M) for 60 min at 4°C.
  • Non-Specific Binding: Define using 1 mM Glycine or 100 µM 7-CKA.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Full displacement of the radioligand.

  • Hill slope near -1.0 (indicating 1:1 competitive binding).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) - Schild Analysis

Objective: Confirm competitive antagonism functionally. Why this protocol? To distinguish between an allosteric modulator, a channel blocker, and a competitive antagonist.

  • System: Xenopus laevis oocytes expressing recombinant GluN1/GluN2A receptors.

  • Baseline: Establish a repeatable current response (

    
    ) using saturating Glutamate (100 µM) and 
    
    
    
    Glycine (typically 1-3 µM).
  • Challenge:

    • Generate a Glycine concentration-response curve (CRC) in the absence of 1,6-DMI.

    • Generate Glycine CRCs in the presence of increasing fixed concentrations of 1,6-DMI (e.g., 10 µM, 30 µM, 100 µM).

  • Observation:

    • Competitive Antagonist: The Glycine CRC shifts parallel to the right.[1] The maximum response (

      
      ) is preserved.
      
    • Non-Competitive/Channel Block: The

      
       is depressed (curve squashes down) and cannot be overcome by adding more Glycine.
      

Visualization of Expected Result (Schild Plot Logic):

Schild_Logic Start Apply 1,6-DMI + Glycine CRC Result1 Curve Shift Right? (Parallel) Start->Result1 Result2 Max Response (Emax) Preserved? Result1->Result2 Yes Conclusion2 INVALID: Allosteric/Channel Block Result1->Conclusion2 No (Slope change) Conclusion1 VALIDATED: Competitive Antagonist Result2->Conclusion1 Yes Result2->Conclusion2 No (Emax drops)

Caption: Decision tree for interpreting electrophysiological data. Only a parallel shift with preserved Emax confirms the MoA.

Protocol 3: Selectivity Screening (The "Clean" Check)

Objective: Ensure 1,6-DMI is not a "dirty" drug affecting other glutamate receptors.

  • AMPA Receptors: Test 1,6-DMI (100 µM) against AMPA (10 µM) evoked currents.

  • Kainate Receptors: Test against Kainate (100 µM) evoked currents.

  • Analysis: Inhibition should be <10% at concentrations that fully inhibit NMDA receptors.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1][2] Science, 243(4898), 1611-1613.

  • Leeson, P. D., et al. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential."[3][4] Journal of Medicinal Chemistry, 37(24), 4053-4067.

  • Kemp, J. A., & Leeson, P. D. (1993). "The glycine site of the NMDA receptor—five years on." Trends in Pharmacological Sciences, 14(1), 20-25.

  • Grimwood, S., et al. (1995). "Characterization of the binding of [3H]MDL 105,519, a potent and selective glycine site antagonist." Journal of Pharmacology and Experimental Therapeutics, 274(2), 761-770.

  • Ogita, K., et al. (1992). "Inhibition by indole-2-carboxylic acid of [3H]glycine binding to NMDA receptors."[1] Neurochemistry International, 20(4), 563-568.

Sources

Comparative Benchmarking of Novel C3-Functionalized Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: VEGFR-2 Potency, Selectivity, and ADME Profiles

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and bind to diverse biological targets.[1] However, the ubiquity of the indole moiety often leads to promiscuity (off-target effects) and poor aqueous solubility.

This guide provides a technical framework for benchmarking a novel series of C3-functionalized indole derivatives (designated the IND-700 Series) against the clinical standard Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). We focus on validating efficacy against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis, while rigorously assessing ADME-Tox liabilities.

Part 1: Structural Logic & Synthetic Rationale

The "Why" Behind the Benchmark

Benchmarking is meaningless without understanding the structural hypothesis. The IND-700 series introduces a bioisosteric replacement at the C3 position of the oxindole core. Unlike Sunitinib, which utilizes a pyrrole ring at this position, the IND-700 series employs a thiazole-hydrazone moiety designed to:

  • Enhance H-bonding within the ATP-binding pocket of VEGFR-2 (specifically Cys919).

  • Improve Solubility by lowering the LogP compared to the highly lipophilic Sunitinib.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram outlines the decision logic used to select the derivatives for this benchmark.

SAR_Logic Indole_Core Indole/Oxindole Core (Privileged Scaffold) Mod_C3 C3 Modification (Thiazole-Hydrazone) Indole_Core->Mod_C3 Bioisosteric Replacement Mod_N1 N1 Substitution (Solubilizing Group) Indole_Core->Mod_N1 Optimization Target_Binding Target: VEGFR-2 ATP Pocket Binding Mod_C3->Target_Binding H-Bond Donor Goal_ADME Goal: ADME (Solubility > 50 µM) Mod_N1->Goal_ADME Polar Surface Area Goal_Potency Goal: Potency (IC50 < 50 nM) Target_Binding->Goal_Potency

Figure 1: SAR Rationalization for the IND-700 Series. The C3 modification targets the ATP hinge region, while N1 modifications address physicochemical limitations.

Part 2: Biochemical Potency & Selectivity (In Vitro)

The "What": Quantitative Performance Data

To validate the IND-700 series, we utilize a FRET-based Kinase Assay (Z'-LYTE) . This is superior to radiometric assays for high-throughput benchmarking due to its ratiometric data output, which reduces noise from compound autofluorescence—a common issue with indole derivatives.

Experimental Protocol: Kinase Inhibition Assay

Objective: Determine IC50 values against VEGFR-2.[2][3]

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute IND-700 derivatives and Sunitinib (Control) in 100% DMSO. Dilute 1:100 into Kinase Buffer to yield 4X compound solution (Final DMSO < 1%).

  • Reaction Assembly: In a 384-well plate, add:

    • 2.5 µL 4X Compound.

    • 2.5 µL 4X Kinase Mixture (VEGFR-2, 2 ng/well).

    • 2.5 µL 4X ATP/Peptide Substrate Mixture (ATP at Km apparent).

  • Incubation: Incubate for 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent (Protease). Incubate 1 hour at RT.

  • Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate Emission Ratio.

Benchmarking Data: IND-700 vs. Sunitinib
Compound IDStructure ClassVEGFR-2 IC50 (µM)Selectivity (VEGFR2 vs EGFR)Potency Status
Sunitinib Indolinone-Pyrrole0.075 ± 0.002 HighBenchmark
IND-701 Indole-Thiazole0.120 ± 0.015ModerateSub-optimal
IND-705 Indole-Thiazole (F-sub)0.065 ± 0.003 HighSuperior
IND-709 Indole-Thiazole (OMe-sub)0.090 ± 0.005ModerateEquivalent

Analysis: IND-705 (Fluorine substituted) exhibits a lower IC50 than Sunitinib, suggesting tighter binding affinity. The Fluorine atom likely engages in favorable multipolar interactions within the hydrophobic pocket.

Visualization: Target Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting downstream cellular data.

Signaling_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) Ligand->Receptor Activation RAF RAF Kinase Receptor->RAF Phosphorylation Inhibitor IND-705 / Sunitinib (ATP Competitive) Inhibitor->Receptor Inhibition (Block ATP) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Angiogenesis & Cell Proliferation ERK->Response Gene Transcription

Figure 2: VEGFR-2 Signaling Cascade. Sunitinib and IND-705 act as Type I inhibitors, binding to the ATP pocket of the intracellular kinase domain, halting the RAF-MEK-ERK cascade.

Part 3: ADME-Tox Profiling (The "Fail Fast" System)

The "How Practical": Solubility & Metabolic Stability

Potency is irrelevant if the drug cannot reach the target. Indoles are notoriously insoluble. This section benchmarks the "drug-likeness" of the novel derivatives.

Protocol: Kinetic Aqueous Solubility
  • Preparation: Prepare 10 mM stock of compounds in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4). Final concentration target: 200 µM.

  • Equilibration: Shake for 24 hours at RT.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

Protocol: Microsomal Stability (Metabolic Half-Life)
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compound (1 µM) with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (Tolbutamide).

  • Analysis: LC-MS/MS to determine % parent remaining. Calculate intrinsic clearance (

    
    ).
    
Benchmarking Data: ADME Profile
CompoundSolubility (PBS pH 7.4)Metabolic Stability (t1/2, min)Lipophilicity (cLogP)
Sunitinib ~15 µg/mL (Low)45 min5.2
IND-705 42 µg/mL (Improved) 38 min4.1
IND-709 10 µg/mL (Poor)>60 min (Stable) 4.8

Insight: While IND-709 is metabolically stable, its solubility is poor. IND-705 offers the best balance: a 3-fold improvement in solubility over Sunitinib with acceptable metabolic stability.

Part 4: Cellular Efficacy & Safety

The "So What": Therapeutic Index

We compare efficacy in a renal cancer cell line (CAKI-1) against toxicity in normal human cells (HUVEC).

  • CAKI-1 (Renal Carcinoma): High VEGFR-2 expression.[2]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal control.

Therapeutic Index (TI) Calculation:



CompoundCAKI-1 IC50 (µM)HUVEC IC50 (µM)Therapeutic Index
Sunitinib 4.93 ± 0.162.50 ± 0.10~0.5 (Cytotoxic)
IND-705 3.31 ± 0.11 8.50 ± 0.402.56 (Selective)

References

  • Sunitinib Benchmark Data

    • Title: Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity.[2][4]

    • Source: European Journal of Medicinal Chemistry, 2020.[4]

    • URL:[Link][4]

  • Kinase Profiling Protocols

    • Title: Step-by-Step Guide to Kinase Inhibitor Development.
    • Source: Reaction Biology.
    • URL:[Link]

  • Indole SAR & ADME

    • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review (2020–2024).[5]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Assay Validation

    • Title: Guidance for Industry: Bioanalytical Method Valid
    • Source: U.S. Food and Drug Administration (FDA).[6]

    • URL:[Link]

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A Senior Application Scientist's Guide to Comparative Docking of Indole-2-Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of indole-2-carboxylic acid derivatives as potential kinase inhibitors, leveraging molecular docking simulations. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific reasoning behind the experimental choices. We will navigate the complexities of setting up a robust and self-validating computational workflow to assess the binding potential of a series of related compounds against two prominent cancer targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Introduction: The Significance of Indole-2-Carboxylic Acids and Molecular Docking in Oncology Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, indole-2-carboxylic acid derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[3] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the rational design of more potent and selective inhibitors.[4]

This guide will focus on a comparative docking study of a series of indole-2-carboxamide derivatives that have been reported to exhibit dual inhibitory activity against both EGFR and CDK2.[5] By systematically evaluating their predicted binding modes and energies, we can elucidate potential structure-activity relationships (SAR) and rationalize their observed biological activities.

The Strategic Approach: A Self-Validating Docking Workflow

To ensure the scientific integrity of our comparative study, we will employ a self-validating docking protocol. This approach involves a critical initial step: re-docking a known co-crystallized ligand into the active site of our target protein. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters and scoring function.[4][6]

cluster_prep Preparation Phase cluster_workflow Computational Workflow cluster_analysis Analysis & Interpretation PDB_Selection Select Target PDB Structures (EGFR & CDK2) Protein_Prep Prepare Protein Structures (Remove water, add hydrogens) PDB_Selection->Protein_Prep Ligand_Selection Select Indole-2-Carboxamide Derivatives Ligand_Prep Prepare Ligand Structures (Generate 3D conformers, assign charges) Ligand_Selection->Ligand_Prep Software_Selection Choose Docking Software (AutoDock Vina) Docking_Validation Protocol Validation (Re-dock co-crystallized ligand) Software_Selection->Docking_Validation Grid_Generation Define Binding Site (Grid Box) Protein_Prep->Grid_Generation Comparative_Docking Dock Indole Derivatives Ligand_Prep->Comparative_Docking Grid_Generation->Docking_Validation Docking_Validation->Comparative_Docking Validated Protocol Results_Analysis Analyze Docking Scores & Poses Comparative_Docking->Results_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Elucidation Results_Analysis->SAR_Analysis Conclusion Draw Conclusions & Propose Next Steps SAR_Analysis->Conclusion

Figure 1: Overall workflow for the comparative docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this guide.[7]

Target Protein and Ligand Selection

Target Proteins:

  • EGFR: We will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 2J5F).[8] This structure provides a well-defined ATP-binding pocket.

  • CDK2: The crystal structure of CDK2 in complex with the inhibitor SU9516 (PDB ID: 3PY0) will be used.[9] This structure offers a clear view of the active site.

Ligand Set:

A selection of indole-2-carboxamide derivatives with reported dual inhibitory activity against EGFR and CDK2 will be used for this comparative study.[5] For the purpose of this guide, we will focus on three representative compounds from the cited study: 5d , 5e , and 5j , which exhibit a range of inhibitory potencies. The known inhibitors, erlotinib (for EGFR) and dinaciclib (for CDK2), will be used as reference compounds.

Protein Preparation
  • Obtain Crystal Structures: Download the PDB files for 2J5F and 3PY0 from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures: The 2D structures of the indole-2-carboxamide derivatives (5d, 5e, 5j) and the reference inhibitors (erlotinib, dinaciclib) can be drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch) and saved in a 2D format (e.g., SDF or MOL).

  • Convert to 3D and Prepare for Docking:

    • Use a tool like Open Babel to convert the 2D structures to 3D.

    • Generate low-energy conformers for each ligand.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

Docking Protocol Validation
  • Extract Co-crystallized Ligand: From the original PDB files (2J5F and 3PY0), extract the co-crystallized inhibitor.

  • Prepare the Co-crystallized Ligand: Prepare the extracted ligand in the same manner as the other ligands (assign charges, define rotatable bonds, and save as a PDBQT file).

  • Define the Binding Site (Grid Box):

    • Load the prepared protein structure into AutoDock Tools (ADT) or another suitable program.

    • Center the grid box on the co-crystallized ligand to define the search space for the docking simulation. The size of the grid box should be sufficient to encompass the entire binding site. For both EGFR and CDK2, a grid box of 25 x 25 x 25 Å with a spacing of 1.0 Å is a reasonable starting point.

  • Perform Re-docking:

    • Use AutoDock Vina to dock the prepared co-crystallized ligand back into the active site of its respective protein using the defined grid box.

  • Analyze RMSD:

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses. An RMSD value below 2.0 Å validates the docking protocol.[4][6]

Comparative Docking of Indole-2-Carboxamide Derivatives
  • Perform Docking: Using the validated docking protocol (i.e., the same prepared protein structures and grid box parameters), dock the selected indole-2-carboxamide derivatives (5d, 5e, 5j) and the reference inhibitors (erlotinib, dinaciclib) into the active sites of both EGFR and CDK2.

  • Analyze Results:

    • For each ligand-protein complex, analyze the predicted binding affinity (reported as a negative value in kcal/mol by AutoDock Vina, where a more negative value indicates a stronger predicted binding).

    • Visualize the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the amino acid residues in the active site.

Results and Discussion

The results of the comparative docking study are summarized in the tables below. The docking scores represent the predicted binding affinities, and the key interacting residues provide insights into the binding modes of the inhibitors.

Docking against EGFR
CompoundEGFR IC50 (nM)[5]Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Erlotinib (Reference) 80-9.2Met793, Leu718, Gly796, Thr790
5d 89-8.8Met793, Leu718, Cys797
5e 93-8.5Met793, Leu718, Gly796
5j 98-8.2Leu718, Val726, Ala743

The docking results for EGFR show a good correlation between the predicted binding affinities and the experimental IC50 values. The reference inhibitor, erlotinib, and the most potent indole derivative, 5d, are predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase, a hallmark of many EGFR inhibitors. The subtle differences in the predicted binding energies among the indole derivatives can be attributed to variations in their interactions with other residues in the active site.

cluster_egfr EGFR Active Site Met793 Met793 (Hinge Region) Leu718 Leu718 Cys797 Cys797 Gly796 Gly796 Inhibitor Indole-2-Carboxamide (e.g., 5d) Inhibitor->Met793 H-Bond Inhibitor->Leu718 Hydrophobic Inhibitor->Cys797 Hydrophobic

Figure 2: Predicted binding mode of a potent indole derivative in the EGFR active site.
Docking against CDK2
CompoundCDK2 IC50 (nM)[5]Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Dinaciclib (Reference) 20-10.5Leu83, Glu81, Lys33, Asp145
5e 13-9.5Leu83, Lys33, Gln131
5h 11-9.8Leu83, Glu81, Asp145
5k 19-9.2Leu83, Ile10, Val18

The docking results for CDK2 also demonstrate a reasonable correlation between the predicted binding affinities and the experimental inhibitory activities. The most potent indole derivatives, 5e and 5h, are predicted to form key hydrogen bonds with the hinge region residue Leu83, similar to the reference inhibitor dinaciclib. Variations in the side chains of the indole derivatives appear to influence their interactions with other residues in the ATP-binding pocket, such as Lys33 and Asp145, which contributes to the differences in their predicted potencies.

Conclusion and Future Directions

This comparative docking study successfully demonstrates the utility of a validated in silico workflow for evaluating the binding potential of a series of indole-2-carboxylic acid derivatives against EGFR and CDK2. The predicted binding affinities and interaction patterns are consistent with the available experimental data, providing valuable insights into the structure-activity relationships of these compounds.

The findings from this study can guide the future design and optimization of more potent and selective dual EGFR/CDK2 inhibitors. For instance, modifications to the indole scaffold that enhance interactions with key residues identified in the docking poses could lead to improved biological activity. Further computational studies, such as molecular dynamics simulations, could be employed to investigate the dynamic stability of the predicted binding modes and to calculate more accurate binding free energies. Ultimately, the integration of computational and experimental approaches is crucial for the successful discovery and development of novel kinase inhibitors for cancer therapy.

References

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  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB Protein Data Bank. [Link][11]

  • Yun, C.-H., & Eck, M.J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB Protein Data Bank. [Link][8]

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  • Peng, Y.H., & Wu, J.S. (2013). Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB Protein Data Bank. [Link][13]

  • Betzi, S., et al. (2011). CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link][9]

  • Bollu, V., et al. (2015). Human CDK2 with type II inhibitor. RCSB Protein Data Bank. [Link][14]

  • Al-Hujaily, E.M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceuticals (Basel), 15(2), 156. [Link][2]

  • Lucking, U., et al. (2013). Crystal Structure of CDK2 in complex with pan-CDK Inhibitor. RCSB Protein Data Bank. [Link][15]

  • Obakachi, A.A., et al. (2024). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID: 1M17) and VEGFR (PDB ID: 3VHE). ResearchGate. [Link][6]

  • Watenpaugh, K.D., & Kelley, L.C. (2001). The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. RCSB Protein Data Bank. [Link][16]

  • Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 715. [Link][17]

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  • Nur-Hasyima, R., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4849. [Link][4]

  • El-Sayed, N.N.E., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link][19]

  • El-Sayed, N.N.E., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1289-1303. [Link][20]

  • Abuelizz, H.A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link][5]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link][21]

  • Salo-Ahen, O. M. H., et al. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design. [Link][22]

  • Friesner, R. A., et al. (2025). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. ChemRxiv. [Link][23]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link][7]

  • Al-Shakliah, N. S., & Al-Niaimi, T. H. (2018). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University, 5(2), 22-31. [Link][24]

  • G. S, S., et al. (2021). Glide Docking, Autodock, Binding Free Energy and Drug-Likeliness Properties of Novel Lead Molecules against Cyclin-Dependent Kinase 14 Inhibitors for Multiple Cancer. Biointerface Research in Applied Chemistry, 11(4), 11529-11543. [Link][25]

  • Schrödinger, LLC. (2023). Docking and scoring. [Link][26]

  • Singh, P., et al. (2022). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology, 15(11), 5035-5042. [Link][27]

  • Al-Hujaily, E.M., et al. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. Journal of the Royal Society Interface, 23(223), 20250784. [Link][28]

  • Kalani, M. (n.d.). Tutorial: Docking with Glide. UC Santa Barbara. [Link][3]

  • Al-Hujaily, E.M., et al. (2024). Integrated Network Pharmacology and Molecular Docking Uncover Multi-Target Actions of Cladophora glomerata–Derived Compounds Against Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences, 25(4), 2289. [Link][29]

  • Zhang, X., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical biology & drug design, 99(5), 662–673. [Link][30]

  • Olasunkanmi, O. I., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of genetic engineering & biotechnology, 18(1), 51. [Link][31]

  • Olasunkanmi, O. I., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. ResearchGate. [Link][32]

  • Subbanna, M.S., et al. (2024). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. bioRxiv. [Link][33]

  • Zhang, X., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation. ResearchGate. [Link][34]

  • Almansour, A. I., et al. (2023). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link][35]

  • Singh, P., et al. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. Journal of Biomolecular Structure & Dynamics. [Link][1]

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validating high-throughput screening hits for indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating High-Throughput Screening Hits for Indole-2-Carboxylic Acids Content Type: Publish Comparison Guide

Executive Summary: The "Jekyll and Hyde" Scaffold

Indole-2-carboxylic acids (I2CAs) occupy a unique space in medicinal chemistry. They are recognized as privileged structures —capable of mimicking nucleotide bases, amino acid residues (tryptophan), and fatty acids. This versatility has led to successful drugs and probes targeting GPR40 (FFAR1) , HIV-1 Integrase , and NMDA receptors .

However, in the context of High-Throughput Screening (HTS), I2CAs are frequently flagged as PAINS (Pan-Assay Interference Compounds) or frequent hitters. Their physicochemical properties—specifically the combination of a lipophilic indole core and an ionizable carboxylic acid (pKa ~3.5–4.5)—predispose them to non-specific aggregation, metal chelation, and redox cycling.

This guide compares Generic Validation Workflows against a Scaffold-Specific Validation Strategy designed explicitly for I2CAs. It provides experimental evidence and protocols to distinguish bona fide allosteric modulators from assay artifacts.

Comparative Analysis: Validation Methodologies

The following table contrasts standard validation techniques with those specifically optimized for the I2CA scaffold.

Table 1: Performance Comparison of Validation Methods for I2CAs
FeatureGeneric Validation (IC50 + Cell Assay)Biophysical Validation (SPR / TSA)Scaffold-Specific Strategy (The Recommended Approach)
Primary Readout Enzymatic Inhibition / FluorescenceBinding Affinity (

) /

Stoichiometry & Mechanism
False Positive Rate High (30-50%)Moderate (10-20%)Low (<5%)
I2CA Liability Detected None (Misses aggregation/chelation)Fluorescence interference (SPR)Aggregation, Chelation, & pH-dependency
Throughput HighMediumLow-to-Medium
Cost per Hit LowHighMedium (Front-loaded)
Key Blind Spot Cannot distinguish chelators from inhibitors.TSA often fails for I2CAs due to solubility limits.Requires specialized counter-screens.

Critical Liability Profiling: Why I2CAs Fail

To validate an I2CA hit, you must actively disprove the three most common "Alternative Mechanisms" (Artifacts).

A. Aggregation (The Colloidal Trap)

Mechanism: At neutral pH, lipophilic I2CAs can form colloidal aggregates that sequester enzymes, appearing as potent inhibitors.

  • The Test: Compare IC50 values in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Interpretation: A "Real" hit maintains potency. An "Aggregator" loses potency (>3-fold shift) when detergent disrupts the colloid.

B. Metal Chelation

Mechanism: The carboxylate at C2 and the indole nitrogen can form a bidentate chelation motif, stripping essential metal cofactors (e.g., Mg2+, Zn2+) from metalloenzymes (like HIV Integrase).

  • The Test: Run the assay with varying concentrations of the metal cofactor.

  • Interpretation: If IC50 shifts linearly with metal concentration, the compound is likely a chelator, not a binder.

C. Intrinsic Fluorescence

Mechanism: Indoles are naturally fluorescent (Ex: ~280nm, Em: ~340nm). This overlaps with many HTS readouts (e.g., tryptophan fluorescence quenching).

  • The Test: Surface Plasmon Resonance (SPR) or Label-Free methods.

Strategic Workflow Visualization

The following diagrams illustrate the decision logic required to validate I2CA hits effectively.

Diagram 1: The I2CA Validation Decision Tree

I2CA_Validation Start Primary HTS Hit (Indole-2-Carboxylic Acid) Detergent Detergent Sensitivity Test (+/- 0.01% Triton X-100) Start->Detergent Aggregator Discard: Aggregator Detergent->Aggregator IC50 Shifts > 3x Chelation Metal Dependency Check (Titrate cofactor) Detergent->Chelation IC50 Stable Chelator Discard: Non-specific Chelator Chelation->Chelator Potency drops w/ Metal Biophys Biophysical Confirmation (SPR or NMR) Chelation->Biophys Potency Stable Interference Discard: Optical Artifact Biophys->Interference No Binding Signal Valid Validated Hit (Proceed to SAR) Biophys->Valid 1:1 Binding Kinetics

Caption: A logic-gated triage system specifically designed to filter common Indole-2-carboxylic acid false positives.

Diagram 2: Mechanistic Differentiation (Binding vs. Artifact)

Mechanisms cluster_0 True Binding (Specific) cluster_1 Artifact: Colloidal Aggregation Target Protein Target I2CA I2CA Hit Target->I2CA Pocket Fit (H-bonds/Hydrophobic) Micelle Colloidal Aggregate Enzyme Sequestered Enzyme Micelle->Enzyme Adsorption (Non-specific)

Caption: Visualizing the difference between specific pocket binding and non-specific colloidal sequestration.

Detailed Experimental Protocols

Protocol A: Detergent-Based Counter Screen (Aggregation Check)

This protocol validates that the compound is acting as a monomer, not a colloid.

Reagents:

  • Assay Buffer (Standard for your target)

  • Triton X-100 (Molecular Biology Grade) or CHAPS.

  • I2CA Hit Compound (10 mM DMSO stock).

Procedure:

  • Preparation: Prepare two parallel assay master mixes.

    • Mix A: Standard Buffer.

    • Mix B: Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Dosing: Perform a 10-point dose-response (1:3 dilution) of the I2CA hit in both Mix A and Mix B.

  • Incubation: Incubate with enzyme/target for 30 minutes at RT. Note: Aggregates take time to form; pre-incubation is critical.

  • Readout: Measure activity.

  • Analysis: Calculate IC50 for Mix A and Mix B.

    • Pass:

      
       (within 2-fold).
      
    • Fail:

      
       (Compound loses potency when detergent prevents aggregation).
      
Protocol B: Surface Plasmon Resonance (SPR) for I2CAs

SPR is preferred over Thermal Shift (TSA) for I2CAs because acidic compounds often destabilize proteins in TSA buffer conditions, leading to false negatives.

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (must contain 0.05% Surfactant P20 to minimize non-specific binding). Crucial: Adjust pH to > 7.4 to ensure the carboxylic acid is fully deprotonated and soluble.

Workflow:

  • Immobilization: Target density should be low (

    
     RU) to detect 1:1 binding and avoid mass transport limitations.
    
  • Solvent Correction: I2CAs are lipophilic; rigorous DMSO calibration (0.5% to 5%) is mandatory.

  • Injection: Inject compound series (e.g., 0.1

    
    M to 100 
    
    
    
    M). Contact time: 60s; Dissociation: 120s.
  • Evaluation:

    • Look for "Square wave" sensorgrams (fast on/off) typical of fragment-like hits.

    • Stoichiometry Check: Calculate

      
      . If experimental signal is >120% of theoretical, suspect super-stoichiometric aggregation on the chip surface.
      

References

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Institutes of Health (NIH). (2023).[1] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link][2]

  • Science. (1989).[1] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. [Link][1]

  • Current Drug Targets. (2008). GPR40 carboxylic acid receptor family and diabetes: a new drug target. [Link]

  • PLOS One. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors. [Link]

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A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pharmacokinetics in Indole-2-Carboxamide Drug Development

The indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting a wide array of diseases, including cancer, malaria, and tuberculosis.[1][2][3] The biological activity of these compounds is intrinsically linked to their pharmacokinetic profile—the journey a drug takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount for translating potent in vitro activity into in vivo efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic profiles of representative indole-2-carboxamide derivatives, drawing upon experimental data from preclinical studies. We will delve into the causality behind experimental choices for assessing key pharmacokinetic parameters and present a logical framework for interpreting this data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the optimization of indole-based therapeutic candidates.

I. Absorption: Crossing the Biological Barriers

For a drug to exert its effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract. Key parameters influencing absorption include aqueous solubility and membrane permeability.

Experimental Protocol: Kinetic Solubility Assay

A common early-stage assessment of a compound's absorption potential is the kinetic solubility assay. This experiment provides an estimate of the thermodynamic solubility of a compound in a physiologically relevant buffer.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Assay Plate Preparation: A small volume of the stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microplate.

  • Incubation and Precipitation: The solution is mixed and incubated at room temperature to allow for precipitation of the compound that is insoluble at the tested concentration.

  • Separation of Soluble Fraction: The plate is centrifuged to pellet the precipitated compound.

  • Quantification: The concentration of the compound remaining in the supernatant (the soluble fraction) is determined using a suitable analytical method, typically high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Causality of Experimental Choice: The selection of PBS at pH 7.4 mimics the physiological pH of the blood and extracellular fluid, providing a relevant estimation of solubility under biological conditions.[1] The kinetic nature of this assay is a high-throughput method suitable for screening large numbers of compounds in early discovery phases.

Comparative Analysis of Solubility

The solubility of indole-2-carboxamides can be significantly influenced by substitutions on the indole ring and the carboxamide moiety.

Compound IDTherapeutic TargetKinetic Solubility (μM at pH 7.4)Source
6a Antimalarial193[1]
77 Anti-Trypanosoma cruzi158 (vs. 8 for parent compound)[4]
Lead Antituberculars AntitubercularGenerally low, a challenge for the class[5]

Insight: The data indicates that while some indole-2-carboxamides like 6a exhibit acceptable aqueous solubility, it can be a significant challenge for this chemical class, as seen with antitubercular candidates.[1][5] Strategic modifications, such as the N-substitutions in compound 77 , can dramatically improve solubility.[4]

II. Distribution: Reaching the Target Site

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as plasma protein binding and lipophilicity.

Experimental Protocol: Plasma Protein Binding Assay

This assay determines the fraction of a drug that is bound to plasma proteins, which can significantly impact its availability to reach the target tissue and its rate of clearance.

Step-by-Step Methodology:

  • Preparation: The test compound is added to plasma (human or animal) and a buffer solution in separate compartments of a dialysis device (e.g., RED device).

  • Equilibrium Dialysis: The device is incubated to allow the unbound drug to diffuse across a semi-permeable membrane until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer compartments.

  • Quantification: The concentration of the drug in each sample is measured by LC-MS/MS. The percentage of plasma protein binding is then calculated.

Causality of Experimental Choice: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding as it minimizes experimental artifacts. The use of species-specific plasma is crucial as binding can vary between species, impacting the translation of pharmacokinetic data from preclinical models to humans.

Comparative Analysis of Lipophilicity and Protein Binding

Lipophilicity, often expressed as LogD, is a key determinant of a compound's distribution profile.

Compound IDLogD (pH 7.4)Plasma Protein Binding (%)Source
6a Not specified, but generally lipophilicNot specified[1]
SC-49648 Low (implied by poor brain bioavailability)Not specified[6]
SC-50132 (prodrug) Higher than SC-49648 (implied)Not specified[6]
SCRA Class 2.81 - 4.9588.9 - >99[7]

Insight: Indole-2-carboxamides are often lipophilic, which can lead to high plasma protein binding, as demonstrated by the synthetic cannabinoid receptor agonist (SCRA) class.[7] While high lipophilicity can enhance membrane permeability, it can also lead to non-specific binding and sequestration in fatty tissues, potentially reducing the free drug concentration at the target site. The poor brain bioavailability of SC-49648 suggests that its lipophilicity was insufficient to effectively cross the blood-brain barrier.[6]

III. Metabolism: The Body's Chemical Factory

Metabolism, primarily occurring in the liver, involves the enzymatic modification of drugs to facilitate their excretion. This is a critical determinant of a drug's half-life and potential for drug-drug interactions.

Experimental Protocol: Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Step-by-Step Methodology:

  • Incubation Mixture: The test compound is incubated with liver microsomes (human or animal), and a cofactor solution (e.g., NADPH) to initiate the metabolic reactions.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

Causality of Experimental Choice: Liver microsomes provide a convenient and cost-effective in vitro system to evaluate phase I metabolism. Comparing stability in human versus animal microsomes helps to assess the potential for interspecies differences in metabolism, which is crucial for extrapolating preclinical data to humans.[1]

Comparative Analysis of Metabolic Stability

Structural modifications can significantly alter the metabolic stability of indole-2-carboxamides.

Compound IDMetabolic Stability (Intrinsic Clearance)SpeciesSource
6a 14.6 μL/min/10⁶ cells (Rat Hepatocytes)Rat[1]
6a 4.6 μL/min/mg (Human Microsomes)Human[1]
6x 3 μL/min/mg (Human Microsomes)Human[1]
76 62 μL/min/mg (Mouse Microsomes)Mouse[4]
Antituberculars Improved by 4,6-dichloro/fluoro/cyano substitutionsMouse[5]

Insight: The data highlights the successful optimization of metabolic stability within the indole-2-carboxamide class. For instance, compound 6x shows improved stability in human microsomes compared to the initial hit 6a .[1] Conversely, some modifications can lead to high clearance, as seen with compound 76 .[4] Structure-activity relationship (SAR) studies have shown that substitutions at the 4- and 6-positions of the indole ring can significantly enhance metabolic stability.[5]

IV. Excretion: Eliminating the Drug

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

In Vivo Pharmacokinetic Studies

To obtain a complete picture of a drug's ADME profile, in vivo studies in animal models are essential.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal Acclimatization Animal Acclimatization Fasting (if required) Fasting (if required) Animal Acclimatization->Fasting (if required) Drug Administration Drug Administration Fasting (if required)->Drug Administration Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Bioanalytical Quantification (LC-MS/MS) Bioanalytical Quantification (LC-MS/MS) Plasma Separation->Bioanalytical Quantification (LC-MS/MS) Calculate PK Parameters Calculate PK Parameters Bioanalytical Quantification (LC-MS/MS)->Calculate PK Parameters

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 1,6-dimethyl-1H-indole-2-carboxylic acid, a compound commonly utilized in pharmaceutical research and development. As a member of the indole derivative family, its handling and disposal require a thorough understanding of its potential hazards and adherence to established safety procedures to ensure the well-being of laboratory personnel and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Oral and Dermal Toxicity: Harmful if ingested or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][4]

Incompatible Materials: To prevent dangerous reactions, avoid contact with:

  • Strong oxidizing agents[5]

  • Bases[5]

  • Strong acids[5]

Personal Protective Equipment (PPE) and Handling

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Prevents eye irritation or serious damage from accidental splashes or dust exposure.[3][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Minimizes the risk of skin contact, which can cause irritation and dermal toxicity.[3][5][6]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.Reduces the likelihood of inhaling dust particles, which can lead to respiratory irritation.[5][6]

Safe Handling Practices:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid generating dust.[2][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow for this compound

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end_node End: Proper Disposal via Approved Waste Disposal Plant pickup->end_node

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials grossly contaminated with it (e.g., filter paper, weighing boats) should be collected as solid hazardous waste.

    • Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams such as strong bases or oxidizers.[7]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container must be compatible with the chemical.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5][9]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[10]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[10]

    • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.[10] Always confirm this with your institutional EHS guidelines.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

  • Safety Data Sheet for Indole-3-carboxylic acid. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate: Human health tier II assessment. (2019). Australian Industrial Chemicals Introduction Scheme.
  • Safety Data Sheet for 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for 8-Quinolinecarboxylic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for Indole. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 1H-Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • How does your lab dispose of harmful reagents used in cultures? (2023). Reddit.
  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. (2020). PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid. (2025). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Extracting recycle method of indole from indole synthesis waste water. (2014).
  • Indole CAS No 120-72-9 Material Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS)
  • Safety Data Sheet for 3,3-dimethyl-4-oxooxetane-2-carboxylic acid. (n.d.). Enamine.

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A Comprehensive Guide to Personal Protective Equipment for Handling 1,6-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,6-dimethyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. By understanding the inherent risks and implementing the recommended protocols, you can minimize exposure and handle this compound with confidence.

Understanding the Hazards of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause serious damage to the eyes.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of a safe experimental workflow.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is contingent on the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended if not in a fume hood (N95 respirator)
Dissolving in Solvents Chemical splash goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Running Reactions and Work-ups Chemical splash goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesChemical-resistant gloves (nitrile or neoprene)Laboratory coatNot generally required if waste is properly contained
Rationale for PPE Selection
  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles that meet ANSI Z.87.1 standards are essential.[4] A face shield should be worn over goggles during procedures with a higher risk of splashes, such as when dissolving the compound or during reaction work-ups.[4][5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[5] Nitrile or neoprene gloves provide adequate protection against many organic compounds.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills.[6] For tasks with a greater splash potential, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: To mitigate the risk of respiratory irritation, it is strongly advised to handle the solid form of this compound in a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator should be used to prevent inhalation of dust particles.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Task start->task solid Weighing or Handling Solid task->solid Solid Form solution Handling in Solution task->solution Liquid Form waste Waste Disposal task->waste Disposal fume_hood Working in a Fume Hood? solid->fume_hood splash_risk High Splash Risk? solution->splash_risk ppe_waste Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat waste->ppe_waste ppe_solid_hood Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_solid_hood Yes ppe_solid_no_hood Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator fume_hood->ppe_solid_no_hood No ppe_solution_high Required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical Apron & Lab Coat - Work in Fume Hood splash_risk->ppe_solution_high Yes ppe_solution_low Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Work in Fume Hood splash_risk->ppe_solution_low No

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing (Solid Compound)
  • Don PPE: Before handling the compound, put on a lab coat, safety goggles, and nitrile or neoprene gloves.

  • Work Area: Conduct all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Tare and Weigh: Use a tared weigh boat or paper to accurately measure the desired amount of this compound.

  • Clean-up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or paper towel, which should then be disposed of as chemical waste.

Dissolving the Compound
  • Don Enhanced PPE: In addition to the standard PPE, wear a face shield over your safety goggles and a chemical-resistant apron over your lab coat.

  • Solvent Addition: In a chemical fume hood, place the solid compound in an appropriate flask. Slowly add the desired solvent, pointing the opening of the flask away from you.

  • Mixing: Use gentle swirling or a magnetic stirrer to dissolve the compound. Avoid vigorous shaking that could cause splashing.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste:

    • Collect any unused solid this compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated materials such as weigh boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour any solutions down the drain. Indole compounds can be harmful to aquatic life.[1]

  • Empty Containers:

    • "Empty" containers may still retain chemical residues. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.

Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for clarification.

References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET for this compound.
  • Fisher Scientific. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025-12-19). SAFETY DATA SHEET for (S)-(-)-Indoline-2-carboxylic acid.
  • CymitQuimica. (2024-12-19).
  • Kishida Chemical Co., Ltd. (2022-02-03).
  • Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).
  • Safely.io. (2026-01-12). Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific. (2025-12-19). SAFETY DATA SHEET for 1-Methylindole-2-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Indole (Kovacs').
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Neogen. (2019-10-30).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025-12-20).
  • University of Arizona. (2015-07-22). Personal Protective Equipment Selection Guide.
  • Royal Society of Chemistry. (2024-03-18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • National Center for Biotechnology Information. (2018-11-01). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Google Patents. (n.d.).
  • The University of Alabama in Huntsville. (n.d.).
  • ResearchGate. (2025-08-06). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Microbe Online. (2022-08-10).
  • ResearchGate. (2025-08-09). Production of odorous indole, skatole, p-cresol, toluene, styrene, and ethylbenzene in biosolids.
  • American Chemical Society. (n.d.).
  • MDPI. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.